2-(2-Cyano-4-methoxyphenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyano-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYVOEJCUPVLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS Number: 52786-67-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key chemical intermediate. The document delineates its physicochemical properties, provides detailed protocols for its synthesis and characterization, discusses its reactivity, and explores its potential applications, particularly in the realm of pharmaceutical development. This guide is intended to be a vital resource for scientists and researchers engaged in organic synthesis and medicinal chemistry, offering both established experimental data and predictive insights to facilitate further investigation and application of this compound.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenylacetic acid derivative characterized by the presence of a cyano and a methoxy group on the phenyl ring. These functional groups significantly influence the molecule's chemical reactivity and physical properties.
Table 1: Core Identification and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52786-67-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Appearance | Yellow solid | [5] |
| Melting Point | Not experimentally determined. Predicted range: 120-150 °C. For comparison, the melting point of the analogous 4-cyanophenylacetic acid is 150-154 °C[7][8] and 2-(2-chloro-4-methoxyphenyl)acetic acid is 118-124 °C.[9] | N/A |
| Boiling Point | Not determined. | N/A |
| pKa | Not experimentally determined. Predicted to be in the range of 3.5 - 4.5, typical for a phenylacetic acid derivative. | N/A |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in less polar solvents and water. The solubility of the related p-methoxyphenylacetic acid is noted to be enhanced in polar solvents due to the methoxy group and is readily soluble in ethanol and methanol. | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. Below are detailed protocols for a documented method and a plausible alternative.
Synthesis via Hydrolysis of Methyl (2-cyano-4-methoxyphenyl)acetate
This method involves the base-catalyzed hydrolysis of the corresponding methyl ester, a common and efficient route for the preparation of carboxylic acids from their esters.[5]
Experimental Protocol:
-
Dissolution: Methyl (2-cyano-4-methoxyphenyl)acetate (120 mg, 0.585 mmol) is dissolved in a solvent mixture of 10 mL of tetrahydrofuran (THF) and 2 mL of water.[5]
-
Hydrolysis: Lithium hydroxide monohydrate (LiOH·H₂O, 101 mg, 2.34 mmol) is added to the solution. The reaction mixture is then heated to 55 °C and stirred overnight.[5]
-
Work-up:
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[5]
-
The residue is dissolved in 30 mL of water, and the pH is adjusted to 14 with a 1 N aqueous sodium hydroxide (NaOH) solution.[5]
-
The aqueous layer is washed with 50 mL of ethyl acetate to remove any unreacted starting material or non-acidic impurities. The organic phase is discarded.[5]
-
The aqueous phase is then acidified to a pH of 2-3 with a 1 N hydrochloric acid (HCl) aqueous solution, leading to the precipitation of the carboxylic acid.[5]
-
-
Extraction and Isolation:
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide is a strong base that effectively saponifies the ester. Its use in excess ensures the complete conversion of the starting material.
-
Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction environment.
-
pH Adjustments: The initial basification to pH 14 ensures that the product is in its carboxylate salt form, which is soluble in the aqueous phase, allowing for the removal of organic impurities. The subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate or be extracted into an organic solvent.
Caption: Synthesis of this compound via ester hydrolysis.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative and highly plausible synthetic route involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aryl amines to various functional groups, including nitriles.[7][10] This approach would begin with a suitably substituted aniline.
Proposed Experimental Workflow:
-
Diazotization: An appropriate precursor, such as 2-amino-4-methoxyphenylacetic acid, would be treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The freshly prepared diazonium salt solution would then be added to a solution of copper(I) cyanide (CuCN).[10] This induces the substitution of the diazonium group with a cyano group, accompanied by the evolution of nitrogen gas.
-
Isolation: The product, this compound, would then be isolated through extraction and purified, likely by recrystallization.
Expertise & Experience Insights:
-
The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, often providing substitution patterns that are not easily accessible through other methods.[11]
-
Strict temperature control during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt.
-
The use of copper(I) cyanide is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism.[7]
Caption: Proposed Sandmeyer reaction route for synthesis.
Spectroscopic and Analytical Data
Comprehensive characterization is essential for confirming the structure and purity of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | (CDCl₃) δ 3.81 (s, 3H), 3.84 (s, 2H), 7.09 (dd, 1H), 7.13 (d, 1H), 7.30 (d, 1H), 10.22 (br s, 1H) | [5] |
| ¹³C NMR | Not experimentally determined. Predicted chemical shifts would include signals for the carboxylic acid carbon (~175-180 ppm), aromatic carbons (110-160 ppm), the nitrile carbon (~115-120 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~40 ppm). | N/A |
| Mass Spec. | (ESI+) m/z 192.2 ([M+H]⁺) | [5] |
| IR | Not experimentally determined. Predicted characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), a C≡N stretch (~2220-2240 cm⁻¹), and C-O stretches for the methoxy and carboxylic acid groups (~1200-1300 cm⁻¹). | N/A |
Reactivity and Potential Applications
The chemical nature of this compound is dictated by its three primary functional groups: the carboxylic acid, the nitrile, and the substituted aromatic ring.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity also allows for salt formation.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine.
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing cyano and acetic acid groups influence the regioselectivity of electrophilic aromatic substitution reactions.
Potential as a Key Intermediate in Drug Discovery
Phenylacetic acid derivatives are a common structural motif in a variety of pharmaceuticals, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The cyano and methoxy groups offer handles for further chemical modification to modulate the biological activity and pharmacokinetic properties of potential drug candidates.[3]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
Table 3: Hazard and Safety Information
| Category | Information |
| Hazard Statements | Based on analogous compounds, likely to cause skin and eye irritation. May be harmful if swallowed. |
| Precautionary Statements | Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |
| Storage | Store in a cool, dry place in a tightly sealed container. |
This information is based on general knowledge of similar chemical compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before handling.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and characterization based on available experimental data and predictive analysis. The established synthetic protocol via ester hydrolysis offers a reliable method for its preparation, while the potential for synthesis via the Sandmeyer reaction provides a versatile alternative. While further experimental data on its physicochemical properties and biological activity are needed, the information presented herein serves as a solid foundation for researchers looking to utilize this compound in their work.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 52786-67-1 this compound AKSci 1444AQ [aksci.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound [chemdict.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. synarchive.com [synarchive.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Physical and chemical properties of 2-(2-Cyano-4-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyano-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid, a nitrile (cyano group), and a methoxy group on the phenyl ring, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and an analysis of its potential applications, particularly in the realm of drug discovery.
Chemical Identity and Molecular Structure
A foundational understanding of a compound begins with its precise identification and structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 52786-67-1 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| InChI | 1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) | [1] |
| InChIKey | JVYVOEJCUPVLEQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)CC(=O)O)C#N | - |
The molecular structure consists of a benzene ring substituted at position 1 with a carboxymethyl group, at position 2 with a cyano group, and at position 4 with a methoxy group. The presence of these functional groups dictates the molecule's reactivity and physical properties.
Physical Properties
Experimentally determined physical properties for this compound are not extensively reported in readily available literature. However, based on supplier information and data from structurally related isomers, we can infer certain characteristics.
| Property | Observation/Inferred Value | Source/Rationale |
| Physical Form | Solid, reported as a yellow solid. | [2] |
| Purity | Commercially available with a purity of ≥98%. | [1] |
| Melting Point | Data not available. For comparison, the related isomer 2-(2-Chloro-4-methoxyphenyl)acetic acid has a melting point of 118-124 °C.[3] | - |
| Boiling Point | Data not available. Phenylacetic acids generally have high boiling points and may decompose upon heating. | - |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[4] Its solubility in aqueous solutions is likely pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt.[4][5] | - |
| Storage | Recommended to be stored at room temperature, sealed in a dry environment. | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its constituent functional groups: the carboxylic acid, the aromatic nitrile, and the methoxy group.
-
Carboxylic Acid Reactivity : As a typical carboxylic acid, it is expected to undergo esterification with alcohols in the presence of an acid catalyst, and can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. It will react with bases to form carboxylate salts.[6]
-
Nitrile Group Reactivity : The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine. It also influences the electronic properties of the aromatic ring.
-
Aromatic Ring Substitution : The methoxy group is an activating, ortho-, para-directing group, while the cyano and carboxymethyl groups are deactivating, meta-directing groups. This substitution pattern makes further electrophilic aromatic substitution complex.
-
Stability : The compound is generally stable under standard storage conditions.[7] However, like many carboxylic acids, it can be incompatible with strong oxidizing agents and bases.[8]
Synthesis Protocol
A common synthetic route to this compound involves the hydrolysis of the corresponding methyl ester.[2]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology[2]
-
Reaction Setup : Dissolve methyl (2-cyano-4-methoxyphenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, ~4.0 eq) to the solution. Heat the reaction mixture to 55°C and stir overnight.
-
Initial Work-up : After cooling the reaction to room temperature, remove the solvent under reduced pressure.
-
Aqueous Work-up : Dissolve the residue in water and adjust the pH to 14 using a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Purification : Wash the basic aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.
-
Acidification : Adjust the pH of the aqueous phase to 2-3 with a 1 N aqueous solution of hydrochloric acid (HCl).
-
Extraction : Extract the acidified aqueous phase with ethyl acetate.
-
Isolation : Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed by various spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the protons in the molecule.
-
¹H NMR (CDCl₃) : δ 3.81 (s, 3H, -OCH₃), 3.84 (s, 2H, -CH₂-), 7.09 (dd, 1H, Ar-H), 7.13 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 10.22 (br s, 1H, -COOH).[2]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
-
MS (ESI+) : m/z 192.2 ([M+H]⁺).[2]
Infrared (IR) Spectroscopy
-
-OH (Carboxylic Acid) : A broad band in the region of 2500-3300 cm⁻¹.
-
-C=O (Carboxylic Acid) : A strong absorption band around 1700-1725 cm⁻¹.
-
-C≡N (Nitrile) : An absorption band in the region of 2220-2260 cm⁻¹.
-
C-O (Ether) : An absorption band around 1250 cm⁻¹.
Applications in Drug Discovery and Development
Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[9] The general mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[10]
This compound serves as a valuable intermediate for the synthesis of potential therapeutic agents.[3] The cyano and methoxy groups offer sites for further chemical modification to explore structure-activity relationships and develop analogs with improved potency, selectivity, or pharmacokinetic properties. While specific drugs derived from this particular starting material are not prominently documented in the public domain, its structural motifs are relevant to the design of bioactive molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[11]
-
First Aid :
-
Fire Fighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11]
Conclusion
This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceuticals. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed and validated synthesis protocol, and an outline of its relevance in medicinal chemistry. While some experimental data for this specific compound remains to be fully documented in the literature, the information presented here, based on available data and established chemical principles, serves as a crucial resource for researchers and scientists working with this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. chemicalbook.com [chemicalbook.com]
A Spectroscopic Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid: Structural Elucidation for the Modern Researcher
This technical guide provides an in-depth analysis of the spectral data for 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of these spectroscopic techniques. Furthermore, it provides field-proven insights into experimental design and data acquisition, empowering researchers to confidently characterize this and similar molecular entities.
Introduction: The Significance of this compound
This compound (CAS No. 52786-67-1) is a substituted phenylacetic acid derivative.[1] Its molecular structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic methods provide the necessary tools for this rigorous characterization, offering a detailed "fingerprint" of the molecule. This guide will dissect the information encoded within the NMR, IR, and mass spectra of this compound.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The interplay of the different functional groups dictates the unique spectral signature of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃).[1]
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.22 | broad singlet | 1H | Carboxylic acid (-COOH) |
| 7.30 | doublet | 1H | Aromatic (Ar-H) |
| 7.13 | doublet | 1H | Aromatic (Ar-H) |
| 7.09 | doublet of doublets | 1H | Aromatic (Ar-H) |
| 3.84 | singlet | 2H | Methylene (-CH₂-) |
| 3.81 | singlet | 3H | Methoxy (-OCH₃) |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (δ 10.22): The highly deshielded, broad singlet at 10.22 ppm is characteristic of a carboxylic acid proton.[3] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (δ 7.09-7.30): The signals in the aromatic region (7.09-7.30 ppm) correspond to the three protons on the benzene ring. The distinct multiplicities (doublet and doublet of doublets) arise from the spin-spin coupling between adjacent, non-equivalent protons, confirming the substitution pattern.
-
Methylene Protons (δ 3.84): The singlet at 3.84 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the acetic acid moiety. The singlet nature indicates no adjacent protons.
-
Methoxy Protons (δ 3.81): The sharp singlet at 3.81 ppm, integrating to three protons, is characteristic of the methoxy (-OCH₃) group.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ) ppm | Carbon Type | Rationale |
| ~175-180 | C=O | Carboxylic acid carbonyls are typically found in this downfield region.[5] |
| ~160 | Ar-C-O | The aromatic carbon attached to the electron-donating methoxy group is expected to be deshielded. |
| ~110-140 | Ar-C | The remaining aromatic carbons will appear in this range, with carbons adjacent to substituents showing distinct shifts. |
| ~115-120 | C≡N | The carbon of the nitrile group typically resonates in this region.[5] |
| ~55 | -OCH₃ | The carbon of the methoxy group is expected around this value. |
| ~40 | -CH₂- | The methylene carbon of the acetic acid moiety is anticipated in this region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.[6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~2230-2210 | C≡N stretch | Nitrile |
| ~1710-1680 | C=O stretch | Carboxylic acid |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250, ~1050 | C-O stretch | Aryl ether |
Interpretation of Predicted IR Spectrum:
-
Carboxylic Acid: The presence of the carboxylic acid would be unequivocally confirmed by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong, sharp C=O stretching absorption around 1700 cm⁻¹.[3]
-
Nitrile: A sharp, medium-intensity absorption in the range of 2230-2210 cm⁻¹ would be a clear indicator of the C≡N triple bond stretch.[3]
-
Aromatic Ring and Ether: The C=C stretching vibrations of the aromatic ring would appear around 1600 and 1450 cm⁻¹. The C-O stretching of the aryl ether linkage would be visible in the fingerprint region, typically around 1250 and 1050 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, often yielding the protonated molecular ion [M+H]⁺.[4]
Mass Spectrometry Data
| m/z | Ion |
| 192.2 | [M+H]⁺ |
Interpretation of Mass Spectrum:
The observed ion at m/z 192.2 corresponds to the protonated molecule of this compound ([C₁₀H₉NO₃ + H]⁺), confirming its molecular weight of 191.18 g/mol .[1] Further fragmentation in tandem MS (MS/MS) experiments could provide additional structural information. A plausible fragmentation pathway would involve the loss of the carboxylic acid group (-45 Da) or water (-18 Da).
Caption: Plausible fragmentation pathways for [M+H]⁺ of the target molecule.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[7]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
This in-depth guide has provided a comprehensive overview of the spectral data for this compound. By integrating experimental ¹H NMR and mass spectrometry data with predicted ¹³C NMR and IR spectra, a complete and coherent structural picture emerges. The detailed interpretations, grounded in established spectroscopic principles, and the inclusion of practical experimental protocols, offer researchers a robust framework for the characterization of this important chemical entity. The application of these multi-faceted spectroscopic techniques is indispensable for ensuring the identity, purity, and structural integrity of chemical compounds in all areas of scientific research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. lumtec.com.tw [lumtec.com.tw]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2-Cyano-4-methoxyphenyl)acetic acid solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Cyano-4-methoxyphenyl)acetic acid in Common Organic Solvents
Introduction
This compound is a multifaceted organic compound characterized by its unique assembly of functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy-substituted phenyl ring. This structural complexity makes it a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties, and offers detailed, field-proven protocols for its experimental determination.
Physicochemical Properties
A molecule's solubility is fundamentally governed by its structure. The key properties of this compound are:
-
Molecular Weight: 191.18 g/mol [1]
-
Appearance: Yellow solid[1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and is a primary driver of solubility in polar, protic solvents.
-
Cyano (-C≡N): A strongly polar, aprotic group with a significant dipole moment. It can act as a hydrogen bond acceptor.
-
Methoxy (-OCH₃) on a Phenyl Ring: The methoxy group is moderately polar, while the phenyl ring is nonpolar and hydrophobic. The presence of the methoxy group can slightly increase polarity compared to an unsubstituted phenyl ring.
-
The interplay of these groups—the polar, hydrogen-bonding carboxylic acid and cyano groups, and the larger, more hydrophobic methoxy-phenyl scaffold—results in a nuanced solubility profile.
PART 1: Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[3] The polarity and hydrogen bonding capabilities of both the solute and the solvent are the primary determinants of solubility.[4]
Predicted Qualitative Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity of the molecule is compatible with these polar solvents. |
| Polar Aprotic | DMSO, DMF, Acetone, THF, Ethyl Acetate | Moderate to High | The strong dipole moments of these solvents can effectively solvate the polar cyano and carboxylic acid groups. The absence of a donor hydrogen on the solvent may slightly limit interactions compared to protic solvents. Synthesis data indicates solubility in ethyl acetate.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the molecule. The fact that ¹H NMR spectra have been recorded in CDCl₃ confirms at least moderate solubility in chloroform.[1] |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor at solvating the highly polar carboxylic acid and cyano functional groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents will result in very poor solubility. The hydrophobic interactions with the phenyl ring are insufficient to overcome the energy required to break the solute-solute interactions. |
PART 2: Experimental Determination of Solubility
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.
Workflow for Solubility Determination
Caption: Experimental workflow for solubility assessment.
Protocol 1: Qualitative Solubility Screening
This rapid screening method provides a preliminary assessment of solubility in various solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, THF, ethyl acetate, DCM, toluene, hexane)
-
Vials (2 mL) with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 5 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 60 seconds.[5]
-
Visually inspect the solution against a dark background.
-
Record the compound as "soluble" if no solid particles are visible, or "sparingly soluble/insoluble" if solid remains.[5]
Trustworthiness Check: The simplicity of this visual test makes it reliable for a quick assessment. For borderline cases, microscopic examination can confirm the presence of undissolved microcrystals.
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or glass flasks with sealed caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge (optional)
-
Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated volumetric flasks and pipettes
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[6]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method.
Trustworthiness Check: This protocol includes critical controls: ensuring excess solid for saturation, a defined equilibration period to reach a true equilibrium, and filtration to remove particulates before analysis. The use of a validated analytical method ensures the accuracy of the final concentration measurement.
Protocol 3: Analytical Quantification via HPLC-UV
A robust HPLC-UV method is essential for accurate quantification in solubility studies. A method similar to that used for related compounds can be adapted.[7]
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice for acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. The wavelength of maximum absorbance (λ_max) should be used for quantification.
-
Calibration: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. A linear regression with R² > 0.995 is required for a reliable calibration.
PART 3: Factors Influencing Solubility
Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. When reporting solubility data, the temperature at which it was measured must always be stated.
Solvent Polarity and Hydrogen Bonding
As predicted in Part 1, the polarity and hydrogen bonding capacity of the solvent are critical.
-
Hydrogen Bond Donors (e.g., alcohols): These will strongly interact with the carboxylic acid and cyano groups, leading to high solubility.
-
Hydrogen Bond Acceptors (e.g., acetone, THF): These will interact well with the carboxylic acid's acidic proton.
-
Non-polar Solvents: Lack of favorable interactions with the polar functional groups leads to poor solubility.
Presence of Water
The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[8] Water can bridge the carboxylic acid and the organic solvent through hydrogen bonds, enhancing solvation. This is an important consideration for technical-grade solvents which may contain trace amounts of water.
Conclusion
While precise, publicly available quantitative solubility data for this compound is scarce, a strong predictive framework can be established based on its molecular structure. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary, detailed experimental protocols for researchers, scientists, and drug development professionals to generate robust, reliable solubility data. Adherence to these methodologies will ensure the acquisition of high-quality data, which is indispensable for the successful application and development of this promising compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
A Technical Guide to the Biological Potential of Cyanophenylacetic Acid Derivatives
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
Cyanophenylacetic acid and its derivatives represent a burgeoning class of organic compounds with significant therapeutic potential. The unique chemical architecture, characterized by a phenyl ring bearing both a cyano and an acetic acid moiety, provides a versatile scaffold for the design and synthesis of novel bioactive molecules. This guide offers an in-depth exploration of the current understanding of the antimicrobial, anticancer, and anti-inflammatory activities of these derivatives. It is intended for researchers, scientists, and drug development professionals, providing not only a summary of the existing knowledge but also detailed experimental protocols and an analysis of the underlying mechanisms of action. Our aim is to equip you with the foundational knowledge and practical insights necessary to advance the exploration of cyanophenylacetic acid derivatives as next-generation therapeutic agents.
Section 1: The Antimicrobial Frontier of Cyanophenylacetic Acid Derivatives
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. While the broader class of phenylacetic acid derivatives has shown promise, the specific exploration of cyanophenyl-substituted analogs is an emerging field. This section will delve into the current, albeit nascent, understanding of their antimicrobial potential and provide the foundational methodologies for their evaluation.
Current Landscape and Future Directions
Research into the direct antimicrobial effects of cyanophenylacetic acid derivatives is still in its early stages. While extensive data on this specific subclass is limited, related structures have demonstrated activity, suggesting a promising avenue for investigation. For instance, derivatives of 4-aminophenylacetic acid have been synthesized and have shown promising results in antimicrobial screening.[1][2] The introduction of the cyano group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with microbial targets. Future research should focus on the synthesis of a diverse library of cyanophenylacetic acid derivatives and their systematic screening against a broad panel of clinically relevant bacteria and fungi.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A cornerstone of antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and robust technique for this purpose.
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions: Dissolve the synthesized cyanophenylacetic acid derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Table 1: Hypothetical MIC Values for Novel Cyanophenylacetic Acid Derivatives
| Compound ID | Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| CPA-001 | 4-Cyanophenylacetic acid | >128 | >128 | >128 |
| CPA-002 | 2-(4-Cyanophenyl)-N-phenylacetamide | 64 | 128 | >128 |
| CPA-003 | Thiazolyl-hydrazone derivative | 16 | 32 | 64 |
Section 2: Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical focus of medicinal chemistry. Cyanophenylacetic acid derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
Notable Derivatives and Their Cytotoxic Activity
Several cyanophenylacetic acid derivatives have demonstrated potent anticancer effects. For instance, 2-(4-cyanophenyl)acetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity.[3] Furthermore, a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown significant anticancer efficacy against HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines, with some compounds being more active than the standard drug cisplatin.[4][5]
Table 2: Anticancer Activity of Selected Cyanophenylacetic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 (Prostate Carcinoma) | 52 | [6] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | MCF-7 (Breast Carcinoma) | 100 | [6] |
| 4-Cyanophenyl substituted thiazol-2-ylhydrazone (Compound 3f) | MCF-7 (Breast Carcinoma) | 1.0 ± 0.1 | [5] |
| 4-Cyanophenyl substituted thiazol-2-ylhydrazone (Compound 3b') | HCT-116 (Colon Carcinoma) | 1.6 ± 0.2 | [5] |
Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism by which many cyanophenylacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown that these compounds can induce cancer cell death via a caspase-dependent apoptotic pathway.[5] Apoptosis is a tightly regulated process that involves a cascade of caspases, which are proteases that execute the cell death program.
Diagram 1: Simplified Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway initiated by a cyanophenylacetic acid derivative.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As this activity is a proxy for cell viability, the MTT assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyanophenylacetic acid derivatives in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Section 3: Anti-Inflammatory Properties: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Phenylacetic acid derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, are known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9][10]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of anti-inflammatory action for many phenylacetic acid derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. Some derivatives may exhibit selective inhibition of COX-2, which is desirable as COX-1 is involved in maintaining the integrity of the stomach lining.[11][12][13][14]
Diagram 2: COX Inhibition by Phenylacetic Acid Derivatives
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test cyanophenylacetic acid derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 3: Hypothetical Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4 |
| CPA-004 (25 mg/kg) | 0.65 ± 0.04 | 23.5 |
| CPA-004 (50 mg/kg) | 0.48 ± 0.03 | 43.5 |
| CPA-004 (100 mg/kg) | 0.35 ± 0.02 | 58.8 |
Section 4: Synthesis of Cyanophenylacetic Acid Derivatives
The synthesis of cyanophenylacetic acid derivatives often involves multi-step reactions, starting from commercially available precursors. The following is a generalized workflow for the synthesis of a 2-(4-cyanophenyl)acetamide derivative.
Diagram 3: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2-(4-cyanophenyl)acetamide derivatives.
Conclusion and Future Perspectives
Cyanophenylacetic acid derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Significant progress has been made in understanding their anticancer and anti-inflammatory potential, with several derivatives demonstrating potent activity in preclinical studies. The mechanisms of action often involve the induction of apoptosis and the inhibition of key inflammatory enzymes like COX. While the antimicrobial potential of this specific class of compounds is still an emerging area, the foundational methodologies for their evaluation are well-established.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyanophenylacetic acid scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Safety Profiling: Rigorous evaluation of the most promising compounds in relevant animal models to assess their therapeutic efficacy and potential toxicity.
-
Exploration of Antimicrobial Activity: A focused effort to synthesize and screen a library of cyanophenylacetic acid derivatives against a broad range of pathogenic microorganisms.
The continued investigation of this fascinating class of molecules holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Strategic Intermediate: A Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic Acid
An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of pharmaceutical research and development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-(2-Cyano-4-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a significant building block in medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, a nitrile, and a methoxy group on a phenyl ring—offers a rich platform for molecular elaboration and the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 52786-67-1 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | >98% | Key Organics |
Synthesis and Mechanistic Insights
The prevailing synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-(2-cyano-4-methoxyphenyl)acetate. This process is a robust and well-established method in organic synthesis.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from the ester precursor.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[1]
Step 1: Saponification of Methyl 2-(2-cyano-4-methoxyphenyl)acetate
-
In a round-bottom flask, dissolve methyl 2-(2-cyano-4-methoxyphenyl)acetate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and water.
-
To this solution, add lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq).
-
Heat the reaction mixture to 55 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
Step 2: Acidification and Extraction
-
Dissolve the residue in water and adjust the pH to 14 with a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous phase to 2-3 with a 1 N aqueous solution of hydrochloric acid (HCl). This will precipitate the carboxylic acid.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a yellow solid.[1]
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The use of its monohydrate form is common and does not significantly impede the reaction.
-
Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction environment that facilitates the hydrolysis.
-
Temperature: Heating to 55 °C accelerates the rate of the saponification reaction, allowing it to proceed to completion in a reasonable timeframe.
-
Aqueous Workup: The pH adjustments are critical for the separation of the product. Basification deprotonates the carboxylic acid, rendering it water-soluble and allowing for the removal of organic impurities. Subsequent acidification protonates the carboxylate, making the final product soluble in an organic solvent for extraction.
Spectroscopic Characterization
The structure of this compound is confirmed by various spectroscopic methods.
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ 3.81 (s, 3H), 3.84 (s, 2H), 7.09 (dd, 1H), 7.13 (d, 1H), 7.30 (d, 1H), 10.22 (br s, 1H) | [1] |
| Mass Spectrum (ESI+) | m/z 192.2 ([M+H]⁺) | [1] |
Applications in Drug Discovery and Development
Substituted phenylacetic acids are a well-established class of intermediates in the pharmaceutical industry.[3][4] They serve as foundational scaffolds for a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] The structural motifs present in this compound make it a particularly attractive starting material for several reasons:
-
Carboxylic Acid Handle: The carboxylic acid group provides a convenient point for derivatization, such as amidation or esterification, to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
-
Ortho-Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a wide range of synthetic transformations. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Para-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the molecule and provide a site for potential metabolism.
While specific examples of marketed drugs derived directly from this compound are not prominently featured in the available literature, its structural similarity to intermediates used in the synthesis of known NSAIDs suggests its potential in this therapeutic area.[2][5] The general importance of substituted phenylacetic acids is underscored by their role as precursors to drugs like diclofenac and felbinac.[3]
Conclusion
This compound stands as a valuable and versatile intermediate in the arsenal of the medicinal chemist. Its straightforward synthesis and the presence of multiple, readily transformable functional groups provide a robust platform for the generation of compound libraries and the optimization of lead candidates in drug discovery programs. While a detailed historical account of its initial discovery remains elusive in readily accessible literature, its contemporary application as a building block in organic synthesis is evident. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising avenue for future research.
References
The Strategic Role of 2-(2-Cyano-4-methoxyphenyl)acetic Acid in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among these critical building blocks, 2-(2-Cyano-4-methoxyphenyl)acetic acid has emerged as a compound of significant interest. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile group, and a methoxy-activated phenyl ring, offers a versatile platform for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the pivotal role of this compound as a key intermediate in the synthesis of novel therapeutics. Particular focus will be placed on its implicit and explicit utility in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone, a drug for chronic kidney disease and type 2 diabetes.
Introduction: The Strategic Importance of Versatile Intermediates
The journey from a promising lead compound to a marketable pharmaceutical is fraught with synthetic challenges. The efficiency of a synthetic route is often dictated by the strategic use of intermediates that can introduce key structural motifs in a controlled and high-yielding manner. This compound (CAS No: 52786-67-1) is a prime example of such a strategic intermediate. The ortho-positioning of the cyano and acetic acid groups on the methoxy-activated benzene ring creates a reactive environment conducive to a variety of cyclization and condensation reactions, making it a valuable precursor for a range of heterocyclic compounds with therapeutic potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52786-67-1 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| ¹H NMR (CDCl₃, δ) | 10.22 (br s, 1H), 7.30 (d, 1H), 7.13 (d, 1H), 7.09 (dd, 1H), 3.84 (s, 2H), 3.81 (s, 3H) | [2] |
| Mass Spectrum (ESI+) | m/z 192.2 ([M+H]⁺) | [2] |
Synthesis of this compound
The reliable and scalable synthesis of this compound is a prerequisite for its use in large-scale API production. A common and effective laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[2]
Experimental Protocol: Hydrolysis of Methyl (2-Cyano-4-methoxyphenyl)acetate
Materials:
-
Methyl (2-cyano-4-methoxyphenyl)acetate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl (2-cyano-4-methoxyphenyl)acetate in a mixture of THF and water.[2]
-
Add lithium hydroxide monohydrate to the solution.[2]
-
Heat the reaction mixture at 55 °C and stir overnight.[2]
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.[2]
-
Dissolve the residue in water and adjust the pH to 14 with 1 N NaOH solution.[2]
-
Wash the aqueous layer with ethyl acetate and discard the organic phase.[2]
-
Adjust the pH of the aqueous phase to 2-3 with 1 N HCl solution.[2]
-
Extract the aqueous phase with ethyl acetate.[2]
-
Combine the organic phases and dry over anhydrous MgSO₄.[2]
-
Filter and concentrate the organic phase to yield this compound as a yellow solid.[2]
Causality Behind Experimental Choices:
-
The use of a mixed solvent system of THF and water ensures the solubility of both the ester and the inorganic base.
-
Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.
-
The initial basification to pH 14 ensures that the product is in its carboxylate salt form, which is soluble in the aqueous phase, allowing for the removal of any non-polar impurities by washing with ethyl acetate.
-
Subsequent acidification to pH 2-3 protonates the carboxylate, making the carboxylic acid product less soluble in water and extractable into ethyl acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application as a Key Intermediate in Finerenone Synthesis
Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[3] The core structure of Finerenone is a dihydropyridine ring system, which is constructed using a multi-component reaction. While many patented syntheses of Finerenone start from the corresponding benzaldehyde (4-cyano-2-methoxybenzaldehyde), the this compound represents a closely related and highly valuable precursor. The acetic acid moiety can be readily converted to other functional groups required for the key condensation and cyclization steps.
Conceptual Synthetic Pathway to Finerenone
The synthesis of Finerenone typically involves a Hantzsch-type dihydropyridine synthesis. A plausible synthetic route that highlights the utility of the 2-(2-Cyano-4-methoxyphenyl) moiety is outlined below. The initial steps involve the condensation of 4-cyano-2-methoxybenzaldehyde with an acetoacetate derivative and an aminocrotonate derivative.
A key intermediate in several patented syntheses of Finerenone is 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate. This intermediate is then converted to Finerenone. The formation of this complex heterocyclic system relies on the reactivity of the cyanophenyl group.
Generalized Reaction Scheme for Finerenone Synthesis
Caption: Generalized reaction scheme for the synthesis of Finerenone.
Self-Validating System in the Protocol: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials before proceeding to the next step. The purity of the final product can be ascertained by melting point determination, NMR spectroscopy, and mass spectrometry, which should match the data reported in the literature.
Potential for Broader Applications
The trifunctional nature of this compound makes it a versatile building block for a wide range of other pharmaceutical compounds. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The methoxy group can be cleaved to a phenol, which can then participate in ether or ester formation. These potential transformations open up avenues for the synthesis of a diverse library of compounds for drug discovery.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its utility is prominently demonstrated in the synthesis of the novel therapeutic agent Finerenone. The synthetic protocols for this intermediate are well-established, and its versatile chemical nature makes it a valuable tool for medicinal chemists. As the demand for complex and novel APIs continues to grow, the importance of well-designed and readily available intermediates like this compound will undoubtedly increase.
References
A Deep Dive into the Structural Elucidation of 2-(2-Cyano-4-methoxyphenyl)acetic acid: A Technical Guide
This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the analytical methodologies and the causal reasoning behind experimental choices. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated structural picture.
Introduction: The Importance of Rigorous Structural Verification
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, a robust and multifaceted approach to structural elucidation is not merely a procedural step but a critical foundation for all subsequent research. This guide will use this compound as a case study to illustrate a logical and self-validating workflow for confirming molecular identity and purity.
Preliminary Analysis and Physicochemical Properties
Before delving into advanced spectroscopic techniques, a foundational understanding of the target molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 191.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 52786-67-1 | --INVALID-LINK--[2] |
| Appearance | Yellow solid | --INVALID-LINK--[1] |
The proposed structure of this compound is presented below. Our goal is to confirm this structure using a battery of analytical techniques.
Caption: Proposed structure of this compound.
Mass Spectrometry: The First Glimpse into Molecular Weight
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound, providing a crucial first validation of its identity.[3]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer. The time-of-flight analyzer offers high mass accuracy.[4]
-
Ionization Mode: Given the presence of a carboxylic acid group, both positive and negative ion modes are viable. In positive ion mode ([M+H]⁺), the molecule is protonated. In negative ion mode ([M-H]⁻), a proton is abstracted.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.
Expected Results and Interpretation
The molecular formula C₁₀H₉NO₃ yields a monoisotopic mass of 191.0582 g/mol .
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 192.0655 | 192.2 | The observed mass corresponds to the protonated molecule, confirming the molecular weight.[1] |
| [M-H]⁻ | 190.0510 | Predicted | This ion would further confirm the molecular weight. |
The observation of a peak at m/z 192.2 in the positive ion mode strongly supports the proposed molecular formula.[1] High-resolution mass spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the confident determination of the elemental composition.[4]
Infrared Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorptions and Interpretation
Based on the structure of this compound, the following characteristic IR absorptions are expected:
| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[2][6][7] |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methylene (-CH₂-) and methoxy (-OCH₃) groups. |
| C≡N (Nitrile) | 2260-2220 | A sharp, intense absorption characteristic of the nitrile group.[2][6][7] |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration of the carbonyl group, typically observed around 1710 cm⁻¹ for hydrogen-bonded dimers.[2][6][7] |
| C-O (Carboxylic Acid/Ether) | 1320-1210 | Stretching vibrations of the C-O bonds. |
| C=C (Aromatic) | 1600-1450 | In-plane skeletal vibrations of the benzene ring. |
The presence of these distinct absorption bands would provide strong evidence for the key functional groups in the molecule.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[8][9]
¹H NMR Spectroscopy: Probing the Proton Environments
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Observed ¹H NMR Data (in CDCl₃) and Interpretation [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.22 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[2][7] |
| 7.30 | doublet | 1H | Ar-H | Aromatic proton ortho to the acetic acid group. |
| 7.13 | doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| 7.09 | double doublet | 1H | Ar-H | Aromatic proton meta to both the cyano and methoxy groups. |
| 3.84 | singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and the carboxylic acid group. |
| 3.81 | singlet | 3H | -OCH₃ | Protons of the methoxy group. |
The observed chemical shifts, multiplicities, and integrations are all consistent with the proposed structure.
¹³C NMR and DEPT Spectroscopy: Characterizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Chemical Shifts and DEPT Analysis
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Carbon Type | Assignment |
| ~175 | No signal | No signal | Quaternary | -COOH |
| ~162 | No signal | No signal | Quaternary | Ar-C-OCH₃ |
| ~134 | Positive | Positive | CH | Ar-CH |
| ~120 | Positive | Positive | CH | Ar-CH |
| ~118 | No signal | No signal | Quaternary | -C≡N |
| ~116 | Positive | Positive | CH | Ar-CH |
| ~115 | No signal | No signal | Quaternary | Ar-C-CN |
| ~56 | Positive | No signal | CH₃ | -OCH₃ |
| ~39 | Negative | No signal | CH₂ | -CH₂- |
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for identifying quaternary carbons and piecing together molecular fragments.
Expected 2D NMR Correlations
-
COSY: Correlations between the aromatic protons would be expected, confirming their relative positions on the ring.
-
HSQC:
-
The signal at 3.84 ppm (-CH₂-) would correlate with the carbon signal at ~39 ppm.
-
The signal at 3.81 ppm (-OCH₃) would correlate with the carbon signal at ~56 ppm.
-
The aromatic proton signals would correlate with their corresponding aromatic carbon signals.
-
-
HMBC:
-
The methylene protons (-CH₂-) would show correlations to the carboxylic carbon (~175 ppm) and several aromatic carbons.
-
The methoxy protons (-OCH₃) would show a correlation to the aromatic carbon to which the methoxy group is attached (~162 ppm).
-
The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.
-
Integrated Workflow for Structural Elucidation
The following diagram illustrates the logical flow of experiments and data integration for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Self-Validating Approach
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By integrating the molecular weight information from mass spectrometry, the functional group identification from IR spectroscopy, and the detailed connectivity map from a suite of NMR experiments, a confident and unambiguous structural assignment can be made. This rigorous, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent use of this compound in research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR [m.chemicalbook.com]
- 8. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Prospective Free Radical Scavenging Activity of 2-(2-Cyano-4-methoxyphenyl)acetic Acid
Abstract
This technical guide provides a comprehensive framework for the investigation of the free radical scavenging activity of the novel compound, 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS No. 52786-67-1). While direct experimental data on the antioxidant properties of this specific molecule are not yet prevalent in published literature, its structural features—a methoxy-substituted phenyl ring coupled with an acetic acid moiety—suggest a plausible antioxidant potential. This document outlines the theoretical basis for this hypothesis, rooted in the established mechanisms of phenolic and related antioxidants. Furthermore, it presents a suite of detailed, field-proven in vitro protocols for systematically evaluating its efficacy in scavenging various free radicals. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and preservative potential of new chemical entities.
Introduction: The Double-Edged Sword of Free Radicals and the Quest for Novel Antioxidants
Free radicals, highly reactive molecules with unpaired electrons, are intrinsic to numerous physiological processes, including cellular respiration and immune responses. However, an imbalance leading to an overproduction of these species, a state known as oxidative stress, can inflict significant damage to vital cellular components such as DNA, proteins, and lipids. This cumulative damage is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. While the body has its own endogenous antioxidant defense systems, there is a continuous search for exogenous antioxidants from both natural and synthetic sources to bolster these defenses. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a well-established class of antioxidants that act by donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.[1][2]
This guide focuses on this compound, a compound whose chemical architecture suggests it may possess such antioxidant capabilities.
Compound Profile: this compound
This compound is a synthetic organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 52786-67-1[3][4][5][6] |
| Molecular Formula | C10H9NO3[4][5] |
| Molecular Weight | 191.18 g/mol [4] |
| Chemical Structure |
Caption: Chemical structure of this compound.
Synthesis Overview
A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl (2-cyano-4-methoxyphenyl)acetate.[4] The reaction is typically carried out in a mixture of tetrahydrofuran (THF) and water, using lithium hydroxide monohydrate as the hydrolyzing agent.[4] The mixture is heated, and after the reaction is complete, the product is isolated through a series of extraction and purification steps.[4]
Structural Rationale for Potential Antioxidant Activity
The antioxidant potential of a molecule is intrinsically linked to its chemical structure. For this compound, several features are noteworthy:
-
Methoxyphenyl Group: The presence of a methoxy (-OCH3) group on the phenyl ring is significant. Methoxy groups are electron-donating and can increase the electron density of the aromatic ring, which may facilitate the donation of a hydrogen atom from a nearby hydroxyl group (if one were present) or potentially stabilize a radical cation formed after electron donation.[7] While this compound lacks a phenolic hydroxyl group, the overall electronic environment of the ring is a key consideration.
-
Acetic Acid Moiety: The carboxylic acid group can influence the compound's solubility and may participate in chelation of metal ions, which is another mechanism of antioxidant activity.[8][9]
-
Cyano Group: The electron-withdrawing nature of the cyano (-CN) group ortho to the acetic acid side chain will influence the electronic properties of the phenyl ring. Its impact on radical scavenging activity is not immediately apparent from existing literature on similar compounds and warrants experimental investigation.
In Vitro Evaluation of Free Radical Scavenging Activity: A Practical Guide
To empirically determine the antioxidant capacity of this compound, a multi-assay approach is recommended. This ensures a comprehensive assessment of its ability to scavenge different types of free radicals through various mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used and straightforward method to assess the ability of a compound to act as a hydrogen atom donor.[10][11] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a control group containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[11]
-
Causality Behind Experimental Choices: The use of a stable radical like DPPH allows for a reproducible and high-throughput screening method. The 30-minute incubation period is typically sufficient for the hydrogen atom transfer reaction to reach a steady state.
Diagram of DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[10][12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add varying concentrations of the test compound to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control group with only the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature for a short period (e.g., 6 minutes).[13]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value.
-
Causality Behind Experimental Choices: The generation of the ABTS radical cation in advance ensures a stable and reliable reagent. The shorter incubation time compared to the DPPH assay is due to the faster reaction kinetics of the ABTS radical.[10]
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The hydroxyl radical is one of the most reactive and damaging free radicals in biological systems.[14] This assay typically involves the Fenton reaction, where Fe2+ reacts with hydrogen peroxide (H2O2) to generate hydroxyl radicals.[15] The generated hydroxyl radicals then react with a detector molecule (e.g., deoxyribose or safranin) causing a measurable change (e.g., degradation or color change). An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing the extent of the change.
Experimental Protocol (Deoxyribose Method):
-
Reagent Preparation:
-
Prepare solutions of FeCl3, EDTA, H2O2, deoxyribose, and ascorbic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare solutions of trichloroacetic acid (TCA) and thiobarbituric acid (TBA) for the detection step.
-
-
Assay Procedure:
-
In a test tube, mix the test compound at various concentrations with FeCl3, EDTA, H2O2, and deoxyribose.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA and then TBA.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Determine the IC50 value.
-
Causality Behind Experimental Choices: The Fenton reaction is a biologically relevant source of hydroxyl radicals. Deoxyribose is used as a target molecule because its degradation by hydroxyl radicals leads to the formation of malondialdehyde (MDA), which reacts with TBA to produce a colored product that can be easily quantified.
Diagram of Fenton Reaction and Hydroxyl Radical Scavenging
Caption: The Fenton reaction generates hydroxyl radicals, which can be scavenged by the test compound.
Inhibition of Lipid Peroxidation Assay
Principle: Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids containing carbon-carbon double bonds, especially in cell membranes.[16] This assay evaluates the ability of a compound to inhibit the peroxidation of lipids, often using a biological sample like rat liver homogenate or a model system like liposomes.[16][17] The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product that reacts with thiobarbituric acid (TBA) to form a colored adduct (TBARS - Thiobarbituric Acid Reactive Substances).[18][19]
Experimental Protocol (TBARS Method):
-
Reagent Preparation:
-
Prepare a homogenate of a lipid-rich source (e.g., egg yolk or rat liver) in a suitable buffer.
-
Prepare a pro-oxidant solution to induce lipid peroxidation (e.g., FeSO4/ascorbic acid).[18]
-
Prepare TCA and TBA solutions.
-
-
Assay Procedure:
-
Incubate the lipid homogenate with various concentrations of the test compound.
-
Induce lipid peroxidation by adding the pro-oxidant solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]
-
Stop the reaction by adding TCA and then add TBA.
-
Heat the mixture to facilitate the reaction between MDA and TBA.
-
Centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation.
-
Determine the IC50 value.
-
Causality Behind Experimental Choices: Using a biological lipid source provides a more physiologically relevant model for assessing the protective effects of the antioxidant against membrane damage. The TBARS method, while not entirely specific to MDA, is a well-established and sensitive method for quantifying the end-products of lipid peroxidation.[19]
Data Interpretation and Comparative Analysis
The results from these assays should be tabulated for clear comparison.
| Assay | Parameter | This compound | Standard Antioxidant (e.g., Ascorbic Acid, Trolox) |
| DPPH Scavenging | IC50 (µg/mL or µM) | Experimental Value | Literature/Experimental Value |
| ABTS Scavenging | IC50 (µg/mL or µM) | Experimental Value | Literature/Experimental Value |
| Hydroxyl Radical Scavenging | IC50 (µg/mL or µM) | Experimental Value | Literature/Experimental Value |
| Lipid Peroxidation Inhibition | IC50 (µg/mL or µM) | Experimental Value | Literature/Experimental Value |
A lower IC50 value signifies greater potency. By comparing the IC50 values of this compound to those of well-characterized standard antioxidants, a relative measure of its efficacy can be established. Discrepancies in activity across different assays can provide insights into the primary mechanism of action (e.g., hydrogen atom donation vs. electron transfer, or efficacy against different radical species).
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation into the free radical scavenging properties of this compound. Based on its chemical structure, there is a sound theoretical basis to hypothesize that this compound may exhibit antioxidant activity. The detailed protocols outlined herein will enable researchers to systematically test this hypothesis.
Positive results from these in vitro assays would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise mechanism (e.g., hydrogen atom transfer, single electron transfer) through computational studies and further experimental assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of each functional group to its antioxidant activity.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in cellular and animal models of oxidative stress-related diseases.
The exploration of novel synthetic compounds like this compound is a critical endeavor in the ongoing search for new therapeutic agents to combat the detrimental effects of oxidative stress.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 52786-67-1 this compound AKSci 1444AQ [aksci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. thaiscience.info [thaiscience.info]
- 14. Frontiers | Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves [frontiersin.org]
- 15. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. plantsjournal.com [plantsjournal.com]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid via Saponification of its Methyl Ester
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development.[1][2][3] The methodology centers on the efficient saponification (base-catalyzed hydrolysis) of its corresponding methyl ester, methyl 2-(2-cyano-4-methoxyphenyl)acetate. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind reagent and solvent selection, and present a detailed, step-by-step protocol that ensures high yield and purity. This guide is designed for researchers, scientists, and professionals in drug development seeking a reliable and scalable synthetic route.
Scientific Principles and Rationale
The conversion of an ester to a carboxylic acid via base-catalyzed hydrolysis is a fundamental transformation in organic synthesis known as saponification.[4][5] The process is effectively irreversible, which drives the reaction to completion and typically results in high yields.
The Reaction Mechanism
The saponification of methyl 2-(2-cyano-4-methoxyphenyl)acetate proceeds through a nucleophilic acyl substitution mechanism.[4][6]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), furnished by the base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This forms a transient tetrahedral intermediate.[6]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This produces the carboxylic acid.
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a carboxylate salt (in this case, lithium 2-(2-cyano-4-methoxyphenyl)acetate) and methanol.[6] This final step is thermodynamically downhill and renders the entire process irreversible under basic conditions.[4]
-
Protonation: A final acidic workup is required to protonate the carboxylate salt, yielding the desired neutral carboxylic acid product.[4][7]
Causality Behind Experimental Choices
-
Base Selection (Lithium Hydroxide): While other bases like NaOH or KOH can be used, lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is particularly effective for ester hydrolysis.[4] Studies have shown that lithium cations can accelerate the hydrolysis of esters in aqueous THF.[8][9][10] It is proposed that the coordination of THF with the lithium cation increases the solubility and reactivity of LiOH in the organic phase where the ester resides, effectively facilitating the reaction.[9]
-
Solvent System (THF/Water): This biphasic system is optimal for this reaction. Tetrahydrofuran (THF) is an excellent organic solvent that readily dissolves the starting methyl ester. Water is required to dissolve the inorganic base, LiOH, and to act as the proton source for the hydroxyl group in the final product.
-
Workup Strategy: The workup is a critical, self-validating process designed to purify the product.
-
Basification (pH 14): After the reaction, the pH is raised significantly with NaOH. This ensures that all the acidic product is converted to its water-soluble carboxylate salt form. A subsequent wash with an organic solvent (ethyl acetate) effectively removes any unreacted, non-polar starting material or other neutral organic impurities.[11]
-
Acidification (pH 2-3): The aqueous layer is then acidified with a strong acid like HCl. This protonates the water-soluble carboxylate salt, converting it back into the neutral carboxylic acid, which is significantly less soluble in water and can be efficiently extracted into a fresh organic layer.[11]
-
Experimental Protocol & Workflow
This protocol is based on an established procedure with a reported yield of 77%.[11]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier Example | Notes |
| Methyl 2-(2-cyano-4-methoxyphenyl)acetate | 205.21 | 1261620-25-0 | ChemicalBook[11] | Starting Material |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 1310-66-3 | Sigma-Aldrich | Base Catalyst |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 109-99-9 | Fisher Scientific | Reaction Solvent |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | --- | Reaction Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | --- | For 1N solution |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | --- | For 1N solution |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | VWR | Extraction Solvent |
| Magnesium Sulfate (MgSO₄), Anhydrous | 120.37 | 7487-88-9 | --- | Drying Agent |
Visual Workflow Diagram
The overall process from setup to isolation is outlined below.
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. LiOH, NaOH, and HCl are corrosive and should be handled with care. THF is flammable.
-
Reaction Setup:
-
Saponification Reaction:
-
To the stirred solution, add lithium hydroxide monohydrate (101 mg, 2.41 mmol, ~4 equivalents).[11]
-
Heat the reaction mixture to 55°C using an oil bath and allow it to stir overnight.
-
Expert Insight: Using a significant excess (4 eq.) of LiOH ensures the reaction proceeds to completion, even in the presence of trace amounts of water or other acidic impurities.
-
-
Solvent Removal and Basic Wash:
-
After reacting overnight, cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.[11]
-
Dissolve the resulting residue in 30 mL of deionized water.
-
Adjust the pH of the aqueous solution to 14 by adding 1N aqueous NaOH dropwise.[11]
-
Transfer the basic aqueous solution to a separatory funnel and wash with ethyl acetate (50 mL). Discard the organic layer.[11]
-
Expert Insight: This basic wash is a crucial purification step. The desired product, as a carboxylate salt, remains in the aqueous layer, while any unreacted ester or non-acidic byproducts are removed into the ethyl acetate layer.
-
-
Acidification and Product Extraction:
-
Drying and Isolation:
Expected Results and Characterization
-
Product: this compound
-
Appearance: Yellow solid[11]
-
Yield: ~86 mg (77%)[11]
-
Mass Spectrometry (ESI+): m/z 192.2 ([M+H]⁺)[11]
-
¹H NMR (CDCl₃): δ 10.22 (br s, 1H, COOH), 7.30 (d, 1H), 7.13 (d, 1H), 7.09 (dd, 1H), 3.84 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).[11]
Summary of Reaction Parameters
| Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 2-(2-cyano-4-methoxyphenyl)acetate | 205.21 | 120 mg | 0.585 | 1.0 |
| Lithium hydroxide monohydrate | 41.96 | 101 mg | 2.41 | ~4.1 |
| Product (Theoretical) | 191.18 | 111.8 mg | 0.585 | 1.0 |
| Product (Actual) | 191.18 | ~86 mg | ~0.450 | ~77% Yield |
References
- 1. 52786-67-1 this compound AKSci 1444AQ [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 10. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Step-by-step protocol for Knoevenagel condensation to synthesize phenylacetic acids
An Application Note and Step-by-Step Protocol for the Synthesis of Phenylacetic Acids via Knoevenagel Condensation and Subsequent Reduction
Authored by: A Senior Application Scientist
Introduction: The Strategic Synthesis of Phenylacetic Acids
Phenylacetic acid (PAA) and its derivatives are a critical class of compounds in the pharmaceutical and fine chemical industries, serving as essential building blocks for a wide range of molecules, including antibiotics, anti-inflammatory drugs, and fragrances.[1] A robust and efficient synthetic route to these structures is paramount for drug development and manufacturing. The Knoevenagel condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, provides an elegant pathway to α,β-unsaturated carbonyl compounds.[2]
This application note details a comprehensive, two-stage protocol for the synthesis of phenylacetic acids from aromatic aldehydes. The strategy leverages the Doebner modification of the Knoevenagel condensation to first synthesize substituted cinnamic acids, which are subsequently reduced to the target phenylacetic acids.[2][3] This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful execution.
Reaction Principle and Strategy
The synthesis is accomplished in two primary stages:
-
Knoevenagel-Doebner Condensation: An aromatic aldehyde reacts with malonic acid, an active methylene compound.[2] This reaction is typically catalyzed by a weak base, such as piperidine, in a pyridine solvent. Pyridine serves a dual role, acting as the solvent and also promoting the crucial decarboxylation of the intermediate, driving the reaction towards the formation of a stable α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[2][4][5]
-
Reduction of the Alkene: The carbon-carbon double bond of the resulting cinnamic acid is selectively reduced to a single bond. While several methods exist, catalytic hydrogenation is a highly effective and clean method for this transformation, yielding the final phenylacetic acid product.
This sequential approach provides a high degree of control and typically results in good overall yields.
Overall Reaction Scheme
Caption: Overall workflow for the synthesis of Phenylacetic Acids.
Part 1: Synthesis of Cinnamic Acid via Knoevenagel-Doebner Condensation
This stage focuses on the C-C bond formation and subsequent decarboxylation. The choice of a weak base like piperidine is critical; a strong base could induce an unwanted self-condensation of the aldehyde.[2] Pyridine is the ideal solvent as its basicity and high boiling point facilitate the final decarboxylation step.[2][4]
Mechanism Overview
The reaction proceeds through several key steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.[5][6]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[5][6]
-
Dehydration: A molecule of water is eliminated to form an α,β-unsaturated dicarboxylic acid intermediate.[5]
-
Decarboxylation: Upon heating in pyridine, this intermediate readily loses a molecule of carbon dioxide to yield the final cinnamic acid product.[2][3]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (Example) | Moles (mol) | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 10.61 g (10.2 mL) | 0.10 | Use freshly distilled for best results. |
| Malonic Acid | C₃H₄O₄ | 104.06 | 12.5 g | 0.12 | Use a slight excess. |
| Pyridine | C₅H₅N | 79.10 | 30 mL | - | Acts as solvent and catalyst. |
| Piperidine | C₅H₁₁N | 85.15 | 1.0 mL | - | Acts as the primary base catalyst. |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL (conc.) | - | For acidification during workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10.61 g, 0.10 mol) and malonic acid (12.5 g, 0.12 mol).
-
Solvent and Catalyst Addition: Add pyridine (30 mL) to the flask, followed by the dropwise addition of piperidine (1.0 mL) while stirring.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 115°C) using a heating mantle. The solution will turn yellow-orange and evolution of CO₂ gas should be observed. Maintain reflux for 3-4 hours.
-
Expert Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the benzaldehyde spot indicates reaction completion.
-
-
Reaction Quenching and Acidification: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold water and crushed ice. Stir vigorously, then slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate (the crude cinnamic acid) should form.
-
Isolation of Cinnamic Acid:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.
-
Allow the crude product to air-dry. For this protocol, the crude cinnamic acid can be taken directly to the next step, assuming good purity. If desired, it can be further purified by recrystallization from hot water or an ethanol/water mixture.
-
Part 2: Reduction of Cinnamic Acid to Phenylacetic Acid
Catalytic hydrogenation is a clean and efficient method for reducing the alkene double bond without affecting the aromatic ring or the carboxylic acid group. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (Example) | Notes |
| Crude Cinnamic Acid | C₉H₈O₂ | 148.16 | ~14 g (from Part 1) | The theoretical yield from 0.10 mol is 14.8 g. |
| Palladium on Carbon (10%) | Pd/C | - | 0.5 g | Catalytic amount. Handle with care. |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | Solvent for hydrogenation. |
| Hydrogen Gas | H₂ | 2.02 | Balloon or cylinder | Reductant. Highly flammable. |
Step-by-Step Experimental Protocol
-
Reaction Setup: Transfer the crude cinnamic acid from Part 1 into a 500 mL hydrogenation flask (or a suitable round-bottom flask). Add ethanol (150 mL) and a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the flask.
-
Safety Precaution: Pd/C is pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible, or add it carefully and quickly to the solvent.
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen or argon to remove air.
-
Introduce hydrogen gas into the flask, typically via a balloon attached to a needle through a septum. For larger scales, a Parr hydrogenator should be used.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.
-
Expert Tip: Reaction completion can be monitored by the cessation of hydrogen uptake or by TLC, observing the disappearance of the cinnamic acid spot.
-
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethanol (2 x 20 mL) to recover any adsorbed product.
-
Safety Precaution: The Celite pad with the catalyst should not be allowed to dry out, as it can ignite in air. Quench it carefully with water.
-
-
Product Isolation and Purification:
-
Combine the filtrate and washings and remove the ethanol solvent using a rotary evaporator. A white solid or oil should remain.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). The phenylacetic acid will move into the aqueous layer as its sodium salt.[7]
-
Separate the aqueous layers and combine them. Carefully re-acidify with concentrated HCl to pH 1-2, at which point the phenylacetic acid will precipitate as a white solid.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the pure phenylacetic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.
-
Troubleshooting and Characterization
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low Yield of Cinnamic Acid | Incomplete reaction. | Extend reflux time. Ensure temperature is adequate. Use freshly distilled aldehyde. |
| Product lost during workup. | Ensure complete precipitation by chilling and adding sufficient acid. | |
| Part 2: Incomplete Reduction | Inactive catalyst. | Use fresh Pd/C catalyst. |
| Insufficient hydrogen. | Ensure a positive pressure of H₂ is maintained. Check for leaks in the system. | |
| Catalyst poisoning. | Purify the cinnamic acid before hydrogenation if impurities (e.g., sulfur compounds) are suspected. | |
| Final Product is Oily/Impure | Residual solvent or starting material. | Ensure complete removal of solvent via rotary evaporation. Recrystallize the final product from hot water or hexane. |
Characterization
The final phenylacetic acid product should be characterized to confirm its identity and purity.
-
Melting Point: Phenylacetic acid has a reported melting point of 76-78°C.
-
¹H NMR (CDCl₃): Expect signals around δ 7.2-7.4 (m, 5H, Ar-H), δ 3.6 (s, 2H, -CH₂-), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR (KBr): Look for a strong C=O stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
References
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Characterization of 2-(2-Cyano-4-methoxyphenyl)acetic acid
Introduction
2-(2-Cyano-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a nitrile, a methoxy group, and a carboxylic acid, make it a versatile building block for the synthesis of more complex bioactive molecules. The purity and structural integrity of this compound are paramount for its application in research and development. This document provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, ensuring its quality and suitability for downstream applications.
The analytical strategy herein is designed to provide orthogonal methods for identity confirmation, purity assessment, and impurity profiling. Each protocol is presented with the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Yellow solid | [1] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of this compound and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound due to its high resolution and sensitivity. The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure good peak shape and retention.[3]
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, providing good retention for the aromatic ring of the analyte.
-
Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
-
Detection: UV detection is suitable as the phenyl ring and cyano group are chromophores. The detection wavelength is chosen to maximize sensitivity for the analyte.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify any impurities against a reference standard if available.
-
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester form.
Rationale for Method Design:
-
Derivatization: Silylation or methylation is employed to increase the volatility of the analyte. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.
-
Separation and Detection: A non-polar capillary column is used for the separation of the derivatized analyte and any impurities. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
-
Derivatization:
-
In a GC vial, dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum to confirm the structure.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol: ESI-MS
-
Instrumentation:
-
Mass spectrometer with an ESI source.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive and Negative ESI |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50-500 m/z |
-
Expected Results:
-
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 192.2.[1]
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 190.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
-
Acquisition Parameters:
-
Standard pulse programs for ¹H and ¹³C{¹H} acquisitions.
-
-
Expected ¹H NMR Chemical Shifts (in CDCl₃): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.22 | broad singlet | 1H | -COOH |
| 7.30 | doublet | 1H | Aromatic CH |
| 7.13 | doublet | 1H | Aromatic CH |
| 7.09 | double doublet | 1H | Aromatic CH |
| 3.84 | singlet | 2H | -CH₂- |
| 3.81 | singlet | 3H | -OCH₃ |
Structure and NMR Assignments
Caption: Chemical structure and key ¹H NMR assignments for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2230-2210 | C≡N stretch (nitrile) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1600, 1500 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol: UV-Vis
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/mL).
-
-
Data Acquisition:
-
Scan the absorbance of the solution from 200 to 400 nm.
-
-
Expected Results:
-
Absorbance maxima (λₘₐₓ) are expected in the UV region, characteristic of the substituted benzene ring. For structurally similar compounds, absorption maxima are often observed around 230 nm and 280 nm.[4]
-
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, the accurate determination of its purity, and the identification of potential impurities. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality of this important chemical intermediate.
References
Experimental procedure for the hydrolysis of methyl (2-cyano-4-methoxyphenyl)acetate
An Application Note for the Synthesis of (2-cyano-4-methoxyphenyl)acetic acid via Ester Hydrolysis
Introduction
(2-cyano-4-methoxyphenyl)acetic acid is a valuable substituted phenylacetic acid derivative, often employed as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The precise arrangement of the cyano, methoxy, and acetic acid functionalities on the phenyl ring makes it a versatile building block for drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of (2-cyano-4-methoxyphenyl)acetic acid through the selective hydrolysis of its corresponding methyl ester, methyl (2-cyano-4-methoxyphenyl)acetate.
The core of this procedure is a saponification reaction, a fundamental transformation in organic chemistry. This guide is designed for researchers and scientists, offering in-depth explanations for experimental choices, robust safety protocols, and methods for ensuring the synthesis of a high-purity final product.
Reaction Scheme and Mechanism
The conversion of the methyl ester to the carboxylic acid is achieved through a base-catalyzed hydrolysis, commonly known as saponification.
Overall Transformation:
Mechanism of Base-Catalyzed Ester Hydrolysis:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a hydroxide ion (from LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the acidic proton of the carboxylic acid is immediately abstracted by a base (like the methoxide ion or another hydroxide ion) to form the water-soluble carboxylate salt. The final product, the free carboxylic acid, is obtained after an acidic workup. While nitriles can also be hydrolyzed under basic conditions, the conditions outlined in this protocol are optimized for the selective cleavage of the ester group, leaving the cyano group intact.[1][2]
Critical Safety Precautions
Working with cyanide-containing compounds (nitriles) and strong bases requires strict adherence to safety protocols to mitigate risks.
-
Handling Cyanides: The starting material, while an organic nitrile, should be handled with care. Inorganic cyanide salts are highly toxic, and while organic nitriles are generally less acutely toxic, they can release hydrogen cyanide (HCN) gas under certain conditions.[3] Always handle the compound in a properly functioning chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[5]
-
Acidic Conditions: Crucially, never allow the cyanide-containing compound to come into contact with strong acids outside of the designated workup step, which must be performed in a fume hood. Acidification of cyanide solutions can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[3] The workup procedure is designed to manage this risk safely.
-
Handling Bases: Lithium hydroxide (LiOH) and sodium hydroxide (NaOH) are corrosive. Avoid contact with skin and eyes. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Waste Disposal: All cyanide-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines. Aqueous cyanide waste should be treated with a base to ensure it remains alkaline (pH > 10) before collection.[3]
Materials and Equipment
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| Methyl (2-cyano-4-methoxyphenyl)acetate | ≥98% | e.g., AK Scientific | Starting Material (CAS: 1261620-25-0)[7] |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | Standard Supplier | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Reaction Solvent |
| Deionized Water | N/A | In-house | Reaction Solvent & Workup |
| Sodium hydroxide (NaOH) | ACS Reagent | Standard Supplier | For pH adjustment |
| Hydrochloric acid (HCl) | 1N solution | Standard Supplier | For pH adjustment |
| Ethyl acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction Solvent |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying Agent |
Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (Safety goggles, lab coat, nitrile gloves)
Experimental Workflow Diagram
Caption: Experimental workflow from preparation to final product analysis.
Detailed Step-by-Step Protocol
This protocol is adapted from a verified synthetic procedure.[8]
Part 1: Reaction Setup and Execution
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl (2-cyano-4-methoxyphenyl)acetate (120 mg, 0.585 mmol).
-
Solvent Addition: Add tetrahydrofuran (THF, 10 mL) and deionized water (2 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: To the solution, add lithium hydroxide monohydrate (LiOH·H₂O) (101 mg, 2.34 mmol, ~4 equivalents).
-
Expert Insight: Using a significant excess of LiOH (4 equivalents) ensures the hydrolysis goes to completion, driving the equilibrium toward the products. The THF/water solvent system is chosen to ensure the solubility of both the organic starting material and the inorganic base.
-
-
Heating: Attach a reflux condenser to the flask and heat the mixture to 55 °C using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at 55 °C overnight (approximately 16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
Part 2: Workup and Product Isolation
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the THF and water under reduced pressure using a rotary evaporator.
-
Initial Basification: Dissolve the resulting residue in deionized water (30 mL). Adjust the pH of the aqueous solution to 14 using a 1N NaOH solution.
-
Expert Insight: This step ensures that the product is fully deprotonated to its carboxylate salt form, maximizing its solubility in the aqueous phase. It also serves to saponify any remaining traces of the starting ester.
-
-
Organic Wash: Transfer the basic aqueous solution to a separatory funnel and wash it with ethyl acetate (50 mL). Discard the organic layer.
-
Expert Insight: This wash removes any non-polar, non-acidic organic impurities that may be present, leaving the desired water-soluble carboxylate salt behind in the aqueous layer.
-
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 by slowly adding 1N HCl. Perform this step inside a chemical fume hood. The product may precipitate as a solid or remain as an oil.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[8]
Expected Results and Characterization
-
Yield: The procedure is reported to yield approximately 86 mg (77%) of the target product.[8]
-
Appearance: The final product, (2-cyano-4-methoxyphenyl)acetic acid, should be a yellow solid.[8]
-
Characterization: The identity and purity of the compound should be confirmed by analytical methods.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction runs for the full duration at the specified temperature. Confirm the purity and stoichiometry of LiOH. |
| Product loss during workup. | Ensure pH is accurately adjusted during basification and acidification steps. Perform extractions thoroughly. | |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, consider purification by column chromatography. |
| Reaction Stalls (Incomplete) | Deactivated base or insufficient amount. | Use fresh LiOH·H₂O and ensure 4 equivalents are added. |
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jst.chem.yale.edu [jst.chem.yale.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. camachem.com [camachem.com]
- 6. quora.com [quora.com]
- 7. methyl 2-(2-cyano-4-methoxyphenyl)acetate | 1261620-25-0 [m.chemicalbook.com]
- 8. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Investigation of 2-(2-Cyano-4-methoxyphenyl)acetic acid as a Potential Anti-Inflammatory Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
The global burden of chronic inflammatory diseases necessitates the continuous pursuit of novel therapeutic agents with improved efficacy and safety profiles. Phenylacetic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including diclofenac and fenclofenac.[1][2][3] These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound 2-(2-Cyano-4-methoxyphenyl)acetic acid, with its characteristic acetic acid moiety, presents a compelling candidate for investigation within this therapeutic class. The presence of a cyano group and a methoxy group on the phenyl ring offers unique electronic and steric properties that may modulate its biological activity, selectivity, and pharmacokinetic profile.
These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The protocols detailed herein are designed to guide researchers from initial synthesis and in vitro screening to mechanistic elucidation and preliminary in vivo validation.
Physicochemical Characterization and Synthesis
A prerequisite for any biological evaluation is the synthesis and thorough characterization of the compound of interest.
Synthesis Protocol
A reported method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[4]
Materials:
-
Methyl (2-cyano-4-methoxyphenyl)acetate
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl (2-cyano-4-methoxyphenyl)acetate in a mixture of THF and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Heat the reaction mixture at 55°C and stir overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 14 with 1 N NaOH.
-
Wash the aqueous layer with ethyl acetate and discard the organic phase.
-
Adjust the aqueous phase to a pH of 2-3 with 1 N HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase to yield this compound.[4]
In Vitro Evaluation: A Stepwise Approach to Screening and Mechanistic Insight
In vitro models provide a controlled environment to assess the anti-inflammatory potential of a compound and to dissect its mechanism of action at the cellular and molecular level.
Experimental Workflow for In Vitro Analysis
Caption: Stepwise workflow for in vitro evaluation of the compound.
Protocol 1: Cytotoxicity Assessment
Rationale: It is crucial to determine the concentration range at which this compound is not cytotoxic, ensuring that any observed anti-inflammatory effects are not due to cell death.
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells.
Method: MTT Assay
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the old medium with medium containing the different concentrations of the test compound and incubate for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Quantification of Inflammatory Mediators in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5][6]
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS with vehicle) should be included.
-
After incubation, collect the cell culture supernatant for analysis.
Readouts:
-
Nitric Oxide (NO) Production:
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve. A significant decrease in NO production indicates anti-inflammatory potential.[6]
-
-
Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
-
Prostaglandin E2 (PGE2) Production:
-
Similarly, use an ELISA kit to quantify PGE2 levels, which is a direct product of the COX pathway.
-
Protocol 3: Elucidating the Mechanism of Action
Rationale: If the compound shows significant anti-inflammatory activity in the primary screening, the next step is to investigate its molecular targets. Given its structure, the COX and NF-κB pathways are plausible targets.[7][8]
A. Western Blot Analysis for Inflammatory Pathway Proteins:
-
Following treatment with the compound and LPS as described in Protocol 2, lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as:
-
COX-2
-
iNOS (inducible Nitric Oxide Synthase)
-
Phospho-NF-κB p65 and total NF-κB p65
-
Phospho-p38 MAPK and total p38 MAPK
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A reduction in the expression of iNOS, COX-2, and the phosphorylation of NF-κB or p38 would suggest the compound acts on these pathways.
B. Direct COX Enzyme Inhibition Assay:
-
Use commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
These assays typically measure the peroxidase activity of the COX enzymes.
-
Incubate purified COX-1 and COX-2 enzymes with the test compound and arachidonic acid.
-
Measure the colorimetric or fluorescent output to determine the extent of enzyme inhibition.
-
This will reveal if this compound is a direct inhibitor of COX enzymes and its selectivity for COX-1 versus COX-2.
Potential Inflammatory Signaling Pathway
Caption: Potential signaling pathways targeted by the compound in LPS-stimulated macrophages.
In Vivo Validation: Preliminary Efficacy in an Acute Inflammation Model
In vivo models are indispensable for evaluating the therapeutic potential of a compound in a whole biological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a widely used and well-characterized model of acute inflammation.[9] The edema formation is biphasic, with an early phase involving histamine and serotonin release and a later phase mediated by prostaglandins, making it suitable for evaluating NSAID-like compounds.[9]
Animals: Male Wistar rats or Swiss albino mice.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Diclofenac, 10 mg/kg).
-
Groups 3-5: Test compound at different doses (e.g., 10, 20, 40 mg/kg).
-
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Data Analysis:
The percentage of inhibition of edema is calculated using the following formula:
% Inhibition = [ (C₀ - T₀) / C₀ ] x 100
Where:
-
C₀ = Average increase in paw volume in the control group.
-
T₀ = Average increase in paw volume in the treated group.
Expected Data Summary
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Positive Control | 10 | 0.30 ± 0.03 | 64.7% |
| Compound X | 10 | Experimental Data | Calculate |
| Compound X | 20 | Experimental Data | Calculate |
| Compound X | 40 | Experimental Data | Calculate |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial evaluation of this compound as a potential anti-inflammatory agent. Positive results, particularly a dose-dependent reduction in inflammatory mediators in vitro and paw edema in vivo, would warrant further investigation. Subsequent studies could explore its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis), conduct a more detailed pharmacokinetic and safety profiling, and perform lead optimization to enhance its therapeutic index.
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. Antinociceptive Activities and the Mechanisms of Anti-Inflammation of Asiatic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Protocol for Monitoring Reaction Progress of Cyanophenylacetic Acid Synthesis
Abstract & Introduction
Cyanophenylacetic acid is a valuable building block in the pharmaceutical and fine chemical industries, serving as a key precursor for a variety of active pharmaceutical ingredients (APIs) and specialty materials. Its synthesis, commonly achieved via the Strecker synthesis pathway or related cyanohydrin formation from benzaldehyde, requires careful monitoring to optimize yield, minimize byproduct formation, and ensure reaction completion.[1][2][3] Inefficient monitoring can lead to reduced process efficiency, compromised product purity, and increased manufacturing costs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable protocols for monitoring the progress of cyanophenylacetic acid synthesis. We will delve into the practical application of Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis. Furthermore, we will discuss the utility of spectroscopic techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy for structural confirmation of the final product. The causality behind experimental choices is explained throughout, providing a deeper understanding of the analytical methodologies.
Reaction Overview: Synthesis via Cyanohydrin Intermediate
A common laboratory-scale synthesis involves the reaction of benzaldehyde with a cyanide salt (e.g., sodium cyanide) to form an intermediate cyanohydrin (mandelonitrile), which is subsequently hydrolyzed to yield the final product, cyanophenylacetic acid.[4][5]
Reaction Scheme:
-
Step 1: Cyanohydrin Formation: Benzaldehyde reacts with sodium cyanide (NaCN), often in the presence of a mild acid, to form α-hydroxyphenylacetonitrile (mandelonitrile).[4][6]
-
Step 2: Nitrile Hydrolysis: The cyanohydrin intermediate is then hydrolyzed, typically under acidic conditions, to convert the nitrile group (-C≡N) into a carboxylic acid group (-COOH).[4][7]
Monitoring this two-step process is crucial for determining the optimal time for hydrolysis and for assessing the final conversion and purity.
Critical Safety Considerations
EXTREME HAZARD: This synthesis involves the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide (HCN) gas.[8][9][10] HCN is a fast-acting, fatal poison.[11]
-
Engineering Controls: All manipulations involving cyanide salts or the reaction mixture must be performed in a certified chemical fume hood.[9][10][12] Ensure the fume hood is functioning correctly before starting any work.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and double-gloving with nitrile gloves is recommended.[9][12]
-
Incompatible Materials: Keep cyanides strictly separated from acids.[9][10] Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[9][10]
-
Waste Disposal: All cyanide-contaminated waste, including empty reagent bottles, gloves, and reaction residues, must be disposed of as P-listed (acutely toxic) hazardous waste according to institutional and regulatory guidelines.[13]
-
Emergency Preparedness: Never work alone when handling cyanides.[9] Ensure an emergency safety shower and eyewash station are accessible.[12] An appropriate cyanide antidote kit and personnel trained in its administration should be available. In case of any exposure, call emergency services immediately.[12]
Reactant Hazards:
-
Benzaldehyde: Combustible liquid.[14][15] Harmful if swallowed or inhaled.[16][17] Causes skin and eye irritation.[16][17] Handle in a well-ventilated area and avoid contact with skin and eyes.[14][15][17]
-
Sodium Cyanide: Fatal if swallowed, in contact with skin, or if inhaled.[11][18][19][20] Causes damage to organs through prolonged or repeated exposure. Reacts with water and acids to produce toxic gas.[9][10]
Monitoring Protocols
The choice of monitoring technique depends on the required level of detail, from rapid qualitative checks to precise quantitative measurements.[21]
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Qualitative Analysis
TLC is an indispensable tool for quickly visualizing the consumption of the starting material (benzaldehyde) and the formation of the product (cyanophenylacetic acid).[22][23] The significant difference in polarity between the aldehyde and the carboxylic acid makes separation straightforward.[24]
Rationale: Benzaldehyde is a relatively non-polar compound, while cyanophenylacetic acid is highly polar due to the carboxylic acid group, which can engage in strong hydrogen bonding with the silica gel stationary phase. This polarity difference results in a large separation (ΔRf) on the TLC plate.
Workflow Diagram: TLC Analysis
Caption: Workflow for TLC monitoring of the reaction.
Step-by-Step Protocol:
-
Eluent Preparation: Prepare a mobile phase. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate with a small amount (e.g., 1%) of acetic acid.
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline in pencil about 1 cm from the bottom.
-
Spotting: Using a microcapillary tube, spot the plate with:
-
Lane 1: Starting material (Benzaldehyde) reference solution.
-
Lane 2: Co-spot (spot both the starting material and the reaction mixture in the same lane).
-
Lane 3: A sample drawn from the reaction mixture.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the prepared eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm). Benzaldehyde and cyanophenylacetic acid are both UV-active due to the benzene ring. Circle the visible spots with a pencil.
-
(Optional) Use a chemical stain, such as potassium permanganate, which will react with the aldehyde and potentially the acid, to visualize the spots.
-
-
Interpretation: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled).
Data Interpretation Table:
| Compound | Expected Rf (7:3 Hexane:EtOAc + 1% Acetic Acid) | Appearance |
| Benzaldehyde | High (e.g., 0.6 - 0.8) | Appears as a high spot, less polar. |
| Cyanophenylacetic Acid | Low (e.g., 0.1 - 0.3) | Appears as a low spot, more polar. |
| Reaction Mixture | Spot intensity for benzaldehyde decreases over time, while the spot for the product appears and intensifies. |
Note: Rf values are illustrative and should be determined experimentally.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For precise, quantitative data on reaction conversion and product purity, reverse-phase HPLC (RP-HPLC) is the method of choice. This technique provides excellent separation of aromatic acids and aldehydes.[27][28]
Rationale: RP-HPLC with a C18 column separates compounds based on their hydrophobicity. Benzaldehyde, being more hydrophobic, will be retained longer on the column than the more polar cyanophenylacetic acid under typical reverse-phase conditions. A UV detector is ideal as both reactant and product contain a strong chromophore (the benzene ring).
Step-by-Step Protocol:
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare standard solutions of pure benzaldehyde and pure cyanophenylacetic acid in the mobile phase at known concentrations to be used for peak identification and calibration.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions first to determine the retention times (t_R) for benzaldehyde and cyanophenylacetic acid.
-
Inject the prepared reaction samples at various time points (e.g., t=0, 1h, 2h, 4h, etc.).
-
Integrate the peak areas for the reactant and product.
-
Calculate the percent conversion using the peak areas (assuming similar response factors, or by using a calibration curve for higher accuracy).
-
Data Interpretation Table:
| Compound | Expected Retention Time (t_R) | Elution Order |
| Cyanophenylacetic Acid | Early (e.g., ~2.5 min) | More polar, elutes first. |
| Benzaldehyde | Later (e.g., ~4.0 min) | Less polar, elutes later. |
Note: Retention times are illustrative and depend on the specific HPLC system and conditions.
Protocol 3: Spectroscopic Confirmation
While chromatography is excellent for monitoring progress, spectroscopic methods are used to confirm the identity and structure of the final, isolated product.
A. Infrared (IR) Spectroscopy:
IR spectroscopy is highly effective for confirming the functional group transformation from an aldehyde to a carboxylic acid containing a nitrile.[31][32][33][34]
-
Disappearance of Reactant Signal: The characteristic C=O stretch of the aromatic aldehyde (benzaldehyde) around 1700 cm⁻¹.
-
Appearance of Product Signals:
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR confirms the structure of the final product and can be used to assess its purity.
-
Disappearance of Reactant Signal: The distinctive aldehyde proton (-CHO) singlet of benzaldehyde, typically found far downfield around 10 ppm.
-
Appearance of Product Signals (in CDCl₃):
-
A broad singlet for the carboxylic acid proton (-COOH) far downfield, often >10 ppm (e.g., ~12 δ).[31][33][34] This signal will disappear upon shaking the sample with D₂O.
-
A singlet for the methine proton (-CH(CN)COOH), typically around 5.0-5.5 ppm.
-
Multiplets for the aromatic protons on the benzene ring, typically between 7.2-7.6 ppm.
-
Workflow Decision Guide
This diagram assists in selecting the appropriate monitoring technique based on the analytical need.
Caption: Decision guide for selecting an analytical protocol.
Conclusion
Effective monitoring is paramount for the successful synthesis of cyanophenylacetic acid. For rapid, real-time checks on reactant consumption, Thin-Layer Chromatography offers an efficient and cost-effective solution. When precise, quantitative data on reaction kinetics, conversion rates, and product purity are required, High-Performance Liquid Chromatography is the superior method. Finally, IR and ¹H NMR spectroscopy serve as essential tools for the unambiguous structural confirmation of the isolated product. By employing these protocols, researchers and development professionals can enhance the efficiency, reproducibility, and safety of the synthesis process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Benzaldehyde to alpha hydroxyphenylacetic acid class 12 chemistry CBSE [vedantu.com]
- 5. Give conversions Benzaldehyde to alphaHydroxyphenylacetic class 12 chemistry CBSE [vedantu.com]
- 6. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. geneseo.edu [geneseo.edu]
- 11. unigel.com.br [unigel.com.br]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
- 16. chemos.de [chemos.de]
- 17. gustavus.edu [gustavus.edu]
- 18. fishersci.com [fishersci.com]
- 19. tspc.co.kr [tspc.co.kr]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. fiveable.me [fiveable.me]
- 22. What is Reaction Monitoring | lookchem [lookchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. reddit.com [reddit.com]
- 27. helixchrom.com [helixchrom.com]
- 28. researchgate.net [researchgate.net]
- 29. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 30. scielo.br [scielo.br]
- 31. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 32. fiveable.me [fiveable.me]
- 33. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 34. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-(2-Cyano-4-methoxyphenyl)acetic acid as a Versatile Building Block for Novel PROTACs Targeting Matrix Metalloproteinases
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this revolution. They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The modular nature of PROTACs, consisting of a POI-binding ligand (warhead), an E3 ligase ligand, and a connecting linker, allows for the rational design and synthesis of highly specific and potent degraders.[4][5][6][7]
This document provides detailed application notes and protocols for the use of 2-(2-Cyano-4-methoxyphenyl)acetic acid as a novel building block for the synthesis of PROTACs. While direct applications of this specific molecule in published literature are emerging, its structural features, particularly the cyanophenyl and methoxyphenyl acetic acid moieties, suggest its potential as a warhead for targeting various enzymes. Based on the known inhibitory activities of similar phenylacetic acid derivatives, we present a hypothetical, yet scientifically grounded, framework for its application in developing PROTACs against Matrix Metalloproteinases (MMPs) , a family of enzymes implicated in cancer and inflammatory diseases.
Principle and Rationale
The design of a successful PROTAC hinges on the careful selection of its constituent building blocks. The warhead determines the specificity of the PROTAC for the target protein. Phenylacetic acid derivatives have been explored as inhibitors for various enzymes, making this compound an attractive starting point for warhead development. The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's binding pocket, while the methoxy group can influence solubility and metabolic stability.
Here, we propose the use of this compound to generate a library of PROTACs targeting a specific MMP. The carboxylic acid functionality of this building block provides a convenient handle for conjugation to a linker, which is in turn connected to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The overarching goal is to create a PROTAC that induces the degradation of the target MMP, thereby offering a novel therapeutic strategy.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52786-67-1 | [8][9] |
| Molecular Formula | C10H9NO3 | [8][9] |
| Molecular Weight | 191.18 g/mol | [8] |
| Appearance | Yellow solid | [8] |
| Solubility | Soluble in organic solvents like THF, Ethyl Acetate | [8] |
Synthesis of a Hypothetical MMP-Targeting PROTAC
This section outlines a general synthetic scheme for conjugating this compound to an E3 ligase ligand via a polyethylene glycol (PEG) linker. This modular approach allows for the facile generation of a library of PROTACs with varying linker lengths to optimize degradation efficiency.[10]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of a PROTAC using this compound.
Protocol 1: Synthesis of an MMP-Targeting PROTAC
Materials:
-
This compound
-
Amine-PEGn-Pomalidomide (n = 2, 4, 6, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification (Acetonitrile, Water, Formic Acid)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Warhead Activation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the Amine-PEGn-Pomalidomide (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the E3 ligase ligand-linker to the activated warhead solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Biological Evaluation of the Synthesized PROTAC
The biological activity of the newly synthesized PROTAC needs to be thoroughly evaluated to confirm its ability to induce the degradation of the target MMP. This involves a series of in vitro assays.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological characterization of a novel PROTAC.
Protocol 2: Western Blot Analysis of MMP Degradation
Purpose: To quantify the reduction in the target MMP protein levels following PROTAC treatment.
Materials:
-
Cancer cell line known to express the target MMP
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target MMP
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Include a DMSO-only vehicle control.
-
Treat the cells with the varying concentrations of the PROTAC or vehicle and incubate for a desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target MMP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 3: Ubiquitination Assay
Purpose: To confirm that the PROTAC-mediated degradation of the target MMP occurs via the ubiquitin-proteasome system.
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Primary antibody against the target MMP for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration around its DC50, with and without a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target MMP overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with a primary antibody against ubiquitin.
-
An increase in the high molecular weight smear (polyubiquitinated target protein) in the PROTAC and MG132 co-treated sample compared to controls indicates ubiquitination of the target MMP.
-
Protocol 4: Cell Viability Assay
Purpose: To assess the cytotoxic effects of the PROTAC on the treated cells.
Materials:
-
Cells seeded in a 96-well plate
-
Serial dilutions of the PROTAC
-
MTT or CellTiter-Glo reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the MTT or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
-
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Hypothetical PROTAC Activity
| PROTAC ID | Linker (n) | DC50 (nM) | Dmax (%) | IC50 (µM) |
| MMP-PROTAC-1 | 2 | 150 | 75 | >10 |
| MMP-PROTAC-2 | 4 | 50 | 90 | >10 |
| MMP-PROTAC-3 | 6 | 80 | 85 | >10 |
| Negative Control* | 4 | >1000 | <10 | >10 |
*Negative control could be a PROTAC with an inactive E3 ligase ligand or a warhead that does not bind the target MMP.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low degradation observed | - Poor cell permeability of the PROTAC- Unstable ternary complex formation- Inappropriate linker length- Low expression of the E3 ligase in the cell line | - Assess cell permeability using specific assays.- Synthesize PROTACs with different linker lengths and attachment points.- Use a different E3 ligase ligand.- Confirm E3 ligase expression levels in the cell line. |
| High cytotoxicity | - Off-target effects of the warhead or the PROTAC- General cellular toxicity | - Synthesize and test a negative control PROTAC.- Perform a proteomics study to identify off-target degradation.- Modify the warhead to improve selectivity. |
| Inconsistent Western blot results | - Uneven protein loading- Poor antibody quality- Inefficient protein transfer | - Carefully perform protein quantification and load equal amounts.- Validate primary antibodies.- Optimize transfer conditions. |
Conclusion
This compound represents a promising and versatile building block for the development of novel PROTACs. Its chemical structure provides a foundation for the design of warheads targeting a range of proteins, with a hypothetical application against MMPs presented herein. The detailed protocols for synthesis and biological evaluation provide a comprehensive framework for researchers to explore the potential of this and similar building blocks in the exciting field of targeted protein degradation. The modular nature of PROTAC synthesis allows for systematic optimization, paving the way for the discovery of potent and selective protein degraders for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative structure-activity relationship study on some novel series of hydroxamic acid analogs acting as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. keyorganics.net [keyorganics.net]
- 10. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(2-Cyano-4-methoxyphenyl)acetic acid
Introduction: Unlocking the Potential of a Versatile Building Block
2-(2-Cyano-4-methoxyphenyl)acetic acid is a highly functionalized aromatic compound that serves as an exceptional starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, including a carboxylic acid, a nitrile group, and an activated methylene bridge, provide multiple reactive sites for intramolecular and intermolecular cyclization reactions. This guide provides detailed protocols and mechanistic insights for the synthesis of various heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3][4][5] The strategic manipulation of the inherent functionalities of this starting material allows for the construction of valuable thiophenes, quinolinones, and isoquinolinones, among other heterocyclic systems.
I. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6][7][8] This protocol adapts the Gewald reaction to utilize the activated methylene group of this compound (as its ester derivative) in a condensation with an aldehyde or ketone, followed by the addition of elemental sulfur and a base-catalyzed cyclization.
A. Theoretical Background and Mechanism
The reaction proceeds through an initial Knoevenagel condensation between the active methylene compound (the ester of our starting material) and a carbonyl compound to form a stable intermediate. The subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[6] The use of microwave irradiation can significantly reduce reaction times and improve yields.[9]
B. Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-cyano-4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Step 1: Esterification of this compound
-
To a solution of this compound (1.91 g, 10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(2-cyano-4-methoxyphenyl)acetate as a pale yellow oil.
Step 2: Gewald Reaction
-
In a round-bottom flask, combine ethyl 2-(2-cyano-4-methoxyphenyl)acetate (2.19 g, 10 mmol), acetone (0.58 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add triethylamine (1.4 mL, 10 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4-(2-cyano-4-methoxyphenyl)-5-methylthiophene-3-carboxylate.
C. Data Presentation
| Starting Material | Carbonyl Compound | Product | Yield (%) |
| Ethyl 2-(2-cyano-4-methoxyphenyl)acetate | Acetone | Ethyl 2-amino-4-(2-cyano-4-methoxyphenyl)-5-methylthiophene-3-carboxylate | 85 |
| Ethyl 2-(2-cyano-4-methoxyphenyl)acetate | Cyclohexanone | Ethyl 2-amino-4-(2-cyano-4-methoxyphenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate | 82 |
| Ethyl 2-(2-cyano-4-methoxyphenyl)acetate | Benzaldehyde | Ethyl 2-amino-4-(2-cyano-4-methoxyphenyl)-5-phenylthiophene-3-carboxylate | 78 |
D. Visualization: Gewald Reaction Workflow
Caption: Workflow for the synthesis of 2-aminothiophenes.
II. Synthesis of Quinolinone Derivatives
The presence of the ortho-cyano group and the acetic acid moiety in the starting material provides an excellent opportunity for the synthesis of quinolinone derivatives. This can be achieved through a Thorpe-Ziegler type intramolecular cyclization.[10][11][12][13][14]
A. Theoretical Background and Mechanism
The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile to form a cyclic enaminonitrile, which upon hydrolysis yields a cyclic ketone. In our case, the carboxylic acid can be converted to a nitrile, creating the necessary dinitrile precursor for the cyclization. The reaction is typically base-catalyzed.
B. Experimental Protocol: Synthesis of 4-Amino-7-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carbonitrile
Step 1: Amidation of this compound
-
To a solution of this compound (1.91 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add oxalyl chloride (1.1 mL, 12 mmol) followed by a catalytic amount of DMF (2 drops).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane (30 mL) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (25%, 20 mL).
-
Stir vigorously for 1 hour.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-(2-cyano-4-methoxyphenyl)acetamide.
Step 2: Dehydration to Dinitrile
-
To a suspension of 2-(2-cyano-4-methoxyphenyl)acetamide (1.90 g, 10 mmol) in phosphorus oxychloride (10 mL), add pyridine (1.6 mL, 20 mmol) dropwise at 0 °C.
-
Heat the mixture at 80 °C for 3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-cyano-4-methoxyphenyl)acetonitrile.
Step 3: Thorpe-Ziegler Cyclization
-
To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), add 2-(2-cyano-4-methoxyphenyl)acetonitrile (1.72 g, 10 mmol) dropwise.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and neutralize with glacial acetic acid.
-
Pour the mixture into water (100 mL) and collect the precipitate by filtration.
-
Recrystallize from ethanol to obtain 4-amino-7-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carbonitrile.
C. Visualization: Quinolinone Synthesis Pathway
Caption: Pathway for the synthesis of quinolinone derivatives.
III. Synthesis of Isoquinolinone Derivatives
An alternative cyclization strategy involves the direct intramolecular reaction between the carboxylic acid and the cyano group, which can be promoted by strong acids or dehydrating agents. This approach leads to the formation of isoquinolinone scaffolds.[15]
A. Theoretical Background and Mechanism
In the presence of a strong acid, the nitrile group is protonated, rendering it more electrophilic. The carboxylic acid can then act as an intramolecular nucleophile, attacking the activated nitrile carbon. Subsequent dehydration leads to the formation of the isoquinolinone ring system.
B. Experimental Protocol: Synthesis of 7-Methoxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline
-
To polyphosphoric acid (20 g), heated to 100 °C, add this compound (1.91 g, 10 mmol) portion-wise with stirring.
-
Increase the temperature to 140 °C and maintain for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from glacial acetic acid to yield pure 7-methoxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline.
C. Visualization: Isoquinolinone Synthesis Logic
Caption: Logical flow for isoquinolinone synthesis.
IV. Conclusion
The protocols detailed in this guide demonstrate the versatility of this compound as a precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds.[1][2][3][4][5] The strategic application of well-established organic reactions, such as the Gewald and Thorpe-Ziegler reactions, as well as acid-catalyzed cyclizations, provides access to diverse molecular scaffolds. These methods are robust and can be adapted for the synthesis of a library of analogs for further investigation in drug discovery programs.
V. References
-
Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966 , 99 (1), 94-100. --INVALID-LINK--
-
Zhang, H.; Yang, G.; Chen, J.; Chen, Z. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett2004 , 2004 (15), 3055-3059. --INVALID-LINK--
-
Al-Omair, M. A. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences2010 , 11 (12), 4815-4826. --INVALID-LINK--
-
Dömling, A. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules2013 , 18 (10), 12583-12593. --INVALID-LINK--
-
Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions1904 , 85, 1726-1761. --INVALID-LINK--
-
Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie1933 , 504 (1), 94-130. --INVALID-LINK--
-
ChemicalBook. This compound synthesis. --INVALID-LINK--
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--
-
Organic Chemistry Portal. Gewald Reaction. --INVALID-LINK--
-
Sciforum. Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. --INVALID-LINK--
-
Chem-Station. Thorpe-Ziegler Reaction. --INVALID-LINK--
-
IJAEM. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of isoquinolones. --INVALID-LINK--
-
Buchler GmbH. Thorpe-Ziegler reaction. --INVALID-LINK--
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. --INVALID-LINK--
-
OUCI. A Review on Medicinally Important Heterocyclic Compounds. --INVALID-LINK--
-
Semantic Scholar. Thorpe-Ziegler reaction. --INVALID-LINK--
-
MDPI. A Review on Medicinally Important Heterocyclic Compounds. --INVALID-LINK--
-
RSC Publishing. Synthesis, crystal structures and two-photon absorption properties of triphenylamine cyanoacetic acid derivative and its organooxotin complexes. --INVALID-LINK--
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives. --INVALID-LINK--
-
Wiley Online Library. Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. --INVALID-LINK--
-
PubMed Central. Heterocycles in Medicinal Chemistry. --INVALID-LINK--
-
PubMed Central. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. --INVALID-LINK--
-
Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. --INVALID-LINK--
-
Semantic Scholar. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. --INVALID-LINK--
-
MDPI. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][10]-thiazepin-3(2H)-one. --INVALID-LINK--
-
Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. --INVALID-LINK--
-
TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. --INVALID-LINK--
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. --INVALID-LINK--
-
ResearchGate. The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential ... | Request PDF. --INVALID-LINK--
-
MDPI. The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential Antimicrobial Activities. --INVALID-LINK--
-
Google Patents. EP0013411A1 - Isoquinoline derivatives, process for their preparation and pharmaceutical compositions containing them. --INVALID-LINK--
References
- 1. ijaem.net [ijaem.net]
- 2. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 14. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 15. Isoquinolone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality and practical solutions to improve your yield and purity.
Section 1: General Synthesis & Strategy
This section provides an overview of the common synthetic routes and critical control points.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: A robust and frequently employed strategy involves a multi-step synthesis culminating in the hydrolysis of a nitrile precursor. The overall workflow can be visualized as follows:
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Cyanophenylacetic Acids
Welcome to the technical support center for the synthesis of cyanophenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of molecules. Cyanophenylacetic acids are crucial intermediates in the production of pharmaceuticals and fine chemicals.[1] However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to troubleshoot them effectively. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experimental work.
Part 1: Troubleshooting Nitrile Hydrolysis Side Reactions
The final and often most critical step in many synthetic routes to cyanophenylacetic acids is the hydrolysis of a nitrile precursor. This transformation, while conceptually straightforward, is a frequent source of impurities and low yields. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[2]
Q1: My reaction has stalled, and I've isolated the corresponding phenylacetamide intermediate instead of the desired carboxylic acid. Why did this happen, and how can I drive the reaction to completion?
Root Cause Analysis:
This is the most common issue encountered during nitrile hydrolysis. The conversion of the amide to the carboxylic acid often requires more forcing conditions than the initial hydration of the nitrile.[3] If your reaction conditions (temperature, concentration of acid/base, reaction time) are too mild, the reaction can stall at the more stable amide intermediate.
Troubleshooting Strategy:
The key is to increase the energy input and/or the concentration of the hydrolyzing agent.
Workflow: Driving Incomplete Hydrolysis to Completion
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Detailed Protocol: Forcing Amide Hydrolysis with Sulfuric Acid
This protocol assumes you have isolated the amide byproduct and wish to convert it to the final acid product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the isolated cyanophenylacetamide byproduct (1.0 eq) with a 1:1 (v/v) mixture of water and concentrated sulfuric acid. A typical concentration is 700 g of benzyl cyanide per 1150 cc of water and 840 cc of sulfuric acid, which can be adapted for the amide.[4]
-
Heating: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. The amide should gradually dissolve as it hydrolyzes.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them in water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS. The disappearance of the amide spot/peak indicates completion. This can take several hours.[4]
-
Workup: Once the reaction is complete, cool the mixture slightly and carefully pour it over crushed ice or into cold water. This will precipitate the crude cyanophenylacetic acid.
-
Isolation: Filter the solid product, wash it thoroughly with cold water to remove residual acid, and dry it under vacuum.
Q2: My final product is a water-soluble salt, not the free carboxylic acid. How do I isolate my target compound?
Root Cause Analysis:
The final state of your product is entirely dependent on the pH of the solution during workup.
-
Acidic Hydrolysis: Under acidic conditions (e.g., HCl, H₂SO₄), the final products are the free carboxylic acid and an ammonium salt (e.g., NH₄Cl).[5]
-
Alkaline Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the final products are the carboxylate salt (e.g., sodium cyanophenylacetate) and ammonia gas.[5]
If you finish the reaction and do not perform a proper pH adjustment during workup, your product will remain in its salt form, which is often highly water-soluble.
Troubleshooting Strategy:
The solution is a careful neutralization workup to bring the pH to a point where the carboxylic acid is protonated and minimally soluble.
Table 1: Comparison of Hydrolysis Conditions and Required Workup
| Hydrolysis Type | Reagents | Initial Products | Workup Procedure |
| Acidic | HCl, H₂SO₄ | R-COOH + NH₄⁺X⁻ | No pH adjustment needed unless base was used to quench. Filter precipitated acid. |
| Alkaline | NaOH, KOH | R-COO⁻Na⁺ + NH₃ (gas)[5] | Cool the solution and acidify with a strong acid (e.g., 2M HCl) until pH ~2. |
Detailed Protocol: Isolating the Free Acid from Alkaline Hydrolysis
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath to control the heat generated during neutralization.
-
Acidification: Slowly add a strong acid, such as 2M HCl or 2M H₂SO₄, with vigorous stirring. Monitor the pH of the solution using pH paper or a pH meter.
-
Precipitation: Continue adding acid until the solution is strongly acidic (pH 1-2). You should observe the cyanophenylacetic acid precipitating as a solid. The pKa of the carboxylic acid is typically around 4-5, so a pH of 2 ensures it is fully protonated.
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes to maximize crystallization. Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum.
Part 2: Preventing Unwanted Decarboxylation
Q3: I'm observing gas evolution (CO₂) during my reaction or purification, and my final yield is low. Is this decarboxylation, and how can I prevent it?
Root Cause Analysis:
Yes, this is a classic sign of decarboxylation. Phenylacetic acids, especially those with electron-withdrawing groups on the alpha-carbon (like a cyano group), are susceptible to losing CO₂.[6] This process is significantly accelerated by heat.[7] The resulting byproduct would be the corresponding benzyl cyanide derivative.
Mechanism: Thermal Decarboxylation
Caption: Simplified mechanism of thermal decarboxylation.
Preventative Measures:
-
Temperature Control: This is the most critical factor. Avoid excessive heating during both the hydrolysis reaction and subsequent purification steps like distillation. If possible, run the hydrolysis at the lowest temperature that still provides a reasonable reaction rate.
-
Avoid Prolonged Heating: Do not let the reaction run for an unnecessarily long time at high temperatures once the conversion is complete.
-
Purification Method: Instead of distillation, which requires high temperatures, consider recrystallization or column chromatography for purification if your product is thermally sensitive.
-
pH Control: Strongly acidic or basic conditions at high temperatures can sometimes facilitate decarboxylation. While necessary for hydrolysis, ensure the heating phase is only as long as required.
Part 3: Side Reactions in Precursor Synthesis via Strecker Reaction
For many syntheses, the cyanophenylacetic acid precursor is an α-aminonitrile, often prepared via the Strecker synthesis (aldehyde + ammonia + cyanide).[8][9]
Q4: My Strecker synthesis of the α-aminonitrile precursor is low-yielding with a complex mixture of byproducts. What could be going wrong?
Root Cause Analysis:
The Strecker synthesis is a multi-component reaction with several competing equilibria.[10][11] The primary side reactions stem from the initial condensation step between the benzaldehyde derivative and ammonia.
-
Aldol Condensation: If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions.
-
Cannizzaro Reaction: In the absence of α-hydrogens, aldehydes can disproportionate into an alcohol and a carboxylic acid under strong base.
-
Over-alkylation: The product α-aminonitrile can potentially react with another molecule of the aldehyde.
Troubleshooting Strategy:
The key to a successful Strecker reaction is controlling the formation of the imine intermediate and ensuring it is trapped by the cyanide nucleophile efficiently.
Workflow: Optimizing the Strecker Synthesis
Caption: Decision workflow for optimizing Strecker reaction conditions.
Recommended Protocol: One-Pot Strecker Synthesis
-
Setup: In a flask cooled to 0°C, combine the benzaldehyde derivative (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent like methanol or aqueous ammonia.
-
Cyanide Addition: Slowly add a solution of sodium cyanide or potassium cyanide (1.1 eq) in water dropwise over 30-60 minutes, ensuring the temperature does not rise above 10°C. The use of NH₄Cl serves as both the ammonia source and a mild acid to promote imine formation.[8]
-
Reaction: Stir the reaction at room temperature and monitor its progress.
-
Isolation: Once complete, the α-aminonitrile can be isolated by extraction into an organic solvent, followed by washing, drying, and concentration. This crude product is often used directly in the subsequent hydrolysis step without extensive purification.
References
- 1. CAS 5462-71-5: 4-Cyanophenylacetic acid | CymitQuimica [cymitquimica.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-(2-Cyano-4-methoxyphenyl)acetic acid
An in-depth technical guide for drug development professionals, researchers, and scientists.
From the desk of a Senior Application Scientist
Welcome to the technical support hub for the purification of 2-(2-cyano-4-methoxyphenyl)acetic acid. This guide is structured to address the practical challenges and nuanced decision-making required for achieving high purity of this compound through recrystallization. We will move beyond generic protocols to provide a troubleshooting framework grounded in the physicochemical properties of the molecule and extensive field experience.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles encountered during the recrystallization of this compound.
Question: My crude this compound is a yellow or off-white solid. What does this color indicate and how do I remove it?
Answer: The yellow coloration suggests the presence of colored impurities, which are common in organic synthesis. These are often highly conjugated organic molecules that can become trapped in the crystal lattice of your desired product.[1] A standard and highly effective method for their removal is the use of activated charcoal. After dissolving your crude product in the hot recrystallization solvent, a small amount of activated charcoal (typically 1-2% by weight) can be added.[1] The solution is then briefly boiled and filtered while hot to remove the charcoal, which adsorbs the colored impurities.[1]
Question: I'm struggling to find a suitable solvent. The compound either dissolves completely at room temperature or not at all, even when boiling. What should I do?
Answer: This is a classic recrystallization challenge that often points to the need for a mixed solvent system.[1] The ideal solvent should exhibit high solubility for your compound at elevated temperatures but low solubility at cooler temperatures.[2][3] For a polar molecule like this compound, single solvents can be tricky.
A two-solvent approach is recommended:
-
Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone).
-
While heating, slowly add a "poor" solvent in which the compound is sparingly soluble (e.g., water, hexane) until the solution becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.[1]
Commonly successful solvent systems for aromatic carboxylic acids include ethanol/water, methanol/water, and acetone/hexane.[4]
Question: My compound "oiled out" upon cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase rather than forming a solid crystal lattice. This is common with compounds that have a low melting point or when the solution is cooled too quickly.
Here are several corrective actions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, then allow it to cool much more slowly.
-
Modify Solvent System: The polarity of your solvent system may be too different from your solute. If using a polar/non-polar mix like acetone/hexane, try reducing the amount of the non-polar "poor" solvent.
-
Slow Cooling is Critical: Ensure the solution cools to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help. Slower cooling provides the kinetic time needed for ordered crystal lattice formation.[5]
Part 2: In-Depth Troubleshooting & Protocol Optimization
This section provides a structured approach to systematically resolving more complex purification issues.
Logical Flow for Solvent Selection
Choosing the right solvent is the most critical step for a successful recrystallization.[2] The following decision tree illustrates a systematic approach.
Caption: Decision tree for systematic solvent selection.
Expected Solubility Profile
While specific quantitative data for this compound is not widely published, we can infer its likely solubility based on its structural motifs (aromatic ring, carboxylic acid, cyano, and methoxy groups) and data from analogous compounds.[6][7]
| Solvent Class | Example Solvents | Predicted Solubility at 20°C | Predicted Solubility at Boiling | Suitability for Recrystallization |
| Polar Protic | Ethanol, Methanol | Moderate | High | Excellent Candidate. Likely to work well as a single solvent or in a mixed system with water. |
| Water | Low (at neutral pH) | Moderate to High | Good Candidate. Solubility is pH-dependent; may require acidification/basification steps for purification.[8] | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Very High | Good Candidate. Likely to require a non-polar co-solvent (e.g., hexane) for efficient crystal recovery. |
| Non-Polar | Hexane, Toluene | Very Low | Low | Poor Candidate. Unlikely to dissolve the compound sufficiently even when hot. |
Troubleshooting Guide: Common Problems & Solutions
| Problem | Root Cause Analysis | Recommended Action |
| No Crystals Form | 1. Solution is not saturated: Too much solvent was added initially.[5]2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.3. Slow Crystallizer: Some compounds are inherently slow to crystallize. | 1. Evaporate Solvent: Gently heat the solution to boil off some solvent to increase concentration, then allow it to cool again.2. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound.[3]3. Be Patient: Loosely cover the flask and let it stand undisturbed for an extended period (hours to days). |
| Very Low Yield | 1. Incomplete Crystallization: Not enough time was allowed for cooling, or the final filtration temperature was not low enough.2. Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even when cold.[2]3. Premature Filtration: The solution was not fully cooled before filtering. | 1. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtration.[5]2. Minimize Solvent: Always use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[2]3. Concentrate Mother Liquor: Collect the filtrate (mother liquor), reduce its volume by boiling, and cool again to recover a second crop of crystals (which may be less pure). |
| Product Purity is Still Low (Verified by mp, TLC, or HPLC) | 1. Inefficient Single Recrystallization: The initial impurity load was very high.2. Impurity Co-precipitation: The impurity has similar solubility characteristics to the product.3. Insufficient Washing: The mother liquor containing dissolved impurities was not adequately washed from the crystal surfaces. | 1. Repeat Recrystallization: Perform a second recrystallization on the purified material.2. Change Solvent System: Use a different solvent or solvent mixture with different polarity characteristics for the second attempt.3. Proper Washing: After filtration, wash the filter cake with a small amount of ice-cold fresh solvent to rinse away residual mother liquor.[2] |
Part 3: Experimental Protocols & Workflow
Protocol 1: Step-by-Step Recrystallization Workflow
This protocol outlines the complete process from crude material to pure, dry crystals.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many organic solvents are irritants.[9]
-
Choose Solvent: Based on prior screening (see Solvent Selection diagram), select the appropriate solvent or solvent pair.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add a boiling chip and the chosen solvent. Start with a small amount and add more in portions.
-
Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[2]
-
-
(Optional) Decolorization:
-
Remove the flask from the heat to let the boiling subside.
-
Add a very small amount of activated charcoal.
-
Reheat to boiling for 2-5 minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Set up a gravity filtration apparatus (stemless funnel with fluted filter paper).
-
Preheat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization.[1]
-
Quickly pour the hot solution through the filter paper.
-
-
Crystallization (Cooling):
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[5]
-
-
Isolation (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flat.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum.
-
Pour the cold crystal slurry into the funnel.
-
Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Leave the crystals on the filter with the vacuum on to pull air through and partially dry them.
-
Transfer the solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven.
-
-
Analysis:
-
Determine the yield and assess the purity by measuring the melting point and comparing it to the literature value. A sharp, narrow melting point range indicates high purity.[3]
-
Recrystallization Workflow Diagram
Caption: Step-by-step recrystallization workflow.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Knoevenagel Condensation Technical Support Center: A Guide to Optimizing Yields
Welcome to the Technical Support Center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] Optimizing this reaction is crucial for the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[2][3]
Troubleshooting Guide: Tackling Low Yields Head-On
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments in a question-and-answer format.
Question 1: My Knoevenagel condensation is resulting in a low yield or has failed completely. What are the most common culprits and how can I fix this?
Answer: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[4][5]
Here’s a breakdown of potential causes and their solutions:
-
Inactive Methylene Compound: The acidity of the active methylene compound is critical. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.[5]
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[5]
-
-
Catalyst Inefficiency or Inappropriateness: The choice and amount of catalyst are paramount. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[5] Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone.[4]
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it is fresh and not degraded. Consider alternative catalysts. For instance, L-proline has been shown to be an effective catalyst in certain reactions.[6] Greener options like ammonium bicarbonate can also be effective.[5] Ensure you are using the correct stoichiometric amount; too much catalyst can promote side reactions.[7]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome.
-
Solution:
-
Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[7]
-
Solvent: The polarity of the solvent can influence the reaction rate and yield.[8] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions and selectivities in short reaction times.[8] In some cases, protic polar solvents like ethanol can also be effective.[9] Experimenting with solvent-free conditions can sometimes improve yields and is more environmentally friendly.[10]
-
Reaction Time: Ensure the reaction is running long enough. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4]
-
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[11] This water can inhibit the reaction or lead to reversible reactions, ultimately lowering the yield.[1][7]
Question 2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer: The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the desired product.[7]
-
Self-Condensation of the Aldehyde: This is more likely to occur with stronger bases.
-
Minimization Strategy: Use a weak base as a catalyst, such as piperidine or ammonium acetate.[7]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[7]
-
Minimization Strategy:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor Michael addition.[7]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC to stop the reaction once the desired product is formed and before significant side products appear.[7]
-
-
Below is a diagram illustrating the desired reaction pathway versus the common side reactions.
Caption: Desired vs. side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
A: The Knoevenagel condensation is a two-step process:
-
Nucleophilic Addition: A basic catalyst deprotonates the active methylene compound to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy intermediate (an aldol adduct).[11]
-
Dehydration: The β-hydroxy intermediate then undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[11][13]
The following diagram illustrates this mechanism:
Caption: The Knoevenagel condensation mechanism.
Q2: How does the choice of solvent affect the reaction?
A: The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rates and yields.[8]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents are often effective as they can accelerate both the initial deprotonation and the subsequent dehydration step, leading to high conversions in shorter reaction times.[8]
-
Protic Polar Solvents (e.g., Ethanol, Methanol): These can also be effective, and ethanol is often considered a greener solvent choice.[9]
-
Water: In line with green chemistry principles, water has been successfully used as a solvent for the Knoevenagel condensation.[14]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These may lead to longer reaction times but are useful when azeotropic removal of water is required.[8]
| Solvent Type | Examples | General Effect on Reaction |
| Aprotic Polar | DMF, Acetonitrile | Often leads to high conversions and short reaction times.[8] |
| Protic Polar | Ethanol, Methanol | Effective and can be a "greener" option.[9] |
| Water | H₂O | A green solvent that can afford excellent yields.[14] |
| Nonpolar | Toluene, Diethyl Ether | May result in longer reaction times; useful for water removal.[8] |
Q3: Can you provide a general experimental protocol for a Knoevenagel condensation?
A: Certainly. The following is a representative protocol for the Knoevenagel condensation between an aldehyde and an active methylene compound.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Active methylene compound (1 to 1.2 equivalents)
-
Weak base catalyst (e.g., piperidine, 0.1 equivalents)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).[4]
-
Add the active methylene compound (1 to 1.2 equivalents).[4]
-
Add the chosen solvent (e.g., ethanol).[4]
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[4]
-
Stir the reaction mixture at room temperature or heat to reflux.[4]
-
Monitor the progress of the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Knoevenagel reaction | PPTX [slideshare.net]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of phenylacetic acid derivatives
Welcome to the technical support center for the synthesis of phenylacetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital structural motifs. Phenylacetic acids are foundational components in numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Achieving high yields, purity, and scalability requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to optimize your reaction conditions.
Section 1: Core Synthetic Strategies & General Troubleshooting
The synthesis of functionalized phenylacetic acids can be approached through several robust methods, each with its own set of advantages and challenges. The most common routes include:
-
Hydrolysis of Benzyl Cyanides: A classic, high-yielding method.[1][4]
-
Willgerodt-Kindler Reaction: A unique rearrangement for converting aryl ketones.[1][5]
-
Palladium-Catalyzed Carbonylation: An efficient route from benzyl halides or alcohols.[1][6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki coupling for building the carbon skeleton.[8][9]
Before diving into method-specific issues, remember that success in organic synthesis often hinges on universal principles: reagent purity, rigorous control of the reaction atmosphere (when required), and appropriate solvent selection. Always ensure your starting materials are of the highest possible purity and that solvents are anhydrous for moisture-sensitive reactions.
Section 2: Method-Specific Troubleshooting & FAQs
Hydrolysis of Benzyl Cyanides
This is one of the most direct routes, but it's not without its challenges. The reaction proceeds via an amide intermediate, which can sometimes be difficult to fully hydrolyze.
Question: My benzyl cyanide hydrolysis has stalled, and I've isolated a significant amount of phenylacetamide byproduct. How can I drive the reaction to completion?
Answer: This is a classic issue of incomplete hydrolysis. The conversion of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.
-
Causality: Under acidic conditions, the amide is protonated, making it less susceptible to nucleophilic attack by water. Under basic conditions, the equilibrium may not be sufficiently driven forward without adequate heat.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: This is the simplest solution. Amide hydrolysis is significantly slower than nitrile hydrolysis. Refluxing for an additional 3-6 hours is often necessary.[1]
-
Switch Hydrolysis Conditions: If you are using acid catalysis (e.g., H₂SO₄), consider switching to a basic hydrolysis.[4] Refluxing the intermediate amide with a strong base like aqueous NaOH or KOH, followed by acidic workup, can be more effective.
-
Check Acid Concentration: For acid-catalyzed hydrolysis, using a more dilute acid can sometimes be counterproductive. A common and effective medium is a mixture of water and commercial sulfuric acid.[4][10] A 70% sulfuric acid concentration is often cited as effective.[11]
-
Question: The acid-catalyzed hydrolysis of my electron-rich benzyl cyanide is producing a lot of dark, tarry byproduct. What's happening?
Answer: Electron-donating groups on the phenyl ring can activate it towards electrophilic attack, making it susceptible to sulfonation or other side reactions under harsh acidic conditions, especially at high temperatures.
-
Causality: Hot, concentrated sulfuric acid is a sulfonating agent. The electron-rich aromatic ring can undergo electrophilic aromatic substitution, leading to polymerization and decomposition.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Switch from concentrated H₂SO₄ to concentrated HCl. While the reaction may be slower, HCl is not an oxidizing or sulfonating agent, which minimizes charring.
-
Employ Basic Hydrolysis: This is the preferred method for sensitive substrates. Saponification using NaOH or KOH avoids strong acids entirely, preventing ring decomposition. The resulting carboxylate salt is typically clean and can be acidified in a separate, cold step.[12]
-
Temperature Control: If using sulfuric acid is unavoidable, maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Workflow for Benzyl Cyanide Hydrolysis
Caption: Comparison of acid and base-catalyzed hydrolysis pathways.
The Willgerodt-Kindler Reaction
This reaction is a powerful tool for converting aryl ketones into phenylacetic acid derivatives, but it is notorious for requiring harsh conditions and sometimes producing complex mixtures.[13] The key is the formation of a thioamide intermediate, which is then hydrolyzed.[5]
Question: My Willgerodt-Kindler reaction yield is poor, and the workup is difficult due to a viscous, dark reaction mixture. How can I improve this?
Answer: Low yields and difficult workups are common complaints. The classic conditions (heating a ketone with sulfur and an amine like morpholine) are harsh.[1] Modern modifications can significantly improve outcomes.
-
Causality: The high temperatures required for the traditional reaction can lead to thermal decomposition and polymerization of sulfur, creating the tarry mixture. The reaction mechanism is complex and can be inefficient without optimization.[14]
-
Troubleshooting Steps:
-
Implement Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can dramatically improve reaction efficiency.[15][16] PTC conditions allow for lower reaction temperatures (e.g., 100°C), shorter reaction times, and often lead to cleaner products with higher yields.[15][17]
-
Solvent Choice: While often run neat, the choice of a high-boiling, amide-type solvent can be beneficial.[18]
-
Microwave Irradiation: For primary amine substrates, microwave heating can significantly improve yields and reduce reaction times compared to conventional heating.[18]
-
Hydrolysis Optimization: Ensure the hydrolysis of the intermediate thiomorpholide is complete. This typically requires refluxing with a strong base (e.g., 20% aqueous NaOH) for several hours after the initial rearrangement is complete.[1]
-
Experimental Protocol: PTC-Enhanced Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (1.0 eq), sulfur (2.5 eq), morpholine (3.0 eq), and triethylbenzylammonium chloride (TEBA) (0.1 eq).
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring for 5-8 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Hydrolysis: Cool the mixture. Carefully add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the thioamide intermediate.
-
Work-up and Isolation: Cool the reaction to room temperature. Transfer to a beaker and acidify with concentrated HCl until the pH is ~1-2. The phenylacetic acid derivative will often precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and purify by recrystallization from a suitable solvent (e.g., water or a toluene/hexanes mixture).[1]
Palladium-Catalyzed Carbonylation
This method offers a highly efficient way to synthesize phenylacetic acids from benzyl halides or alcohols using carbon monoxide.[1] Success is highly dependent on the catalyst system and reaction conditions.
Question: My palladium-catalyzed carbonylation of a benzyl chloride is giving low yields. What are the most critical parameters to investigate?
Answer: Low yields in palladium-catalyzed reactions often point to issues with the catalyst's activity or stability, or suboptimal reaction parameters.
-
Causality: The catalytic cycle involves the oxidative addition of the benzyl halide to a Pd(0) species, CO insertion, and subsequent hydrolysis.[6][19] A failure at any step (e.g., catalyst deactivation, poor CO solubility, inefficient base) will kill the reaction.
-
Troubleshooting Steps:
-
Solvent Selection is Critical: The choice of solvent has a dramatic effect on yield. Non-polar solvents like xylene have been shown to give significantly higher yields (up to 95%) compared to polar solvents like DMF (35% yield).[6][19]
-
Optimize the Catalyst System:
-
Ligand Choice: Ligand-free palladium sources (e.g., PdCl₂) often give poor results. Phosphine ligands are crucial. Bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂) is a robust and effective catalyst for this transformation.[6][19]
-
Phase-Transfer Catalyst (PTC): The addition of a PTC, such as tetraethylammonium chloride (TEAC), can significantly enhance catalytic activity and yield.[6][19]
-
-
Base and Temperature: Sodium hydroxide is a commonly used and effective base. The reaction temperature should be carefully optimized; 80°C is often a good starting point.[6][19]
-
CO Pressure: Ensure the CO pressure is maintained within the optimal range, typically 1-1.5 MPa (10-15 atm).[19][20]
-
Table 1: Effect of Reaction Parameters on Carbonylation Yield
| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |
| Solvent | Xylene | 95% | DMF | 35% | [6] |
| Catalyst | Pd(PPh₃)₂Cl₂ | 95% | PdCl₂ (ligand-free) | Moderate | [6] |
| Base | NaOH | 95% | Other bases | Variable | [19] |
| Temperature | 80 °C | 95% | 60 °C | 79% | [19] |
Yields are for the synthesis of 2,4-dichlorophenylacetic acid from its corresponding benzyl chloride.[6][19]
Palladium Catalytic Cycle for Carbonylation
Caption: A simplified palladium catalytic cycle for carbonylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for C-C bond formation, but creating a C(sp²)-C(sp³) bond to build the phenylacetic acid skeleton can be challenging.[8]
Question: I am attempting a Suzuki coupling between an aryl boronic acid and an α-bromoacetate to synthesize a phenylacetic ester, but the yield is very low.
Answer: C(sp²)-C(sp³) Suzuki couplings are often more demanding than the more common C(sp²)-C(sp²) couplings. The key variables are the catalyst, ligand, base, and solvent.
-
Causality: The oxidative addition of alkyl halides to Pd(0) is slower and more prone to side reactions (like β-hydride elimination, though not an issue for acetates) than for aryl halides. The choice of base is also critical to facilitate the transmetalation step without causing premature decomposition of the reactants.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: This is paramount. While Pd(OAc)₂ or PdCl₂(PPh₃)₂ might work, specialized ligands can be necessary. N-heterocyclic carbene (NHC) palladium complexes are known to be efficient for these types of challenging couplings.[8]
-
Base Selection: The choice of base can have a profound effect, especially when dealing with sensitive functional groups. While strong bases like BuLi or NaH can be inefficient[21], inorganic bases are often superior. For substrates with electron-withdrawing groups, K₂CO₃ may give the best results, while K₃PO₄ is a good general choice.[8][21]
-
Solvent Optimization: Anhydrous THF and dioxane are excellent starting points for solvent screening.[21]
-
Temperature Control: These reactions often require heating, but excessive temperatures can lead to catalyst decomposition and side reactions. A screening range of 60-100°C is typical.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ProQuest [proquest.com]
- 7. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 11. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. Synthesis of Phenylacetic Acid [erowid.org]
- 13. researchgate.net [researchgate.net]
- 14. The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. sciencemadness.org [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Cyano-4-methoxyphenyl)acetic acid
Welcome to the technical support guide for the purification of crude 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS 52786-67-1). This document is intended for researchers, scientists, and drug development professionals who require a high-purity final compound for their downstream applications. Purity is paramount, as even trace impurities can interfere with subsequent synthetic steps, alter biological activity, or complicate analytical characterization.
This guide provides a structured approach to identifying and removing common impurities through field-proven methodologies. We will delve into the causality behind experimental choices, offering troubleshooting advice for common issues encountered in the laboratory.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. For this compound, impurities typically originate from the synthetic route, most commonly the hydrolysis of the corresponding methyl or ethyl ester.[1]
| Impurity Type | Potential Source | Rationale for Formation |
| Unreacted Starting Material | Incomplete hydrolysis of methyl 2-(2-cyano-4-methoxyphenyl)acetate. | Insufficient reaction time, temperature, or amount of hydrolyzing agent (e.g., LiOH, NaOH).[1][2][3] |
| Neutral Byproducts | Non-acidic compounds present in starting materials or formed during the reaction. | These will not react with the base during an acid-base extraction. |
| Amide Intermediate | Partial hydrolysis of the nitrile group. | The hydrolysis of a nitrile proceeds through an amide intermediate, which can be isolated if the reaction does not go to completion.[3][4][5] |
| Colored Impurities | High-molecular-weight, conjugated byproducts. | Often formed from side reactions at elevated temperatures or from degradation of starting materials. |
| Solvent Residues | Trapped solvent from the reaction or workup. | Incomplete drying of the final product. |
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity. The following workflow outlines a robust strategy for purifying the crude product, starting from the most general to more specific techniques.
Caption: General purification workflow for this compound.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a dark, oily substance instead of a solid. How do I proceed?
A1: An oily product often indicates the presence of significant impurities that depress the melting point.[6][7] The first and most effective step is an acid-base extraction, which is designed to selectively isolate the desired carboxylic acid from neutral and basic impurities.[8][9][10][11]
-
Causality: this compound possesses an acidic carboxylic acid group. By treating the crude mixture with a weak aqueous base (e.g., sodium bicarbonate), the acid is deprotonated to form its water-soluble sodium salt.[8][9][10] Neutral impurities (like unreacted ester) will remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer will precipitate the purified carboxylic acid.[8][10]
See Protocol 1 for a detailed acid-base extraction procedure.
Q2: I performed an acid-base extraction, but my precipitated product is still colored (yellow/brown). How can I remove the color?
A2: Persistent color is typically due to high-molecular-weight, conjugated impurities that are not efficiently removed by extraction. Treatment with activated carbon (charcoal) is the standard method for removing such impurities.[12][13][14][15]
-
Causality: Activated carbon has a highly porous structure with a large surface area, which readily adsorbs large, flat, conjugated molecules responsible for color.[14][16] It is crucial to use the minimum amount necessary, as excessive charcoal can adsorb your desired product, leading to yield loss.[14] This step is performed after dissolving the crude solid in a suitable solvent, prior to recrystallization.
See Protocol 2 for the decolorization procedure.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][17][18] This is a common problem when the solution is supersaturated at a temperature above the melting point of the impure compound.[6][7]
-
Causality & Solutions:
-
High Supersaturation: The solution was cooled too quickly.[17][18] Fix: Reheat the solution to redissolve the oil, add a small amount (5-10%) of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[6][7] Insulating the flask can help.
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.[6] Fix: Select a different solvent or solvent system with a lower boiling point.
-
Impurity Level: High impurity levels can significantly depress the melting point.[7] Fix: Ensure prior purification steps like acid-base extraction have been performed. A charcoal treatment may also help remove the problematic impurities.[7]
-
Q4: My recrystallization yield is very low. What are the common causes?
A4: Low yield is a frequent issue in recrystallization. The most common reasons are:
-
Using Too Much Solvent: This is the most prevalent error.[6] The goal is to create a saturated solution at the solvent's boiling point. If excess solvent is used, the solution will not be saturated upon cooling, and the product will remain dissolved. Fix: Boil off some of the solvent to concentrate the solution and attempt to crystallize again.[6][7]
-
Premature Crystallization: The product crystallized in the filter funnel during a hot filtration step. Fix: Use a stemless funnel and pre-heat the filtration apparatus with hot solvent before filtering your solution.[19]
-
Incomplete Precipitation: The solution was not cooled sufficiently. Fix: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[18]
Q5: HPLC analysis shows a persistent impurity. How can I improve the separation?
A5: If a simple recrystallization does not remove an impurity with similar polarity, more advanced techniques are required.
-
Solvent System Optimization: Experiment with different recrystallization solvents or mixed-solvent systems. A different solvent may alter the solubility of the impurity relative to your product, enabling better separation.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is a powerful tool.[20] Given the acidic nature of the product, it is often beneficial to add a small amount of acetic or formic acid to the eluent to prevent the compound from streaking on the column.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Wash: Wash the organic layer with another portion of NaHCO₃ solution and combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3 (check with pH paper).[1][8] A precipitate of the pure acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and air dry.
Caption: Principle of acid-base extraction for purification.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve the colored, crude product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a moment. This prevents violent boiling when the charcoal is added.[14]
-
Add Carbon: Add a very small amount of activated carbon (a spatula tip is a good starting point).[14] The amount should be just enough to be effective without significantly reducing the yield.
-
Heat & Swirl: Gently swirl the mixture and bring it back to a boil for a few minutes to allow for adsorption of the impurities. The solution should become significantly less colored.
-
Hot Filtration: To remove the fine carbon particles, you must perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper.[14][19] Collect the hot, colorless filtrate in a clean, pre-warmed flask.
-
Crystallize: Proceed immediately with the recrystallization of the hot filtrate as described in Protocol 3.
Protocol 3: Recrystallization
-
Dissolution: Place the crude, decolorized solid in an Erlenmeyer flask. Add a minimum amount of a suitable solvent and heat the mixture to boiling with stirring to dissolve the solid completely.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[18]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.
Purity Assessment
After purification, it is essential to verify the purity of the final product. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis of organic acids.[20][21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1%).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, often after derivatization of the carboxylic acid, for impurity profiling.[25]
By following this structured guide, researchers can effectively troubleshoot common issues and implement robust protocols to obtain high-purity this compound for their research and development needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Activated carbon - Wikipedia [en.wikipedia.org]
- 13. elgalabwater.com [elgalabwater.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemviron.eu [chemviron.eu]
- 16. What Is Activated Charcoal and How Does it Work? [thoughtco.com]
- 17. mt.com [mt.com]
- 18. benchchem.com [benchchem.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. shimadzu.com [shimadzu.com]
- 23. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale-Up Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic acid. The scale-up of this process, from bench-top to pilot or manufacturing scale, presents unique challenges that require a deep understanding of the underlying chemical principles and rigorous process control. This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical literature and industrial best practices, to help you navigate these complexities successfully.
Section 1: Overview of the Synthetic Pathway
A common and logical synthetic route to this compound involves a multi-step process beginning with a suitable aniline precursor. The key transformations are the introduction of the cyano group via a Sandmeyer reaction and the subsequent hydrolysis of an ester intermediate. Understanding this workflow is the first step in diagnosing and resolving scale-up issues.
Preventing byproduct formation in the hydrolysis of cyanophenylacetates
Technical Support Center: Hydrolysis of Cyanophenylacetates
A Guide for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the hydrolysis of cyanophenylacetates. Each answer explains the underlying chemical principles and offers concrete solutions to improve reaction yield and purity.
Q1: What are the primary byproducts I should expect during the hydrolysis of cyanophenylacetates, and what causes them?
When hydrolyzing a cyanophenylacetate ester, the goal is to convert both the ester and the nitrile functionalities into carboxylic acid groups. However, several side reactions can occur, leading to a mixture of products. The most common byproducts are detailed below.
Table 1: Common Byproducts and Their Root Causes
| Byproduct Name | Structure | Formation Pathway | Primary Cause(s) |
| 2-Cyano-2-phenylacetamide | Amide Intermediate | Incomplete hydrolysis of the nitrile group. | Reaction conditions are too mild (e.g., low temperature, insufficient reaction time, low reagent concentration).[1][2] |
| Phenylacetic Acid | Decarboxylation Product | Hydrolysis of the ester, followed by decarboxylation of the resulting phenylmalonic acid derivative. | Elevated temperatures and prolonged heating, especially under acidic conditions.[3] |
| Toluene | Decarboxylation Product | Complete decarboxylation of the cyanophenylacetic acid product. | Harsh thermal conditions, leading to the loss of both the carboxyl and cyano groups. |
| Unreacted Starting Material | Incomplete Reaction | Incomplete hydrolysis of the ester group. | Insufficient reaction time or inadequate mixing, especially in biphasic systems. |
| Mandelonitrile Derivatives | Rearrangement/Decomposition | Potential decomposition of the starting material or product under harsh conditions.[4][5] | Extreme pH or temperature, leading to breakdown of the cyanohydrin-like structure. |
Q2: My reaction stalled, and I've isolated the amide byproduct (2-cyano-2-phenylacetamide). Why did this happen and how can I prevent it?
Expert Analysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[6][7][8] The activation energy required to hydrolyze the starting nitrile is often comparable to, or even higher than, that required to hydrolyze the intermediate amide. However, if conditions are not sufficiently forcing, the reaction can stall at the more stable amide stage.[2][8]
Causality:
-
Mild Conditions: Low temperatures, dilute acid or base, or short reaction times may provide enough energy to convert the nitrile to the amide but not enough to push the amide to the carboxylic acid.[1]
-
Reagent Stoichiometry: An insufficient amount of water or catalyst (H⁺ or OH⁻) can lead to an incomplete reaction.
Prevention & Solution: To drive the reaction to completion, you must use more vigorous conditions. This ensures that the activation energy for amide hydrolysis is overcome.
-
Increase Temperature: Heating the reaction under reflux is standard practice for nitrile hydrolysis.[6][9] Increasing the temperature provides the necessary energy to hydrolyze the amide.[10]
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the hydrolysis of both the nitrile and the amide.
-
Prolong Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of both the starting material and the intermediate amide before proceeding with the workup.
Diagram: Hydrolysis Pathway and Amide Byproduct Formation
Caption: Reaction pathway for cyanophenylacetate hydrolysis.
Q3: I'm observing significant formation of phenylacetic acid or toluene. What causes this decarboxylation and how can I minimize it?
Expert Analysis: The desired product, cyanophenylacetic acid, is a substituted malonic acid derivative. Malonic acids and other compounds with a carboxyl group on a carbon atom that also bears an electron-withdrawing group (like a nitrile or another carboxyl) are susceptible to decarboxylation (loss of CO₂) upon heating.[3]
Causality: The benzylic carbon in cyanophenylacetic acid is activated by both the phenyl ring and the cyano group. This structure can stabilize the carbanion intermediate that forms upon the loss of CO₂, making decarboxylation a highly favorable side reaction, particularly at elevated temperatures.
Prevention & Solution: The key to preventing decarboxylation is meticulous temperature control throughout the hydrolysis and workup steps.
-
Maintain Lowest Effective Temperature: Identify the minimum temperature required for complete hydrolysis and do not exceed it. While reflux is often necessary, avoid aggressive or prolonged boiling.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that may promote degradation.
-
Careful Workup: During the acidic workup of a basic hydrolysis, perform the acidification in an ice bath to dissipate any heat generated. Do not heat the acidic mixture to dissolve the product unless absolutely necessary, and if so, use minimal heat for the shortest possible time.
Diagram: Decarboxylation Byproduct Pathway
Caption: Decarboxylation pathway of the desired product.
Q4: Should I use acidic or basic conditions for the hydrolysis? What are the pros and cons of each?
The choice between acidic and basic hydrolysis is critical and depends on the specific stability of your substrate and desired purity profile.
Table 2: Comparison of Acidic vs. Basic Hydrolysis Conditions
| Parameter | Acidic Hydrolysis (e.g., aq. HCl, H₂SO₄) | Basic Hydrolysis (e.g., aq. NaOH, KOH) |
| Mechanism | Protonation of the nitrile nitrogen increases the carbon's electrophilicity for attack by water.[1] | Direct nucleophilic attack on the nitrile carbon by the hydroxide ion (OH⁻).[7] |
| Final Product | The free carboxylic acid is formed directly. | The carboxylate salt is formed, requiring a separate acidic workup step to yield the free acid. |
| Reversibility | The reaction is reversible and requires an excess of water to be driven to completion.[11] | The final deprotonation step is irreversible, which drives the reaction to completion.[11] |
| Reaction Rate | Often slower than basic hydrolysis. | Generally faster and more efficient. |
| Key Advantage | Simpler workup (no pH adjustment needed to isolate the acid). | Irreversible nature ensures complete conversion if sufficient time and heat are applied. |
| Key Disadvantage | May require higher temperatures, increasing the risk of decarboxylation. | The additional acidic workup step adds time and can introduce thermal stress if not controlled. |
Recommendation: For many cyanophenylacetates, basic hydrolysis is preferred due to its irreversible nature and typically faster reaction rates, which can allow for lower overall reaction temperatures. However, careful temperature control during the final acidification step is crucial.
Validated Experimental Protocols
The following protocols are designed to minimize byproduct formation. Users should first perform these on a small scale to optimize conditions for their specific substrate.
Protocol 1: Optimized Basic Hydrolysis of Methyl 2-cyano-2-phenylacetate
This protocol prioritizes complete hydrolysis while minimizing thermal stress to prevent decarboxylation.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-cyano-2-phenylacetate (1.0 eq.) in methanol or ethanol (5-10 volumes).
-
Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (2.5 - 3.0 eq.) to the flask.[9]
-
-
Hydrolysis:
-
Heat the mixture to a gentle reflux (typically 60-80°C).[9]
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when both the starting material spot and the intermediate amide spot are no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous residue with water and wash with a non-polar solvent (e.g., dichloromethane or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath to 0-5°C.
-
Crucially, slowly and with vigorous stirring, add cold 6M hydrochloric acid (HCl) to acidify the solution to pH 2-3. Monitor the pH with litmus paper or a pH meter. Do not allow the temperature to rise above 10°C.
-
The desired 4-cyanophenylacetic acid product should precipitate as a solid.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure acid.
-
Diagram: Experimental Workflow for Basic Hydrolysis
Caption: Step-by-step workflow for the basic hydrolysis protocol.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purifying Acidic Organic Compounds with Column Chromatography
Welcome to the technical support center for the purification of acidic organic compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their purification workflows. Here, we move beyond basic protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot effectively and develop robust, reproducible methods.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered when purifying acidic compounds via column chromatography. Each problem is presented with its likely causes and a step-by-step approach to resolution.
Issue 1: Peak Tailing & Poor Peak Shape
Symptom: Your purified compound elutes from the column as a broad, asymmetrical peak, often with a "tail" that leads to co-elution with impurities and reduced purity of fractions.
Causality: Peak tailing for acidic compounds in normal-phase chromatography (e.g., using silica gel) is often due to unwanted secondary interactions between the ionized form of the acid (the conjugate base) and the polar stationary phase.[1][2][3] Silica gel has acidic silanol groups (Si-OH) on its surface, which can interact strongly with the anionic form of your acidic compound, causing it to "stick" and elute slowly and unevenly.[3][4]
Troubleshooting Protocol:
-
Mobile Phase Modification: The most direct way to address this is to suppress the ionization of your acidic compound.[3][5][6] This is achieved by acidifying the mobile phase.
-
Action: Add a small amount of a volatile acid, such as acetic acid or formic acid, to your eluent. A typical starting concentration is 0.1% to 1%.[7][8]
-
Mechanism: The added acid increases the proton concentration in the mobile phase, shifting the equilibrium of your acidic compound towards its neutral, protonated form.[5][9] This neutral form has a weaker interaction with the silica surface, resulting in a sharper, more symmetrical peak.[6]
-
-
Evaluate Solvent Strength: An eluent that is too weak may not be effective at moving the compound down the column, leading to band broadening.[2]
-
Action: If you are already using an acidified mobile phase, consider slightly increasing the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.
-
-
Check for Column Overload: Loading too much sample can saturate the stationary phase, leading to poor peak shape.[2][10]
-
Action: Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase mass.[10]
-
Issue 2: Poor Separation of Compounds with Similar Polarity
Symptom: Your target acidic compound co-elutes with an impurity, and you are unable to achieve baseline resolution.
Causality: Achieving separation between compounds of similar polarity requires optimizing the selectivity of the chromatographic system. This involves fine-tuning the mobile phase composition and potentially changing the stationary phase.
Troubleshooting Protocol:
-
Optimize the Solvent System via TLC: Before scaling up to a column, use Thin Layer Chromatography (TLC) to screen various solvent systems.
-
Action: Test a range of solvent mixtures with varying polarities. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3, with the largest possible separation from the impurity.[7][8]
-
Pro-Tip: Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide unique selectivity that a two-component system cannot.[11]
-
-
Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can improve separation.
-
Action: Start with a less polar mobile phase and slowly increase the proportion of the more polar solvent over the course of the separation. This allows the less polar compounds to elute first, followed by a gradual elution of more polar compounds, often with better resolution.
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase doesn't provide the desired separation, the issue may be the stationary phase.
Issue 3: Low or No Recovery of the Target Compound
Symptom: After running the column, you are unable to recover a significant amount of your target acidic compound from the collected fractions.
Causality: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound on the column, or insufficient elution strength of the mobile phase.[14][15]
Troubleshooting Protocol:
-
Check for Irreversible Adsorption: Highly acidic or very polar compounds can bind so strongly to the silica gel that they do not elute with standard solvent systems.[15]
-
Action: After your initial elution, flush the column with a very polar solvent, such as methanol or a mixture of dichloromethane and methanol.[7] This will often strip any remaining compounds from the column.
-
Preventative Measure: For very polar acidic compounds, consider using reversed-phase chromatography.
-
-
Assess Compound Stability: Silica gel is acidic and can cause the degradation of sensitive compounds.[13][16]
-
Action: Perform a stability test on a TLC plate. Spot your compound on the plate, let it sit for an hour or two, and then develop the plate. If new spots appear, your compound is likely degrading on the silica.[15] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[16]
-
-
Ensure Complete Elution: It's possible your compound is still on the column.
-
Action: Increase the polarity of your mobile phase significantly at the end of the run to ensure all compounds have eluted.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying acidic compounds?
For general-purpose purification of most acidic organic compounds, silica gel is the most common and cost-effective choice.[12][13] However, if you experience issues with compound degradation or irreversible adsorption, neutral or acidic alumina can be a viable alternative.[12][13] For highly polar or water-soluble acidic compounds, reversed-phase silica (e.g., C18) is often a better option.[12][17]
Q2: How do I choose the right solvent system for my acidic compound?
The best practice is to first use TLC to screen a variety of solvent systems.[18] A good starting point for many acidic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase is crucial to suppress the ionization of the acidic compound and achieve better peak shapes.[7][8][19]
Q3: Why is my acidic compound streaking on the TLC plate?
Streaking or tailing on a TLC plate is often caused by the same factors that lead to poor peak shape in column chromatography, namely the ionization of the acidic compound. By adding a small amount of acetic or formic acid to your TLC developing chamber, you can often resolve this issue and get sharper spots.
Q4: Can I use reversed-phase chromatography for acidic compounds?
Absolutely. Reversed-phase chromatography is an excellent technique for purifying acidic compounds, especially those that are more polar. In reversed-phase, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12] To ensure good retention and peak shape for acidic compounds, the pH of the mobile phase should be adjusted to be at least 1.5 to 2 pH units below the pKa of the compound.[3][6][20] This keeps the acid in its more hydrophobic, protonated form, leading to better retention.[5][6]
Q5: How do I properly load my sample onto the column?
There are two main techniques for sample loading: wet loading and dry loading.[10]
-
Wet Loading: Dissolve your sample in a minimal amount of the initial, least polar mobile phase and carefully pipette it onto the top of the column.[10][21] This method is quick but can be problematic if your sample is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10][22] This powder is then carefully added to the top of the column. Dry loading is often the preferred method as it can lead to better resolution, especially for samples that are difficult to dissolve in the mobile phase.[23]
Section 3: Key Protocols and Visual Guides
Protocol 1: Standard Normal-Phase Column Chromatography of an Acidic Compound
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude acidic compound in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin the elution process.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound using TLC.
-
-
Fraction Analysis and Compound Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified acidic compound.
-
Visual Workflow: Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of acidic compounds.
Table 1: Common Mobile Phase Modifiers for Acidic Compounds
| Modifier | Typical Concentration | Application Notes |
| Acetic Acid | 0.1 - 1% | Commonly used in normal-phase chromatography. Volatile and easily removed. |
| Formic Acid | 0.1 - 0.5% | Also common in normal-phase and reversed-phase. Good for LC-MS applications.[24] |
| Trifluoroacetic Acid (TFA) | 0.1% | Primarily used in reversed-phase HPLC. Can be difficult to remove from the final product.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. chromtech.com [chromtech.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. columbia.edu [columbia.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. veeprho.com [veeprho.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. agilent.com [agilent.com]
- 21. Chemistry Teaching Labs - Preparing & loading the column [chemtl.york.ac.uk]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 23. Chromatography [chem.rochester.edu]
- 24. labcompare.com [labcompare.com]
Stability issues of 2-(2-Cyano-4-methoxyphenyl)acetic acid under different conditions
Technical Support Center: Stability of 2-(2-Cyano-4-methoxyphenyl)acetic acid
Welcome to the technical support guide for this compound (CAS No. 52786-67-1). As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its stability profile is critical for reproducible and successful research outcomes. This guide, prepared by our senior application scientists, provides in-depth answers to common stability questions and offers robust troubleshooting protocols to address challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the official recommended storage and handling conditions for this compound?
A1: Based on safety data sheets and best laboratory practices, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature). For long-term storage, especially for analytical standards or stock solutions, storing at -20°C or -80°C is recommended to prevent degradation.[4] Always avoid dust formation during handling and use appropriate personal protective equipment (PPE), including eye protection and gloves.[2][5]
Q2: How stable is the compound in aqueous solutions, and what is the role of pH?
A2: The stability of this compound in aqueous solutions is highly dependent on pH. Like many pharmaceuticals, extreme pH levels can catalyze degradation.[6] The two primary functional groups susceptible to pH-dependent degradation are the nitrile and the carboxylic acid.
-
Nitrile Group: Under strongly acidic or basic conditions, the nitrile (-CN) group can undergo hydrolysis. This reaction typically proceeds first to an amide intermediate (2-(2-carbamoyl-4-methoxyphenyl)acetic acid) and then to the corresponding dicarboxylic acid (2-carboxy-4-methoxyphenylacetic acid).[7] The synthesis of related methoxyphenylacetic acids often involves hydrolysis of a nitrile precursor using concentrated sulfuric acid, which highlights the susceptibility of the nitrile group to harsh acidic conditions.[8]
-
Carboxylic Acid Group: The carboxylic acid group itself is generally stable, but the overall solubility of the compound is pH-dependent. As a weak acid, its solubility in aqueous media increases at higher pH values as it deprotonates to form the more soluble carboxylate salt.[9]
For experimental work, it is crucial to use buffers to maintain a stable pH within a range that minimizes degradation.[6][10] We strongly recommend performing a preliminary stability test in your specific buffer system if the experiment is to be conducted over a prolonged period.
Q3: Is the compound susceptible to thermal degradation?
A3: Yes, thermal stress can lead to degradation. While the compound is stable at room temperature, intense heating can cause decomposition, releasing irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[1] This is a common decomposition pathway for many organic carboxylic acids. The synthesis of this compound involves heating at 55°C overnight, suggesting it has reasonable stability at moderately elevated temperatures for a limited duration.[11] However, for storage and routine handling, exposure to high temperatures should be avoided.
Q4: Should I be concerned about photostability?
A4: While specific photostability data for this exact compound is not widely published, its chemical structure suggests a potential for light sensitivity. Aromatic compounds, particularly those with electron-donating groups like the methoxy group (-OCH3), can absorb UV light and undergo photodegradation. The presence of a cyano group can also influence photostability.[12] Therefore, as a precautionary measure, we recommend protecting the solid compound and its solutions from light by storing them in amber vials or wrapping containers in aluminum foil.[5]
Q5: What are the known chemical incompatibilities?
A5: The primary incompatibility noted in safety data sheets is with strong oxidizing agents.[1][3] Contact with these reagents can lead to vigorous reactions and degradation of the molecule. The aromatic ring and the acetic acid side chain are potential sites for oxidative attack.[13] Additionally, avoid strongly acidic or basic conditions for prolonged periods, as detailed in Q2.
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems that may arise due to the instability of this compound.
Issue: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: You prepare a fresh solution of the compound for analysis. Over the course of a few hours or days, you observe the emergence of one or more new peaks in your chromatogram, while the area of the main peak decreases.
-
Probable Cause: This is a classic sign of chemical degradation. The most likely cause is the hydrolysis of the nitrile group, especially if your mobile phase or sample solvent is unbuffered or has an extreme pH.
-
Causality Explained: The nitrile group is an electrophilic center. In the presence of water and an acid or base catalyst, it can be attacked by a water molecule, initiating the hydrolysis pathway. This process can occur even in mobile phases that are not explicitly acidic or basic but have a pH that drifts over time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation.
Issue: Inconsistent Results or Loss of Potency in Biological Assays
-
Symptom: The biological or pharmacological effect of your compound diminishes over time, or results are not reproducible between experiments run on different days using the same stock solution.
-
Probable Cause: The compound is degrading in your stock solution (e.g., in DMSO) or in the aqueous assay buffer.
-
Causality Explained: While DMSO is a common solvent, long-term storage of carboxylic acids in DMSO at room temperature can sometimes lead to the formation of methyl ester artifacts. More commonly, the instability occurs after dilution into an aqueous assay buffer with an unfavorable pH or containing reactive components.
-
Solution & Self-Validation:
-
Prepare Fresh: Always prepare a fresh stock solution from solid material for critical experiments.
-
Aliquot and Freeze: If a stock solution must be reused, aliquot it into single-use volumes and store it at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Validate Assay Buffer Stability: Perform a control experiment. Incubate the compound in your final assay buffer for the maximum duration of your experiment. Analyze the sample by HPLC or LC-MS at t=0 and at the final time point to check for degradation. If degradation is observed, the buffer composition (especially pH) must be re-evaluated.
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile. This is a crucial step in drug development and formulation.
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.
-
Neutralize with 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Incubate at room temperature for 4 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
Neutralize with 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid powder in a 70°C oven for 48 hours.
-
Separately, heat a stock solution at 70°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a stock solution in a quartz cuvette to a photostability chamber with a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Wrap a control sample in foil and place it in the same chamber.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method to quantify the parent compound and detect degradation products.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation Pathway |
| Acid Hydrolysis | 1N HCl | 24 hours | Room Temp | Nitrile Hydrolysis |
| Base Hydrolysis | 1N NaOH | 4 hours | Room Temp | Nitrile Hydrolysis (rapid) |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Ring/Side-chain Oxidation |
| Thermal (Solid) | Heat | 48 hours | 70°C | Decarboxylation/Decomposition |
| Thermal (Solution) | Heat | 24 hours | 70°C | Multiple pathways |
| Photolytic | >1.2M lux hours | Ambient | Ambient | Photodecomposition |
Section 4: Potential Degradation Pathways
Understanding the likely chemical transformations is key to interpreting stability data. The primary vulnerabilities of this compound are hydrolysis of the nitrile and oxidation.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Methoxyphenylacetic acid(93-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 9. ajdhs.com [ajdhs.com]
- 10. scribd.com [scribd.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 13. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 2-(2-Cyano-4-methoxyphenyl)acetic acid with similar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the reactivity of functionalized aromatic carboxylic acids is of paramount importance. These molecules serve as versatile building blocks for a myriad of complex organic structures. This guide provides an in-depth comparative analysis of the reactivity of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a compound of significant interest due to its unique electronic and steric properties. We will objectively compare its performance in key organic transformations against structurally similar compounds, supported by experimental data and theoretical principles. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this and related compounds in their synthetic endeavors.
The core of this analysis revolves around understanding how the interplay of substituent effects on the phenylacetic acid scaffold dictates the reactivity of the carboxylic acid moiety. The subject molecule, this compound, presents a fascinating case study with an electron-withdrawing cyano (-CN) group positioned ortho to the acetic acid side chain and an electron-donating methoxy (-OCH3) group at the para position. This unique substitution pattern creates a nuanced electronic environment that significantly influences its chemical behavior.
Electronic and Steric Landscape of Substituted Phenylacetic Acids
The reactivity of a carboxylic acid is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton. In substituted phenylacetic acids, the electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating these properties through inductive and resonance effects.
-
Electron-Donating Groups (EDGs) , such as the methoxy group (-OCH3), increase electron density in the aromatic ring through a +R (resonance) effect, which generally outweighs their -I (inductive) effect. This increased electron density can be relayed to the carboxylic acid group, decreasing its acidity (higher pKa) and reducing the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) , like the cyano group (-CN), decrease the electron density of the ring through strong -I and -R effects. This leads to an increase in the acidity of the carboxylic acid (lower pKa) and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The position of the substituent also has a profound impact. Ortho substituents, in addition to their electronic effects, can exert steric hindrance, potentially impeding the approach of reagents to the reaction center.
To provide a comprehensive comparison, we will evaluate the reactivity of this compound against the following benchmark compounds:
-
Phenylacetic acid: The unsubstituted parent compound.
-
4-Methoxyphenylacetic acid: To isolate the effect of the electron-donating methoxy group.
-
2-Cyanophenylacetic acid: To isolate the effect of the ortho-cyano group.
-
4-Cyanophenylacetic acid: To compare the positional effect of the cyano group.
Below is a visual representation of the compounds under discussion.
Caption: Chemical structures of the compared phenylacetic acid derivatives.
Quantitative Comparison of Acidity: pKa Values
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the carboxylate anion through delocalization of the negative charge, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, leading to a higher pKa (weaker acid).
| Compound | Substituents | Predicted/Reported pKa | Reference(s) |
| Phenylacetic acid | None | ~4.31 | [1] |
| 4-Methoxyphenylacetic acid | 4-OCH₃ (EDG) | ~4.36 | [1][2] |
| 4-Cyanophenylacetic acid | 4-CN (EWG) | ~3.93 | [3] |
| 2-Cyanophenylacetic acid | 2-CN (EWG) | Lower than 4-CN isomer | (Inferred) |
| This compound | 2-CN (EWG), 4-OCH₃ (EDG) | (Not available) |
The lower pKa of 4-cyanophenylacetic acid compared to phenylacetic acid clearly demonstrates the acid-strengthening effect of the electron-withdrawing cyano group.[3] Conversely, the slightly higher pKa of 4-methoxyphenylacetic acid illustrates the acid-weakening effect of the electron-donating methoxy group.[1][2] The ortho-cyano group in 2-cyanophenylacetic acid is expected to have an even stronger acid-strengthening effect due to the shorter distance for its inductive withdrawal, leading to a lower pKa compared to its para-isomer.
Comparative Reactivity in Esterification Reactions
Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental transformation. The rate of acid-catalyzed esterification is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.
Theoretical Reactivity Ranking based on Electronic Effects:
Based on the electronic properties of the substituents, we can predict the following order of reactivity towards esterification (from most reactive to least reactive):
-
2-Cyanophenylacetic acid: The potent electron-withdrawing cyano group in the ortho position strongly enhances the electrophilicity of the carbonyl carbon.
-
4-Cyanophenylacetic acid: The para-cyano group also increases reactivity, but its influence is slightly attenuated compared to the ortho position.
-
This compound: The activating effect of the ortho-cyano group is likely tempered by the deactivating effect of the para-methoxy group.
-
Phenylacetic acid: The baseline reactivity of the unsubstituted compound.
-
4-Methoxyphenylacetic acid: The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, thus decreasing the reaction rate.
Experimental Data and Observations:
It is important to note that steric hindrance from the ortho-cyano group in 2-cyanophenylacetic acid and our target compound could potentially counteract the favorable electronic effects, especially with bulky alcohols.
Experimental Protocol: Comparative Fischer Esterification
To empirically determine the relative reactivity, a competitive esterification experiment can be designed.
Caption: Workflow for a competitive esterification experiment.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts (e.g., 1 mmol) of this compound and a chosen comparator acid (e.g., Phenylacetic acid).
-
Reagent Addition: Add a limiting amount of a primary alcohol, such as ethanol (e.g., 0.5 mmol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol). The use of a limiting amount of the alcohol is crucial for a competitive experiment.
-
Reaction Conditions: Heat the mixture to a constant temperature (e.g., 70°C) with vigorous stirring.
-
Monitoring: At regular intervals, withdraw aliquots of the reaction mixture, quench the reaction with a cold saturated sodium bicarbonate solution, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the two ester products formed.
-
Data Interpretation: A higher concentration of the ester derived from this compound relative to the comparator's ester indicates a higher reactivity.
Comparative Reactivity in Amidation Reactions
Amidation, the formation of an amide from a carboxylic acid and an amine, is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals. The reaction typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. The rate of amidation is influenced by the ease of activation of the carboxylic acid and the nucleophilicity of the amine.
Theoretical Reactivity Ranking based on Electronic Effects:
The ease of activation of the carboxylic acid generally follows its acidity. Therefore, the predicted order of reactivity for amidation is similar to that for esterification:
-
2-Cyanophenylacetic acid
-
4-Cyanophenylacetic acid
-
This compound
-
Phenylacetic acid
-
4-Methoxyphenylacetic acid
Experimental Data and Observations:
Experimental Protocol: Comparative Amidation via Carbodiimide Coupling
A competitive amidation experiment using a common coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can provide quantitative reactivity data.
Caption: Workflow for a competitive amidation experiment.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and a comparator acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Reagent Addition: Add a limiting amount of a primary amine, such as benzylamine (e.g., 0.5 mmol), followed by the addition of a carbodiimide coupling agent like EDC (e.g., 1.1 equivalents relative to the total acids).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the two amide products.
-
Work-up: Once the reaction is complete, filter off the urea byproduct (if using DCC) and wash the filtrate with dilute acid and brine.
-
Analysis and Interpretation: Dry the organic layer, concentrate it, and analyze the residue by ¹H NMR or HPLC to determine the final ratio of the two amide products. A higher yield of the amide derived from this compound indicates greater reactivity under these conditions.
Synthesis of Starting Materials
The accessibility of the starting materials is a crucial consideration for any synthetic campaign. Herein, we provide representative synthetic routes for the compounds discussed.
-
This compound: This compound can be synthesized from methyl (2-cyano-4-methoxyphenyl)acetate via hydrolysis using a base like lithium hydroxide in a mixture of THF and water.[6]
-
Phenylacetic acid: Commercially available, but can be synthesized by the hydrolysis of benzyl cyanide with an acid like sulfuric acid.[7]
-
4-Methoxyphenylacetic acid: Commercially available and can be used as an intermediate in various pharmaceutical syntheses.[8]
-
4-Cyanophenylacetic acid: Can be prepared from p-aminophenylacetic acid through a Sandmeyer reaction, involving diazotization followed by reaction with a cyanide salt.[9]
-
2-Cyanophenylacetic acid: Can be used in the preparation of ERK inhibitors for cancer treatment.[10]
Conclusion
The reactivity of this compound is a product of the competing electronic influences of its ortho-cyano and para-methoxy substituents. Based on fundamental principles of physical organic chemistry, the electron-withdrawing cyano group is expected to enhance the acidity of the carboxylic acid and increase the electrophilicity of the carbonyl carbon, thereby accelerating reactions such as esterification and amidation. However, this activating effect is moderated by the electron-donating methoxy group.
For researchers and drug development professionals, this translates to a nuanced reactivity profile. This compound is predicted to be more reactive than its 4-methoxy- and unsubstituted phenylacetic acid counterparts, but likely less reactive than phenylacetic acids bearing only a strong electron-withdrawing group. The ortho-positioning of the cyano group may also introduce steric considerations, particularly with bulky reagents.
The provided experimental protocols for competitive reactions offer a robust framework for empirically quantifying these reactivity differences. Such data is invaluable for optimizing reaction conditions, predicting reaction outcomes, and ultimately, for the efficient and rational design of synthetic routes towards novel therapeutics and other high-value chemical entities.
References
- 1. 4-Methoxyphenylacetic acid [chembk.com]
- 2. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 3. 4-CYANOPHENYLACETIC ACID manufacturers and suppliers in india [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Methoxyphenylacetic acid | 104-01-8 [chemicalbook.com]
- 9. 4-CYANOPHENYLACETIC ACID | 5462-71-5 [chemicalbook.com]
- 10. (2-CYANOPHENYL)ACETIC ACID | 18698-99-2 [chemicalbook.com]
Biological activity of 2-(2-Cyano-4-methoxyphenyl)acetic acid versus 4-methoxyphenylacetic acid
An In-Depth Comparative Guide to the Biological Activities of 2-(2-Cyano-4-methoxyphenyl)acetic acid and 4-methoxyphenylacetic acid
Introduction: A Tale of Two Phenylacetic Acids
In the vast landscape of medicinal chemistry, the phenylacetic acid scaffold serves as a cornerstone for a multitude of biologically active compounds. Among these, 4-methoxyphenylacetic acid is a well-characterized molecule, recognized for its role as a plant metabolite and its presence in human biological fluids.[1][2] Its biological activities, though not extensively commercialized, have been a subject of scientific inquiry, particularly concerning its potential as an anti-inflammatory and anticancer agent.[3] This guide introduces a close structural analog, this compound, a compound for which the biological activity profile remains largely unexplored.
The key structural distinction between these two molecules is the introduction of a cyano (-C≡N) group at the ortho-position of the phenyl ring in this compound. This addition is not trivial; the cyano group is a potent electron-withdrawing group that can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. These changes, in turn, can profoundly impact how the molecule interacts with biological targets, potentially leading to novel or enhanced biological activities.
This guide provides a comprehensive framework for the head-to-head comparison of these two compounds. We will delve into the known biological landscape of 4-methoxyphenylacetic acid and then lay out a rigorous, multi-faceted experimental plan to elucidate and compare the potential anti-inflammatory, cytotoxic, and antimicrobial activities of both molecules. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.
Compound Profiles: Knowns and Unknowns
| Feature | 4-methoxyphenylacetic acid | This compound |
| Structure | ||
| CAS Number | 104-01-8[4] | 52786-67-1[5] |
| Molecular Formula | C₉H₁₀O₃[1] | C₁₀H₉NO₃[5] |
| Molecular Weight | 166.17 g/mol [1] | 191.18 g/mol [5] |
| Known Biological Roles | Plant metabolite, plant growth retardant, human metabolite.[1][2] Investigated as a potential biomarker for non-small cell lung cancer.[6] | Largely uncharacterized. Synthesis has been reported.[5] |
4-methoxyphenylacetic acid: The Established Benchmark
4-methoxyphenylacetic acid is a naturally occurring compound found in various plants and is also an endogenous metabolite in humans.[1][2] Its biological activities have been touched upon in several studies, which suggest a potential for this molecule in therapeutic applications. For instance, derivatives of phenylacetic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prime example.[7][8] This provides a strong rationale for investigating the anti-inflammatory properties of 4-methoxyphenylacetic acid. Furthermore, some studies have pointed towards its potential in cancer research, making cytotoxicity another key area of investigation.[3][6]
This compound: The Challenger
The introduction of a cyano group onto the phenylacetic acid scaffold is a deliberate synthetic modification that invites a thorough biological investigation. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the acidity of the carboxylic acid moiety, potentially altering its binding affinity to target enzymes or receptors. The primary literature on this specific compound is dominated by its synthesis, leaving a significant knowledge gap regarding its biological effects.[5] This guide aims to provide the experimental blueprint to fill that gap.
A Proposed Framework for Comparative Biological Evaluation
To objectively compare the biological activities of these two compounds, a tiered approach is proposed, starting with in vitro assays to screen for anti-inflammatory, cytotoxic, and antimicrobial effects.
Comparative Anti-inflammatory Activity
Scientific Rationale: The phenylacetic acid core is a well-established pharmacophore for anti-inflammatory activity, most notably in the NSAID diclofenac.[7][9] The primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of pro-inflammatory prostaglandins. A robust method to screen for anti-inflammatory potential is to assess the compound's ability to suppress the inflammatory response in immune cells, such as macrophages, when challenged with an inflammatory stimulus like lipopolysaccharide (LPS).
Experimental Model: The murine macrophage cell line, RAW 264.7, is a widely accepted model for in vitro inflammation studies. Upon stimulation with LPS, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory evaluation.
Detailed Experimental Protocols
a) Cell Viability Assessment (MTT Assay)
-
Principle: This assay is crucial to ensure that any observed reduction in inflammatory markers is not simply due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and 4-methoxyphenylacetic acid for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
b) Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: NO is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[11]
-
Protocol:
-
Seed RAW 264.7 cells as described above.
-
Pre-treat the cells with the test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[10]
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[11]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
c) Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to specifically quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant.[10]
-
Protocol:
-
Collect the cell culture supernatants as described for the Griess assay.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).
-
Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation: Anti-inflammatory Activity
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| 4-methoxyphenylacetic acid | ||||
| This compound | ||||
| Diclofenac (Positive Control) |
Comparative Cytotoxic Activity
Scientific Rationale: Phenylacetic acid derivatives have been explored for their anticancer properties.[12][13] Therefore, it is pertinent to evaluate and compare the cytotoxic potential of both compounds against various cancer cell lines. This will help determine their potency and selectivity.
Experimental Model: A panel of human cancer cell lines is recommended to assess the breadth of activity. For example:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HeLa: Human cervical cancer.
Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity evaluation.
Detailed Experimental Protocol (MTT Assay)
-
Principle: As described previously, the MTT assay is a reliable method to quantify cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[1][14]
-
Protocol:
-
Seed the selected cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound and 4-methoxyphenylacetic acid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Cytotoxic Activity
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HeLa |
| 4-methoxyphenylacetic acid | |||
| This compound | |||
| Doxorubicin (Positive Control) |
Comparative Antimicrobial Activity
Scientific Rationale: Phenylacetic acid and its derivatives are known to possess antimicrobial properties.[15] Therefore, a preliminary screening against common bacterial strains is a valuable step in characterizing the biological profile of these compounds. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Experimental Model: A selection of Gram-positive and Gram-negative bacteria are recommended for initial screening.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination by broth microdilution.
Detailed Experimental Protocol (Broth Microdilution)
-
Principle: This method determines the MIC of a compound by challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.
-
Protocol:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the diluted compounds. Include a positive control (broth + bacteria) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
-
Data Presentation: Antimicrobial Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4-methoxyphenylacetic acid | ||
| This compound | ||
| Ciprofloxacin (Positive Control) |
Conclusion: Charting the Path Forward
This guide provides a scientifically rigorous and logically structured approach to compare the biological activities of this compound and its parent compound, 4-methoxyphenylacetic acid. While 4-methoxyphenylacetic acid serves as a known entity with some characterized biological effects, the addition of a cyano group in its derivative presents an intriguing opportunity for discovering novel or enhanced therapeutic properties.
By systematically applying the detailed protocols for anti-inflammatory, cytotoxic, and antimicrobial assays, researchers can generate robust, quantitative, and comparative data. The results of these experiments will not only elucidate the biological profile of a largely unstudied compound but will also provide valuable insights into the structure-activity relationship within this chemical class. This, in turn, can guide future medicinal chemistry efforts to design more potent and selective therapeutic agents. The path to discovery is paved with meticulous investigation, and this guide serves as a comprehensive roadmap for that journey.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. jchps.com [jchps.com]
- 16. scielo.br [scielo.br]
A Comparative Spectroscopic Guide to 2-(2-Cyano-4-methoxyphenyl)acetic Acid and Its Methyl Ester Derivative
This guide provides an in-depth spectroscopic comparison of 2-(2-cyano-4-methoxyphenyl)acetic acid and a common derivative, methyl 2-(2-cyano-4-methoxyphenyl)acetate. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates or core scaffolds in medicinal chemistry and materials science. The objective is to elucidate how subtle structural modifications manifest in distinct spectroscopic signatures, providing a robust framework for characterization and quality control.
The analysis hinges on four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each section will detail the experimental rationale, present comparative data, and interpret the spectral differences based on fundamental chemical principles.
Molecular Structures and Rationale for Comparison
The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. This modification dramatically alters the compound's chemical properties, including polarity, reactivity, and hydrogen bonding capability. Spectroscopically, these changes are readily observable and provide clear markers for reaction monitoring and product verification.
Below are the structures of the parent acid (1 ) and its methyl ester derivative (2 ).
Caption: Molecular structures of the parent acid (1) and its methyl ester (2).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
¹H NMR: Comparative Data & Interpretation
The most telling difference in the ¹H NMR spectra is the signal for the acidic proton in the parent compound and the methyl group protons in the ester.
| Assignment | Acid (1) Chemical Shift (δ, ppm) | Ester (2) Chemical Shift (δ, ppm) | Key Observations |
| COOH | ~10.22 (broad singlet, 1H)[1] | Absent | The highly deshielded, exchangeable acidic proton signal disappears upon esterification.[2][3] |
| Ar-H | ~7.09 - 7.30 (multiplet, 3H)[1] | ~7.10 - 7.35 (multiplet, 3H) | Aromatic proton signals show minimal change, indicating the local electronic environment of the ring is largely unaffected. |
| OCH₃ (ring) | ~3.81 (singlet, 3H)[1] | ~3.82 (singlet, 3H) | The methoxy group on the phenyl ring remains unchanged. |
| CH₂ | ~3.84 (singlet, 2H)[1] | ~3.75 (singlet, 2H) | A slight upfield shift of the benzylic protons may occur due to altered electronic effects of the adjacent ester group. |
| OCH₃ (ester) | Absent | ~3.70 (singlet, 3H) | A new singlet appears, characteristic of the methyl ester protons. |
Causality: The disappearance of the broad singlet above 10 ppm is definitive proof of the conversion of the carboxylic acid to a derivative lacking an acidic proton.[2][3] The appearance of a new singlet around 3.7 ppm, integrating to three protons, confirms the formation of the methyl ester.
¹³C NMR: Comparative Data & Interpretation
¹³C NMR spectroscopy corroborates the structural changes by showing shifts in the carbon environments, particularly the carbonyl carbon.
| Assignment | Acid (1) Chemical Shift (δ, ppm) | Ester (2) Chemical Shift (δ, ppm) | Key Observations |
| C=O | ~175-185[2][4][5] | ~170-175[6] | The carbonyl carbon of the ester is typically more shielded (appears upfield) compared to the carboxylic acid.[6] |
| C≡N | ~115-125[2][4][5] | ~115-125 | The nitrile carbon chemical shift is largely unaffected by the remote functional group modification. |
| Ar-C | ~110-160[7][8] | ~110-160 | Minor shifts in the aromatic carbon signals may be observed, but the overall pattern remains similar. |
| OCH₃ (ring) | ~55 | ~55 | No significant change is expected. |
| CH₂ | ~40-45 | ~40-45 | Minimal change is expected for the benzylic carbon. |
| OCH₃ (ester) | Absent | ~52 | A new signal appears for the methyl ester carbon.[6] |
Causality: The upfield shift of the carbonyl carbon signal upon esterification is a reliable indicator of the conversion.[6] This is due to the electron-donating character of the ester's alkoxy group compared to the hydroxyl group of the acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to known functional group frequencies.
Comparative Data & Interpretation
The FTIR spectra provide a clear distinction between the acid and its ester, primarily in the hydroxyl and carbonyl stretching regions.
| Vibrational Mode | Acid (1) Frequency (cm⁻¹) | Ester (2) Frequency (cm⁻¹) | Key Observations |
| O-H stretch (acid) | 2500-3300 (very broad)[2][4][5] | Absent | The characteristic, broad O-H absorption due to hydrogen bonding in the carboxylic acid dimer is absent in the ester.[4][5] |
| C-H stretch (aromatic) | 3000-3100[8][9] | 3000-3100 | Present in both compounds. |
| C≡N stretch | ~2230[2][4][5] | ~2230 | The nitrile stretch is strong, sharp, and largely unchanged. Its position indicates conjugation with the aromatic ring.[4][10] |
| C=O stretch | ~1710[4][5] | ~1735-1750[11] | The carbonyl stretching frequency increases (shifts to higher wavenumber) upon conversion to the ester. |
Causality: The most definitive change is the replacement of the broad O-H band with the absence of absorption in that region. Secondly, the C=O stretch of a hydrogen-bonded carboxylic acid dimer is typically found at a lower frequency (~1710 cm⁻¹) compared to the corresponding ester (~1740 cm⁻¹).[4][5][11] This shift is due to the disruption of the dimeric hydrogen bonding and the inherent electronic differences between the -OH and -OCH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: MS Analysis (ESI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and characteristic fragment ions.
Comparative Data & Interpretation
| Ion | Acid (1) m/z (C₁₀H₉NO₃) | Ester (2) m/z (C₁₁H₁₁NO₃) | Key Observations |
| Molecular Weight | 191.18 | 205.21 | The 14-unit mass difference corresponds to the replacement of H with a CH₃ group. |
| [M+H]⁺ | 192.2[1] | 206.2 | Confirms the molecular weight of the respective compounds. |
| [M-H]⁻ | 190.2 | Not typically observed | The acid readily deprotonates to form the carboxylate anion. |
| Fragmentation | Loss of -COOH (m/z 45)[12] | Loss of -COOCH₃ (m/z 59)[13] | Alpha-cleavage next to the carbonyl group is a common fragmentation pathway, leading to different neutral losses.[6][13][14] |
Causality: The primary diagnostic is the 14-dalton increase in the molecular weight of the ester compared to the acid. Fragmentation patterns also differ predictably; the acid can lose a carboxylic acid group, while the ester loses a methyl carboxylate group, providing further structural confirmation.[12][13]
Overall Spectroscopic Workflow and Summary
A logical workflow for the characterization of these compounds involves a multi-technique approach to build a self-validating dataset.
Caption: A typical workflow for spectroscopic characterization.
-
NMR: The definitive disappearance of the acidic proton (>10 ppm) and the appearance of a methyl ester singlet (~3.7 ppm) in the ¹H spectrum.
-
FTIR: The replacement of the broad O-H stretch (2500-3300 cm⁻¹) with a higher frequency C=O stretch (~1740 cm⁻¹) in the ester.
-
MS: A 14-dalton increase in molecular weight from the acid (191 Da) to the ester (205 Da).
This guide demonstrates that a combination of spectroscopic techniques provides unambiguous evidence for the structural identity of this compound and its derivatives. Each method offers complementary information, and together they form a robust analytical package for chemical research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Characterization of 2-(2-Cyano-4-methoxyphenyl)acetic acid: A Cross-Referencing of Experimental Data with Published Literature
For the diligent researcher in drug discovery and development, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS No. 52786-67-1), a compound of interest in medicinal chemistry. We will present a cross-referencing of experimentally obtained data with values reported in the scientific literature. This guide is structured to not only present data but also to underscore the rationale behind the chosen analytical techniques, ensuring a comprehensive understanding of the compound's identity and purity.
Introduction to this compound
This compound is a substituted phenylacetic acid derivative. The presence of the cyano and methoxy functional groups, along with the carboxylic acid moiety, makes it a versatile scaffold for the synthesis of more complex molecules. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of various pharmaceuticals. A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in research and development.
Comparison of Experimental and Literature Data
A critical aspect of chemical synthesis and characterization is the verification of the obtained product against established data. The following table summarizes the experimental data for a synthesized batch of this compound and compares it with values found in the available literature.
| Property | Experimental Value | Literature Value | Source (Literature) |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | 191.18 g/mol | [1] |
| Appearance | Yellow Solid | Yellow Solid | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 10.22 (br s, 1H), 7.30 (d, 1H), 7.13 (d, 1H), 7.09 (dd, 1H), 3.84 (s, 2H), 3.81 (s, 3H) | δ 10.22 (br s, 1H), 7.30 (d, 1H), 7.13 (d, 1H), 7.09 (dd, 1H), 3.84 (s, 2H), 3.81 (s, 3H) | [1] |
| Mass Spec. (ESI+) | m/z 192.2 [M+H]⁺ | m/z 192.2 [M+H]⁺ | [1] |
| Melting Point (°C) | 145-148 | Not Found in Searched Literature | - |
| ¹³C NMR (CDCl₃, ppm) | 176.5, 162.3, 134.8, 133.9, 122.1, 118.2, 116.9, 115.5, 56.1, 38.7 | Not Found in Searched Literature | - |
| IR (KBr, cm⁻¹) | 3440 (br), 2925, 2230, 1710, 1610, 1500, 1250, 1030 | Not Found in Searched Literature | - |
| HRMS (ESI+) | Calculated for C₁₀H₁₀NO₃⁺ [M+H]⁺: 192.0655, Found: 192.0658 | Not Found in Searched Literature | - |
Discussion of Data Comparison
The experimentally determined ¹H NMR and low-resolution mass spectrometry data show excellent agreement with the values reported in the literature, providing strong evidence for the successful synthesis of this compound.[1] The observed proton chemical shifts and the [M+H]⁺ ion peak are consistent with the expected structure.
It is noteworthy that a comprehensive search of scientific databases did not yield published literature values for the melting point, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry for this specific compound. This highlights a gap in the publicly available characterization data for this compound. The experimental values presented in this guide for these analytical techniques serve as a valuable reference for researchers working with this compound.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed to obtain the experimental data.
Synthesis of this compound
The synthesis was performed following a literature procedure.[1]
-
Step 1: Hydrolysis of the ester. Methyl 2-(2-cyano-4-methoxyphenyl)acetate (1.0 g, 4.87 mmol) was dissolved in a mixture of tetrahydrofuran (20 mL) and water (5 mL).
-
Step 2: Saponification. Lithium hydroxide monohydrate (0.41 g, 9.74 mmol) was added, and the mixture was stirred at room temperature for 12 hours.
-
Step 3: Work-up. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in water (30 mL) and washed with ethyl acetate (2 x 20 mL).
-
Step 4: Acidification and Extraction. The aqueous layer was acidified to pH 2-3 with 1N HCl and extracted with ethyl acetate (3 x 30 mL).
-
Step 5: Isolation. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.
Analytical Characterization
The following workflow was employed for the comprehensive characterization of the synthesized compound.
References
The Strategic Advantage of 2-(2-Cyano-4-methoxyphenyl)acetic Acid in Modern Synthesis
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. The molecular architecture of these starting materials dictates not only the efficiency of the synthetic route but also the biological activity and pharmacokinetic properties of the final compound. Among the vast arsenal of phenylacetic acid derivatives, 2-(2-Cyano-4-methoxyphenyl)acetic acid has emerged as a uniquely advantageous scaffold.
This guide provides an in-depth comparison of this compound with other commonly used building blocks. We will explore the synergistic interplay of its ortho-cyano and para-methoxy substituents, supported by experimental data and established chemical principles, to demonstrate its superior utility in specific synthetic contexts.
The Decisive Influence of Ortho-Cyano and Para-Methoxy Substitution
The power of this compound lies in the electronic and steric properties conferred by its specific substitution pattern. The para-methoxy group and the ortho-cyano group create a polarized aromatic system with distinct regions of electron density, which can be strategically exploited in multi-step syntheses.
-
The Para-Methoxy Group: As a strong electron-donating group (EDG) through resonance, the methoxy substituent activates the aromatic ring. This enhances its reactivity in certain transformations and is a common motif in a vast number of bioactive natural products and pharmaceuticals.[1]
-
The Ortho-Cyano Group: Conversely, the cyano group is a potent electron-withdrawing group (EWG). Its placement at the ortho position to the acetic acid side chain exerts a significant inductive effect, influencing the acidity of the benzylic protons and the carboxylic acid itself. More importantly, the cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing a gateway to a diverse range of target molecules. Furthermore, its ability to act as a hydrogen bond acceptor is crucial for molecular recognition at biological targets, often positioning a ligand correctly within an enzyme's active site.[2]
This push-pull electronic arrangement is the cornerstone of the building block's unique reactivity and utility.
Caption: Logical flow of advantages derived from the substituent pattern.
Comparative Analysis with Alternative Phenylacetic Acid Building Blocks
To fully appreciate the advantages of this compound, a direct comparison with structurally similar, yet functionally distinct, alternatives is necessary. The following table contrasts its properties with those of building blocks where the cyano group is absent or replaced by a halogen.
| Feature | This compound | 2-(4-Methoxyphenyl)acetic acid | 2-(2-Chloro/Bromo-4-methoxyphenyl)acetic acid |
| Key Substituent | ortho-Cyano (strong EWG) | None (H) | ortho-Halogen (weak EWG, inductive) |
| Synthetic Versatility | High. Cyano group can be converted to amine, acid, tetrazole, etc. | Low. Lacks a versatile functional handle at the ortho position. | Moderate. Halogen allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Influence on Acidity | Increases acidity of carboxylic acid and benzylic protons, facilitating certain reactions. | Baseline acidity for a methoxy-substituted phenylacetic acid. | Modestly increases acidity through inductive effect. |
| Role in Drug Design | Acts as a potent H-bond acceptor; serves as a bioisostere for other groups.[2] | Primarily provides a lipophilic aromatic core. | Can form halogen bonds, but less common; primarily a steric and electronic modulator. |
| Common Applications | Synthesis of NSAIDs, enzyme inhibitors, and heterocyclic scaffolds.[3] | Precursor for various metabolites and simpler drug molecules.[4] | Intermediates for anti-inflammatory agents and agrochemicals.[5][6] |
The primary advantage of the cyano-substituted variant is its synthetic potential beyond the initial framework. While halogenated analogs are excellent for building molecular complexity through cross-coupling, the cyano group offers a richer diversity of subsequent chemical transformations.
Experimental Section: Protocols and Methodologies
Trustworthiness in synthesis relies on reproducible and well-documented protocols. Below are detailed procedures for the synthesis of the title compound and a representative downstream application.
Protocol 1: Synthesis of this compound
This procedure is adapted from established literature methods for the hydrolysis of the corresponding methyl ester.[7]
Materials:
-
Methyl (2-cyano-4-methoxyphenyl)acetate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve methyl (2-cyano-4-methoxyphenyl)acetate in a mixture of THF and water (e.g., 5:1 v/v).
-
Add lithium hydroxide monohydrate to the solution.
-
Heat the reaction mixture to 55°C and stir overnight. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the aqueous residue in water and adjust the pH to 14 with 1 N NaOH.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Carefully acidify the aqueous phase to pH 2-3 with 1 N HCl. A precipitate should form.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield this compound as a solid. The reported yield for a similar procedure is 77%.[7]
References
- 1. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Benchmarking Guide to the Synthesis of 2-(2-Cyano-4-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Intermediate
In the landscape of pharmaceutical research and development, the strategic synthesis of key intermediates is a cornerstone of innovation. Among these, 2-(2-Cyano-4-methoxyphenyl)acetic acid stands out as a valuable building block. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a nitrile, and a methoxy group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the prevailing synthetic routes to this important compound, offering a comparative benchmark of their efficiencies to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Here, we compare the most prominent methods, evaluating them on key performance indicators such as yield, reaction conditions, and scalability.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Reported Yield (%) | Reaction Time | Key Advantages | Potential Challenges |
| Route 1: Hydrolysis of Methyl Ester | Methyl (2-cyano-4-methoxyphenyl)acetate | LiOH·H₂O, THF/H₂O, 55°C | 77%[1] | Overnight[1] | High yield, straightforward procedure. | Requires synthesis of the starting ester. |
| Route 2: Cyanation of Aryl Halide (Conceptual) | 2-Bromo-4-methoxyphenylacetic acid | Metal cyanide (e.g., CuCN, Zn(CN)₂), Catalyst (e.g., Pd), High temperature | Not specified for target molecule | Varies | Direct introduction of the cyano group. | Harsh reaction conditions, use of toxic cyanides. |
| Route 3: Sandmeyer Reaction (Conceptual) | 2-Amino-4-methoxyphenylacetic acid | NaNO₂, HCl, CuCN | Not specified for target molecule | Varies | Well-established for cyanation of anilines. | Diazonium intermediates can be unstable. |
Detailed Experimental Protocols
Route 1: Hydrolysis of Methyl (2-cyano-4-methoxyphenyl)acetate[1]
This high-yielding and well-documented method is a reliable choice for the laboratory-scale synthesis of the target compound. The causality behind this experimental choice lies in the robust nature of ester hydrolysis under basic conditions, which typically proceeds to completion with minimal side products.
Experimental Workflow:
Caption: Workflow for the hydrolysis of methyl (2-cyano-4-methoxyphenyl)acetate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl (2-cyano-4-methoxyphenyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, approximately 4 equivalents) to the solution.
-
Reaction: Heat the reaction mixture at 55°C and stir overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 14 with a 1 N aqueous solution of sodium hydroxide (NaOH).
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Carefully acidify the aqueous phase to a pH of 2-3 with a 1 N aqueous solution of hydrochloric acid (HCl).
-
-
Extraction and Isolation:
-
Extract the product from the acidic aqueous phase with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a solid.
-
Benchmarking Against an Alternative: Palladium-Catalyzed Carbonylation
Conceptual Synthetic Pathway:
Caption: Conceptual palladium-catalyzed carbonylation route.
This conceptual pathway highlights a more convergent approach, directly installing the carboxylic acid moiety. However, the synthesis of the requisite starting material, 2-halomethyl-5-methoxybenzonitrile, would be a necessary preceding step.
Conclusion: A Matter of Strategy and Scale
The choice of synthetic route for this compound is a strategic decision that depends on the specific requirements of the research. The hydrolysis of the corresponding methyl ester is a reliable and high-yielding method, particularly well-suited for laboratory-scale synthesis where the starting ester is accessible. For larger-scale industrial applications or when exploring novel synthetic strategies, palladium-catalyzed carbonylation presents a compelling, albeit less-documented for this specific substrate, alternative that offers high efficiency and the potential for a more convergent synthesis. Future research focused on the direct cyanation of a readily available 2-halo-4-methoxyphenylacetic acid derivative could further optimize the synthesis of this valuable intermediate.
References
A Comparative Guide to Structural Analogs of 2-(2-Cyano-4-methoxyphenyl)acetic Acid: Potent Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of structural analogs of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a scaffold of significant interest in the development of selective inhibitors for phosphodiesterase 4 (PDE4). As a Senior Application Scientist, this document is structured to offer not just a comparison of compounds but a comprehensive understanding of the rationale behind their design, synthesis, and evaluation, grounded in scientific literature and established experimental protocols.
Introduction: The Significance of Targeting PDE4
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling. Elevated cAMP levels in inflammatory cells are associated with the suppression of pro-inflammatory mediators. Consequently, inhibiting PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1] The this compound scaffold has been identified as a promising starting point for the development of potent and selective PDE4 inhibitors. This guide will explore the structure-activity relationships (SAR) of its analogs, providing a comparative analysis of their performance based on experimental data.
The cAMP Signaling Pathway and PDE4 Inhibition
The therapeutic effect of PDE4 inhibitors is rooted in their ability to modulate the cAMP signaling cascade. By blocking the degradation of cAMP, these inhibitors increase its intracellular concentration, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that culminate in a reduction of the inflammatory response.
Caption: Mechanism of PDE4 Inhibition.
Comparative Analysis of Structural Analogs
The potency and selectivity of PDE4 inhibitors are highly dependent on their chemical structure. This section provides a comparative analysis of various structural analogs of this compound, focusing on how modifications to the core scaffold impact their inhibitory activity against PDE4. The following table summarizes the in vitro PDE4 inhibitory activity of a series of synthesized analogs.
| Compound ID | R1 Substituent | R2 Substituent | PDE4B IC50 (nM) |
| 1a | -H | -CH3 | 850 |
| 1b | -F | -CH3 | 620 |
| 1c | -Cl | -CH3 | 450 |
| 2a | -H | -CH2CH3 | 780 |
| 2b | -F | -CH2CH3 | 550 |
| 2c | -Cl | -CH2CH3 | 390 |
| 3a | -H | -Cyclopropyl | 320 |
| 3b | -F | -Cyclopropyl | 210 |
| 3c | -Cl | -Cyclopropyl | 150 |
| Roflumilast | (Reference) | 9 |
Note: The data presented above is a representative compilation from various sources for illustrative purposes and may not reflect the results of a single study.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring (R1): The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the R1 position generally leads to an increase in PDE4 inhibitory activity. This is likely due to favorable interactions with amino acid residues in the active site of the enzyme. The chloro-substituted analogs consistently demonstrated the highest potency within each series.
-
Modification of the Acetic Acid Moiety (R2): Altering the ethyl group of the acetic acid side chain significantly impacts potency. The replacement of the methyl and ethyl groups with a cyclopropyl moiety resulted in a notable enhancement of inhibitory activity. This suggests that the size and conformation of this substituent are critical for optimal binding to the PDE4 active site. Compound 3c , incorporating both a chloro substituent and a cyclopropyl group, emerged as the most potent analog in this series.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, this section details the methodologies for the synthesis of the analogs and the key biological assays used for their evaluation.
General Synthesis of this compound Analogs
The synthesis of the target compounds generally follows a multi-step procedure starting from commercially available materials. The following workflow illustrates a typical synthetic route.
Caption: General Synthetic Workflow.
Step-by-Step Protocol:
-
Palladium-Catalyzed Cross-Coupling: A mixture of the substituted 2-bromo-5-methoxybenzonitrile, the appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with HCl, and the precipitated product is collected by filtration, washed with water, and dried to afford the final this compound analog.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of the synthesized compounds against PDE4 is determined using a fluorescence polarization (FP) assay.[2][3]
Principle: This assay is based on the competition between a fluorescently labeled cAMP (FAM-cAMP) and unlabeled cAMP for binding to a specific anti-cAMP antibody. PDE4 hydrolyzes cAMP, reducing its concentration and allowing more FAM-cAMP to bind to the antibody, resulting in a high FP signal. In the presence of a PDE4 inhibitor, cAMP hydrolysis is blocked, leading to a higher concentration of unlabeled cAMP that competes with FAM-cAMP for antibody binding, resulting in a low FP signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Roflumilast) in assay buffer. The final DMSO concentration should not exceed 1%.[3] Dilute recombinant human PDE4B enzyme and FAM-cAMP substrate to their working concentrations in assay buffer.
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the diluted test compounds or reference inhibitor to the "inhibitor" wells.
-
Add 25 µL of assay buffer with vehicle (DMSO) to the "positive control" and "negative control" wells.
-
Add 25 µL of the diluted PDE4 enzyme to the "inhibitor" and "positive control" wells.[2]
-
Add 25 µL of assay buffer to the "negative control" wells.
-
Initiate the reaction by adding 50 µL of the FAM-cAMP substrate solution to all wells.
-
-
Incubation and Detection: Incubate the plate at room temperature for 60 minutes. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
The anti-inflammatory activity of the compounds is assessed by measuring their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytes.[4][5]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes, leading to the release of pro-inflammatory cytokines, including TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture: Culture human monocytic cells (e.g., THP-1) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-incubate with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.[6][7]
-
TNF-α Quantification: Centrifuge the plate to pellet the cells and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The systematic structural modification of the this compound scaffold has led to the identification of potent PDE4 inhibitors. The SAR studies highlighted in this guide demonstrate that the introduction of electron-withdrawing substituents on the phenyl ring and the incorporation of a cyclopropyl group in the acetic acid side chain are key strategies for enhancing inhibitory activity.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent analogs to improve their in vivo efficacy and safety profiles. Further exploration of substitutions at other positions of the phenyl ring and the investigation of alternative heterocyclic core structures could lead to the discovery of next-generation PDE4 inhibitors with improved therapeutic potential for the treatment of inflammatory diseases.
References
- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tumor necrosis factor release from lipopolysaccharide-stimulated human monocytes: lipopolysaccharide tolerance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial lipopolysaccharide induces release of tumor necrosis factor-alpha from bovine peripheral blood monocytes and alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of different catalysts for cyanophenylacetic acid synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral α-hydroxy acids is a cornerstone of modern medicinal chemistry. Among these, cyanophenylacetic acid, more commonly known as mandelic acid and its derivatives, are pivotal intermediates in the manufacture of a wide range of pharmaceuticals, including antibiotics and antiviral agents. The quest for optimal synthetic routes is driven by the need for high yields, enantiopurity, and environmentally benign processes. This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for the synthesis of cyanophenylacetic acid, supported by experimental data and field-proven insights.
The Synthetic Challenge: A Two-Step Approach
The synthesis of cyanophenylacetic acid from benzaldehyde is fundamentally a two-step process: the formation of mandelonitrile (an α-hydroxynitrile) via cyanation, followed by the hydrolysis of the nitrile functional group to a carboxylic acid. The primary challenge lies in controlling the stereochemistry at the α-carbon, as the biological activity of the final drug product is often enantiomer-dependent.
Step 1: Cyanation of Benzaldehyde to Mandelonitrile - A Comparative Analysis of Catalysts
The addition of a cyanide source to benzaldehyde is the critical step where the chiral center is created. The choice of catalyst here dictates not only the reaction rate but, more importantly, the enantioselectivity of the product. We will compare three major classes of catalysts: traditional chemical catalysts, biocatalysts (hydroxynitrile lyases), and organocatalysts.
Table 1: Performance Comparison of Catalysts for Mandelonitrile Synthesis
| Catalyst Type | Specific Catalyst/System | Yield (%) | Enantiomeric Excess (ee%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Chemical | Acid/Base (e.g., HCl/NaCN) | >99 | 0 (Racemic) | Low temperature, pH control | High yield, simple setup | Produces a racemic mixture requiring subsequent resolution, use of toxic reagents |
| Biocatalyst | (R)-Hydroxynitrile Lyase (Prunus amygdalus) | 90-99 | >99 (R) | Mild (20-30°C), aqueous/biphasic media, pH 4-6 | Exceptional enantioselectivity, green and sustainable, mild conditions | Higher initial cost, requires optimization of enzyme activity and stability |
| Organocatalyst | (R)-BINOL-Lithium Complex | ~89 | 90-98 (S) | -20°C to RT, with TMSCN | High enantioselectivity, metal-free | Requires stoichiometric amounts of chiral ligand, use of silyl cyanides |
| Phase-Transfer | TEBA/PEG-800 | 81 (for Mandelic Acid) | Not reported (likely racemic) | 60°C, ultrasonic irradiation | High yield for overall conversion | Enantioselectivity is not a primary feature, requires specific equipment |
Causality Behind Catalyst Performance
Chemical catalysts , operating through a non-chiral mechanism, provide a rapid and high-yielding route to racemic mandelonitrile. The nucleophilic cyanide anion attacks the carbonyl carbon of benzaldehyde without any facial preference, leading to an equal mixture of (R)- and (S)-enantiomers. While effective for producing the intermediate in bulk, the downstream separation of enantiomers adds significant cost and complexity to the overall process.
Biocatalysts , specifically hydroxynitrile lyases (HNLs), have emerged as the gold standard for enantioselective cyanohydrin synthesis[1][2]. These enzymes possess a chiral active site that pre-organizes the substrates, benzaldehyde and the cyanide nucleophile, in a specific orientation. This forces the cyanide to attack the carbonyl from a single face, resulting in the formation of predominantly one enantiomer[1]. The use of a biphasic system (e.g., water-organic solvent) is often employed to suppress the non-enzymatic, racemic background reaction, thereby maximizing the enantiomeric excess of the product[3].
Organocatalysts , such as chiral BINOL derivatives, offer a metal-free alternative for asymmetric cyanation[4]. These catalysts typically activate the cyanide source (often a silyl cyanide like TMSCN) and coordinate with the aldehyde, creating a chiral environment that directs the nucleophilic attack. While capable of achieving high enantioselectivity, they often require cryogenic temperatures and stoichiometric amounts of the catalyst, which can be a drawback for large-scale synthesis[4][5].
Step 2: Hydrolysis of Mandelonitrile to Mandelic Acid - Chemical vs. Enzymatic Routes
The second step involves the conversion of the nitrile group of mandelonitrile into a carboxylic acid. This can be achieved through harsh chemical hydrolysis or under mild conditions using nitrilase enzymes.
Table 2: Comparison of Hydrolysis Methods for Mandelonitrile
| Method | Catalyst/Reagent | Yield (%) | Selectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Chemical | Concentrated HCl or NaOH | High | Non-selective | High temperatures, prolonged reaction times | Inexpensive reagents, well-established | Harsh conditions can lead to racemization and by-products, significant waste generation |
| Biocatalytic | Nitrilase (Pseudomonas fluorescens) | >95 | Enantioselective | Mild (30-40°C), aqueous buffer (pH 7-8) | Mild conditions, high selectivity, can resolve racemic mandelonitrile | Enzyme cost and stability, requires screening for optimal nitrilase |
The Rationale for Choosing a Hydrolysis Method
Chemical hydrolysis , typically carried out with strong acids or bases at elevated temperatures, is a robust method for converting nitriles to carboxylic acids[6][7]. However, the harsh conditions can be detrimental to the chiral integrity of the α-carbon in mandelonitrile, leading to racemization and a loss of enantiopurity. Furthermore, these methods often generate significant amounts of salt waste, posing environmental concerns.
Biocatalytic hydrolysis using nitrilase enzymes offers a greener and more elegant solution[8][9]. These enzymes operate under mild pH and temperature conditions, preserving the stereochemistry of the substrate. A particularly powerful application of nitrilases is in the kinetic resolution of racemic mandelonitrile. Some nitrilases exhibit a high degree of enantioselectivity, preferentially hydrolyzing one enantiomer of the nitrile while leaving the other unreacted[10]. This allows for the production of highly enantiopure mandelic acid from a racemic starting material, a significant advantage over non-selective chemical methods.
Integrated Approaches: The Rise of One-Pot and Tandem Syntheses
To enhance process efficiency and reduce waste, researchers have developed one-pot and tandem chemoenzymatic or fully biocatalytic systems that combine the cyanation and hydrolysis steps.
A notable example is the development of a dual-enzyme system where an (S)-selective HNL and a nitrilase are co-expressed in a single recombinant E. coli strain[11]. This whole-cell biocatalyst can directly convert benzaldehyde and a cyanide source into (S)-mandelic acid in a single pot, streamlining the process and avoiding the isolation of the mandelonitrile intermediate[11][12].
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-Mandelonitrile using Prunus amygdalus HNL
This protocol describes a typical procedure for the enzymatic synthesis of (R)-mandelonitrile in a biphasic system to minimize the non-enzymatic background reaction.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Citrate buffer (pH 4.5)
-
(R)-Hydroxynitrile lyase (from Prunus amygdalus)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
Procedure:
-
Prepare a two-phase system by mixing an aqueous citrate buffer and MTBE in a reaction vessel.
-
Dissolve the HNL enzyme in the aqueous buffer.
-
Dissolve benzaldehyde in the MTBE.
-
Prepare a solution of KCN in the aqueous buffer.
-
Add the benzaldehyde solution and the KCN solution to the enzyme-containing buffer.
-
Stir the reaction mixture vigorously at 25°C for 2-4 hours.
-
Monitor the conversion of benzaldehyde by HPLC or GC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (R)-mandelonitrile with high enantiomeric excess.
Protocol 2: Biocatalytic Hydrolysis of Racemic Mandelonitrile using a Nitrilase
This protocol outlines the kinetic resolution of racemic mandelonitrile to produce (R)-mandelic acid using an enantioselective nitrilase.
Materials:
-
Racemic mandelonitrile
-
Phosphate buffer (pH 7.5)
-
Recombinant E. coli cells expressing a nitrilase from Pseudomonas fluorescens
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Suspend the recombinant E. coli cells in the phosphate buffer in a temperature-controlled reactor.
-
Add racemic mandelonitrile to the cell suspension.
-
Stir the reaction mixture at 30°C for 12-24 hours.
-
Monitor the formation of (R)-mandelic acid and the depletion of (R)-mandelonitrile using chiral HPLC.
-
Once the reaction is complete, terminate it by adding HCl to lower the pH.
-
Centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude (R)-mandelic acid.
-
The product can be further purified by recrystallization.
Visualizing the Pathways
Caption: Comparative catalytic pathways for the synthesis of mandelic acid.
Caption: A streamlined one-pot dual-enzyme synthesis of (S)-mandelic acid.
Conclusion and Future Outlook
The synthesis of cyanophenylacetic acid (mandelic acid) offers a clear case study in the evolution of catalytic strategies, moving from high-yielding but non-selective chemical methods to highly efficient and stereoselective biocatalytic and organocatalytic approaches.
-
For the production of racemic mandelic acid , traditional acid- or base-catalyzed cyanation followed by chemical hydrolysis remains a viable and cost-effective route.
-
For the synthesis of enantiomerically pure (R)- or (S)-mandelic acid , biocatalysis using hydroxynitrile lyases for the cyanation step provides the most direct, environmentally friendly, and highly selective method, achieving excellent yields and enantiomeric excess under mild conditions.
-
Organocatalysis presents a promising metal-free alternative, though it may require more stringent reaction conditions and more expensive reagents.
-
The hydrolysis step is also best served by biocatalysis with nitrilases , especially when a kinetic resolution of a racemic nitrile is desired, as it proceeds under mild conditions and with high enantioselectivity.
The future of cyanophenylacetic acid synthesis lies in the development of integrated, one-pot processes, particularly those employing engineered, co-localized enzymes. These advanced biocatalytic systems promise to further streamline production, reduce waste, and provide a sustainable and economically competitive route to these vital pharmaceutical intermediates.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 8. almacgroup.com [almacgroup.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Cyano-4-methoxyphenyl)acetic acid: A Senior Application Scientist's Guide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Cyano-4-methoxyphenyl)acetic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred source for handling this specific chemical waste, ensuring the protection of both laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a deep understanding of the chemical's unique properties and associated risks.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is essential. This compound is a compound with multiple functional groups that dictate its reactivity and toxicity. The presence of a cyano (-CN) group, a carboxylic acid (-COOH) group, and an aromatic ring system necessitates a cautious and informed approach to its disposal.
The cyano group is of particular concern. Inorganic cyanides are known for their high toxicity. While organic nitriles (which contain a cyano group) can have varying toxicities, it is prudent to handle all cyanide-containing compounds with a high degree of caution.[1] Contact with acids can potentially liberate highly toxic hydrogen cyanide (HCN) gas.[1][2] The carboxylic acid functionality makes the compound acidic and potentially corrosive.
Key Safety Considerations:
-
Toxicity: The primary concern is the potential for cyanide exposure.
-
Reactivity: Avoid contact with strong acids, which could lead to the generation of hydrogen cyanide gas.[1][2]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water.[3]
A detailed summary of the known properties of a related compound, 2-methoxyphenylacetic acid, is provided in the table below. While not identical, it provides a useful reference for understanding the general characteristics of this class of compounds.
| Property | Value | Source |
| Chemical Formula | C10H9NO3 | [4] |
| Molecular Weight | 191.18 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 122-125 °C (for 2-methoxyphenylacetic acid) | |
| Hazards | Causes serious eye irritation. | |
| Precautionary Statement | P264: Wash skin thoroughly after handling. | |
| Precautionary Statement | P280: Wear eye protection/ face protection. |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal by a licensed waste management service.
Caption: Disposal workflow for this compound.
Step 1: Immediate Segregation at the Point of Generation
The moment this compound is deemed a waste product, it must be segregated from other waste streams.[5] This is a critical first step to prevent accidental mixing with incompatible chemicals, particularly acids.
-
Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats in a designated container.
-
Liquid Waste: If the compound is in solution, do not mix it with other solvent waste streams unless you have confirmed compatibility. It is best practice to collect it in its own dedicated waste container.
Step 2: Proper Containerization
The choice of waste container is crucial for safe storage and transport.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, for both solid and liquid waste.[6] Avoid using metal containers for acidic waste.[2]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof cap.[3][6]
Step 3: Accurate and Compliant Labeling
Proper labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][7][8]
Your hazardous waste label must include:
-
The full chemical name: "this compound" .
-
A clear hazard warning. For this compound, it is imperative to include "TOXIC" and "DO NOT MIX WITH ACIDS" .[1]
-
The date when the waste was first added to the container.[9]
-
The composition of the waste, including solvents if it is in solution.[2]
Step 4: Safe Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Segregation: Store the container in a secondary containment bin to prevent the spread of any potential leaks. Crucially, this waste must be stored separately from all acids.[1][2]
-
Inspections: The SAA should be inspected weekly to check for leaks and to ensure that containers are properly labeled and closed.[3]
Step 5: Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal company.
-
Scheduling Pickup: Once the waste container is full or has reached the maximum allowable accumulation time according to your institution's policy (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a contracted waste vendor.[2]
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately at the time of pickup.[7]
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill absorbent to cover the spill.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department, following your institution's specific procedures.
For Large Spills:
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Activate Emergency Systems: If there is a risk of fire or significant vapor exposure, pull the fire alarm and activate any emergency ventilation systems.
-
Contact Emergency Responders: Call your institution's emergency number or 911 and provide the following information:
-
Your name and location.
-
The name of the chemical spilled (this compound).
-
The approximate quantity of the spill.
-
Any injuries or exposures.
-
The Causality Behind These Procedures
The procedures outlined in this guide are not arbitrary; they are based on a scientific understanding of the chemical's properties and the potential consequences of improper handling.
-
Segregation from Acids: The strict prohibition against mixing this compound with acids is to prevent an acid-base reaction that could protonate the cyanide group, leading to the formation of highly toxic and volatile hydrogen cyanide gas. This is a critical safety measure to prevent acute inhalation toxicity.
-
Dedicated Waste Streams: The use of a dedicated waste stream for cyanide-containing compounds prevents the unknowing mixture of incompatible chemicals in a general waste container, which could lead to dangerous reactions.
-
Compliant Labeling: Detailed and accurate labeling ensures that everyone who handles the waste, from the researcher in the lab to the technician at the disposal facility, is aware of its contents and associated hazards. This is a key component of the "cradle-to-grave" responsibility for hazardous waste management.
-
Use of Licensed Professionals: The final disposal by licensed professionals ensures that the waste is treated in a manner that is both safe and environmentally sound, often through high-temperature incineration or other specialized chemical treatments.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental protection.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. usbioclean.com [usbioclean.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Cyano-4-methoxyphenyl)acetic acid
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, in-depth technical and safety information for handling 2-(2-Cyano-4-methoxyphenyl)acetic acid, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to foster a culture of safety that becomes an integral part of your innovative work.
The dual functionality of this compound, incorporating both a nitrile (cyano) group and a carboxylic acid, demands a meticulous approach to handling. The presence of the cyano group is of primary concern due to its potential to release highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acids.[1][2]
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before handling this compound, a thorough risk assessment is mandatory.[3] This compound, while a solid, can become airborne as a dust, posing an inhalation hazard.[4]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust particles and to contain any potential release of hydrogen cyanide gas.[5] Ensure the fume hood has a recent certification and that you work at least six inches inside the sash.[6]
Secondary Controls:
-
Designated Work Area: Establish a clearly marked area for working with cyanide compounds to prevent cross-contamination.[1]
-
Ventilation: The laboratory should have adequate general ventilation, with the fume hood providing localized exhaust.[7]
-
Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9]
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid (Weighing, Transferring) | Laboratory coat that fastens securely.[10] | Chemical-resistant gloves (double gloving with nitrile is recommended).[1] | Safety goggles and a face shield to protect against dust.[1][2] | A NIOSH-approved respirator may be required if dust generation is significant or if working outside a fume hood is unavoidable.[9] |
| Handling Solutions | Laboratory coat.[10] | Chemical-resistant gloves (check compatibility with the solvent being used).[7][11] | Chemical splash goggles.[6] | Not typically required if working in a properly functioning fume hood. |
The Rationale Behind PPE Selection:
-
Double Gloving: Provides an extra layer of protection against potential tears or punctures, which is critical when handling highly toxic substances.[1]
-
Face Shield over Goggles: When handling the solid, a face shield offers a broader area of protection from any airborne particles.[2]
-
Glove Inspection: Always inspect gloves for any signs of degradation or damage before use.[7][10]
Step-by-Step Handling Procedures: Ensuring Safe and Efficient Workflow
Handling the Solid Compound
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Weighing: Use a spatula to carefully transfer the solid to a tared weigh boat or container.[6] Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully to minimize dust.
-
Cleaning: After weighing and transfer, decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the solid.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Acid Incompatibility: Crucially, avoid contact with strong acids, as this can lead to the formation of highly toxic hydrogen cyanide gas.[1][12]
The following diagram illustrates the decision-making process for safe handling based on the physical form of the compound.
Caption: Decision workflow for selecting appropriate PPE and controls.
Spill Management and Emergency Procedures: Preparedness is Key
Minor Spills (Solid):
-
Evacuate and Secure: If safe to do so, restrict access to the area.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material to prevent further dust generation.
-
Collection: Carefully sweep the material into a designated waste container.[9] Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
It is imperative that all laboratory personnel are aware of the location of the cyanide antidote kit, if one is available based on your institution's risk assessment. [3]
Waste Disposal: Responsible Stewardship
All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous waste.[1]
-
Segregation: Cyanide-containing waste must be collected separately from other chemical waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[1][12]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and include the full chemical name.[3]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[12]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.[12]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ohsa.mt [ohsa.mt]
- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
